DMT-dI Phosphoramidite
描述
属性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47)/t34-,35+,36+,54?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZROFWRPJVEB-XZYUMQGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141684-35-7 | |
| Record name | 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to DMT-dI Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dI phosphoramidite), a crucial building block in the chemical synthesis of modified oligonucleotides. Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside that can act as a universal base, pairing with deoxyadenosine (B7792050) (dA), deoxycytidine (dC), and deoxythymidine (dT). This unique property makes DMT-dI phosphoramidite (B1245037) an invaluable tool in various molecular biology and drug development applications.
Core Structure and Properties
This compound is a white powder with the chemical formula C40H47N6O7P and a molecular weight of 754.55 g/mol . Its structure consists of three key components: a 2'-deoxyinosine (B131508) nucleoside, a 5'-hydroxyl protecting group (dimethoxytrityl, DMT), and a 3'-phosphoramidite moiety with a cyanoethyl (CE) protecting group. The DMT group is acid-labile, allowing for its removal to enable the sequential addition of nucleotides during solid-phase synthesis. The phosphoramidite group is the reactive component that forms the phosphodiester backbone of the growing oligonucleotide chain.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H47N6O7P |
| Molecular Weight | 754.55 g/mol |
| Appearance | White powder |
| Purity (HPLC) | ≥98.0% |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | -20°C in a dry, inert atmosphere |
Experimental Protocols
The primary application of this compound is in automated solid-phase oligonucleotide synthesis. The synthesis process follows a four-step cycle for each nucleotide addition: detritylation, coupling, capping, and oxidation.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
1. Detritylation (Deblocking):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent (e.g., dichloromethane).
-
Procedure: The DMT protecting group is removed from the 5'-hydroxyl of the support-bound nucleoside by passing the acidic solution through the synthesis column. The removal of the DMT cation, which has a characteristic orange color, can be monitored spectrophotometrically to assess the coupling efficiency of the previous cycle.
2. Coupling:
-
Reagents:
-
This compound solution (typically 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile).
-
-
Procedure: The this compound and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing oligonucleotide chain. The coupling reaction forms a phosphite (B83602) triester linkage. A recommended coupling time is 6 minutes to ensure high efficiency.
3. Capping:
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine).
-
Capping Reagent B (e.g., 16% N-methylimidazole in THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of deletion mutations (n-1 sequences) in the final oligonucleotide product.
4. Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester by the iodine solution. A 3-minute oxidation time is recommended as inosine (B1671953) is susceptible to damage by iodine.
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
Figure 1: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: Cleavage and Deprotection of dI-Containing Oligonucleotides
1. Cleavage from Solid Support:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Procedure: After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours. This cleaves the ester linkage between the 3'-end of the oligonucleotide and the solid support.
2. Base and Phosphate Deprotection:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: The same ammonium hydroxide solution used for cleavage also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. For standard protecting groups, this is typically carried out by heating the solution at 55°C for 8-12 hours. The lack of an exocyclic amine on the hypoxanthine (B114508) base of deoxyinosine simplifies its deprotection compared to other purines like deoxyguanosine.
3. Final Processing:
-
Procedure: The ammonium hydroxide solution is evaporated to dryness. If the 5'-DMT group was retained for purification (DMT-on purification), care should be taken to avoid its premature removal during evaporation. The crude oligonucleotide can then be purified by methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Quantitative Data
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle.
Table 2: Typical Performance Metrics in Oligonucleotide Synthesis
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Per cycle for standard phosphoramidites. A slightly longer coupling time may be beneficial for modified bases like dI to ensure maximum efficiency. |
| Overall Yield (20-mer) | ~82% | Assuming 99% average coupling efficiency. |
| Overall Yield (50-mer) | ~61% | Assuming 99% average coupling efficiency. |
| Deprotection Yield | High | Deoxyinosine does not have an exocyclic amine, simplifying deprotection. |
The coupling efficiency is a critical factor, as even small decreases have a cumulative effect on the yield of the full-length product.
Figure 2: Impact of coupling efficiency on the overall yield of oligonucleotides of varying lengths.
Conclusion
This compound is a versatile and essential reagent for the synthesis of modified oligonucleotides. Its ability to act as a universal base opens up numerous possibilities in research and development, including the creation of degenerate primers for PCR, probes for detecting SNPs, and the introduction of sites for post-synthetic modifications. A thorough understanding of its properties and the optimization of synthesis and deprotection protocols are key to harnessing its full potential in the development of novel nucleic acid-based technologies and therapeutics.
A Technical Guide to the Synthesis of Inosine-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a critical component in the fields of molecular biology and therapeutic drug development. Its ability to form stable base pairs with adenosine (B11128), cytidine, and uridine (B1682114) imparts unique structural and functional properties to oligonucleotides. In nature, the enzymatic deamination of adenosine to inosine in RNA, a process known as A-to-I editing, diversifies the transcriptome and proteome, affecting processes like RNA splicing and translation.[1][2][3] Synthetically incorporated inosine is a valuable tool for creating oligonucleotides with tailored properties for applications such as antisense therapy, siRNAs, and immunomodulatory agents.[4][5][6][7] This guide provides an in-depth overview of the chemical synthesis of inosine-containing oligonucleotides, focusing on the core methodologies, experimental protocols, and critical parameters for successful synthesis.
Core Principles of Inosine Oligonucleotide Synthesis
The synthesis of inosine-containing oligonucleotides primarily relies on the well-established phosphoramidite (B1245037) solid-phase synthesis method.[8][9][10] This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support. The synthesis of inosine-containing oligonucleotides follows the same fundamental cycle as standard oligonucleotide synthesis, encompassing four key steps: deblocking, coupling, capping, and oxidation.[11][12]
A crucial prerequisite for this process is the availability of high-quality inosine phosphoramidite. Due to the unique solubility characteristics of inosine and its derivatives, specialized synthetic routes have been developed to produce the necessary 5'-O-dimethoxytrityl (DMT) and 2'-O-tert-butyldimethylsilyl (TBDMS) protected inosine 3'-O-phosphoramidite synthons.[13][14]
Experimental Protocols
Preparation of Inosine Phosphoramidite
The synthesis of inosine phosphoramidite is a critical first step. The low solubility of inosine derivatives can present challenges. The following is a generalized protocol based on published methods:[13][14]
Materials:
-
Inosine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous pyridine, Dichloromethane (DCM), Acetonitrile (ACN)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
5'-O-DMT Protection: React inosine with DMT-Cl in anhydrous pyridine. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is purified by column chromatography.
-
2'-O-TBDMS Protection: The 5'-O-DMT-inosine is then reacted with TBDMS-Cl in the presence of a base like imidazole (B134444) in an anhydrous solvent. Purification is again performed using column chromatography.
-
3'-O-Phosphitylation: The 5'-O-DMT-2'-O-TBDMS-inosine is phosphitylated at the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in anhydrous DCM or ACN. The final product, the inosine phosphoramidite, is purified and stored under anhydrous conditions.
Solid-Phase Oligonucleotide Synthesis
The following is a generalized protocol for the incorporation of inosine into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support with the initial nucleoside attached.[8][10]
-
Inosine phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Standard A, C, G, U/T phosphoramidite solutions.
-
Activator solution (e.g., 0.45 M 4,5-dicyanoimidazole (B129182) (DCI) or 5-ethylthio-1H-tetrazole (ETT) in acetonitrile).[15][16]
-
Deblocking solution (e.g., 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in DCM).[12]
-
Capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
Synthesis Cycle:
-
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution.[8]
-
Coupling: The inosine phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solution to prevent the formation of deletion mutants in subsequent cycles.[18]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[8][18]
This four-step cycle is repeated for each subsequent nucleotide until the desired sequence is synthesized.
Deprotection and Cleavage
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.[19]
Materials:
-
Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).[20]
-
For RNA, a fluoride-containing reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is required to remove the 2'-TBDMS groups.[21]
Procedure:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium hydroxide or AMA at elevated temperatures to cleave the oligonucleotide and remove the cyanoethyl phosphate protecting groups and the base protecting groups.[19][20]
-
2'-Hydroxyl Deprotection (for RNA): The resulting solution is treated with a fluoride-containing reagent to remove the TBDMS groups from the 2'-hydroxyls.[21]
Purification
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include:[19]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often used for DMT-on purification, where the hydrophobicity of the DMT group allows for separation of the full-length product from truncated sequences.
-
Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE provides high-resolution separation based on size and is often used for purifying longer oligonucleotides.[22]
Quantitative Data
The success of inosine-containing oligonucleotide synthesis is highly dependent on the quality of the phosphoramidite and the optimization of synthesis conditions.
Table 1: Factors Influencing Inosine Phosphoramidite Coupling Efficiency
| Factor | Impact on Coupling Efficiency | Recommendations |
| Phosphoramidite Purity | High purity is critical; impurities can terminate chain growth. | Use freshly prepared or high-quality commercial phosphoramidites. |
| Activator | The choice of activator affects the rate and efficiency of the coupling reaction. | DCI and ETT are commonly used for efficient activation.[15] |
| Coupling Time | Insufficient time leads to incomplete coupling and lower yields. | Optimize coupling time based on the synthesizer and specific sequence. |
| Reagent Water Content | Moisture deactivates phosphoramidites and reduces coupling efficiency. | Use anhydrous solvents and reagents. |
Table 2: Typical Deprotection Conditions
| Reagent | Temperature | Duration | Notes |
| Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Standard deprotection for DNA. |
| Ammonium Hydroxide/Methylamine (AMA) | 65°C | 10-15 minutes | "UltraFAST" deprotection.[20] |
| Triethylamine trihydrofluoride (TEA·3HF) | 65°C | 2.5 hours | For removal of 2'-TBDMS groups in RNA. |
| Tetrabutylammonium fluoride (TBAF) | Room Temp | 12-24 hours | For removal of 2'-TBDMS groups in RNA.[21] |
Visualizing Workflows and Pathways
Experimental Workflow
The overall process for synthesizing inosine-containing oligonucleotides can be visualized as a sequential workflow, from the preparation of the key building block to the final purified product.
Caption: Experimental workflow for the synthesis of inosine-containing oligonucleotides.
Inosine in Biological Signaling
Inosine-containing oligonucleotides, particularly those with CpG motifs, can act as ligands for Toll-like receptor 9 (TLR9), initiating an innate immune response.[23][24] Understanding this signaling pathway is crucial for the rational design of immunomodulatory oligonucleotides.
References
- 1. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 2. Adenosine-to-inosine RNA editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. exactmer.com [exactmer.com]
- 5. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 6. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
- 7. cytel.com [cytel.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 10. atdbio.com [atdbio.com]
- 11. benchchem.com [benchchem.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis of RNA containing inosine: analysis of the sequence requirements for the 5' splice site of the Tetrahymena group I intron - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. tcichemicals.com [tcichemicals.com]
- 18. sg.idtdna.com [sg.idtdna.com]
- 19. blog.biosearchtech.com [blog.biosearchtech.com]
- 20. glenresearch.com [glenresearch.com]
- 21. academic.oup.com [academic.oup.com]
- 22. horizondiscovery.com [horizondiscovery.com]
- 23. TLR9 signalling activation via direct ligation and its functional consequences in CD4 + T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Toll-like receptor 9 activation with CpG oligodeoxynucleotides for asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism and Application of DMT-dI Phosphoramidite in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-deoxyInosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dI Phosphoramidite), a crucial building block in the chemical synthesis of nucleic acids. We will delve into its core mechanism of action within the context of phosphoramidite (B1245037) chemistry, explore the unique properties and applications of its deoxyinosine nucleoside, present relevant quantitative data, and provide detailed experimental protocols for its use.
Core Mechanism of Action: The Phosphoramidite Synthesis Cycle
The synthesis of custom oligonucleotides is predominantly achieved via the phosphoramidite method, a highly efficient and automated process of solid-phase synthesis.[1] This methodology relies on a four-step cycle that is repeated to sequentially add nucleotide building blocks to a growing chain anchored to a solid support, typically controlled pore glass (CPG).[2] The entire process is carried out in the 3' to 5' direction.[1] this compound acts as the donor of the deoxyinosine nucleotide within this cycle.
The four fundamental steps are:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-Dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[3] This is achieved by treating it with a mild acid, such as 3% trichloroacetic acid (TCA) in dichloromethane, which exposes a free 5'-hydroxyl group for the next reaction.[3][4] The DMT cation that is cleaved is bright orange, providing a real-time method to monitor the reaction efficiency.[3]
-
Coupling: The this compound, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, such as a tetrazole derivative (e.g., 5-(ethylthio)-1H-tetrazole).[] Activation involves the protonation of the diisopropylamino group on the phosphoramidite, making the phosphorus atom highly electrophilic.[] This activated intermediate rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[][6] This step is exceptionally efficient, with coupling efficiencies typically exceeding 99%.[2][6]
-
Capping: To prevent the formation of sequences with internal deletions (n-1 sequences), any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[2][6]
-
Oxidation: The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate (B84403) triester. This is accomplished by oxidation, typically using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[2][6]
Upon completion of the oxidation step, the cycle is repeated with the next phosphoramidite in the desired sequence until the full oligonucleotide is assembled.
The Role and Properties of 2'-Deoxyinosine (B131508) (dI)
Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside. In oligonucleotide synthesis, its primary advantage is its function as a "universal base".[7] Unlike the four standard DNA bases which form specific Watson-Crick pairs (A-T, G-C), inosine (B1671953) can pair with all four bases. This is because it can form two hydrogen bonds with each of them, albeit with varying degrees of stability.[7]
The general trend for the stability of these pairings is: I·C > I·A > I·T ≈ I·G .[7][8]
This universal pairing capability makes this compound invaluable for applications involving sequence ambiguity, such as:
-
Degenerate PCR Primers: When amplifying a gene from a protein sequence with codon degeneracy, inosine can be placed at ambiguous positions.[9]
-
Degenerate Probes: For microarrays or hybridization studies where the target sequence may have variations, probes containing inosine can ensure binding.[8]
-
DNA Sequencing: Inosine can be used in primers for sequencing templates with unknown bases.[7]
In some electrochemical applications, inosine is used as a substitute for guanine (B1146940) due to its similar pairing properties but significantly higher oxidation potential.[9]
Quantitative Data and Thermodynamic Properties
The efficiency and predictability of oligonucleotide synthesis are critical. The table below summarizes key quantitative parameters associated with using phosphoramidites like DMT-dI.
| Parameter | Typical Value / Condition | Notes |
| Coupling Efficiency | >99% | High efficiency is crucial for synthesizing long oligonucleotides. It can be monitored by measuring the absorbance of the cleaved DMT cation.[2] |
| Coupling Time | 30 - 180 seconds | May require optimization depending on the synthesizer and specific phosphoramidite to ensure maximum efficiency.[10] |
| Activator | 0.25 - 0.5 M Tetrazole or derivative in Acetonitrile | Activates the phosphoramidite for coupling. 5-(ethylthio)-1H-tetrazole (ETT) is a common choice.[11] |
| Phosphoramidite Conc. | 0.05 - 0.15 M in anhydrous Acetonitrile | Reconstituted phosphoramidite solutions should be fresh for optimal performance.[12] |
| Deblocking Agent | 3% Trichloroacetic Acid (TCA) in Dichloromethane | Used to remove the 5'-DMT group at the start of each cycle.[4] |
Thermodynamic Properties
The stability of DNA duplexes containing inosine is highly dependent on its neighboring bases. Thermodynamic parameters for nearest-neighbor pairs involving inosine have been experimentally determined and allow for the accurate prediction of duplex melting temperatures (Tm) and stability (ΔG°37).[8][9] This data is essential for designing effective probes and primers.
| Nearest-Neighbor Pair (5'-XI/3'-YC') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| AI/TC | -9.1 | -24.4 | -1.9 |
| TI/AC | -6.5 | -17.3 | -1.4 |
| CI/GC | -10.3 | -26.9 | -2.3 |
| GI/CC | -10.8 | -28.2 | -2.4 |
| IA/CT | -7.8 | -21.4 | -1.5 |
| IT/CA | -7.0 | -19.4 | -1.2 |
| IC/CG | -8.0 | -20.2 | -1.7 |
| IG/CT | -8.6 | -23.5 | -1.3 |
| Note: This table presents a selection of representative nearest-neighbor parameters. Comprehensive datasets are available in the scientific literature.[8][9] |
Experimental Protocol: Automated Synthesis of a dI-Containing Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide containing a 2'-deoxyinosine residue using an automated DNA synthesizer.
Reagents and Materials:
-
This compound and standard DMT-dA, dC, dG, T phosphoramidites
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.45 M ETT in acetonitrile)
-
Deblocking solution (3% TCA in dichloromethane)
-
Capping solutions (Capping A: Acetic Anhydride/Pyridine/THF; Capping B: N-Methylimidazole/THF)
-
Oxidizing solution (0.02 M Iodine in THF/Pyridine/Water)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Appropriate solid support (CPG) with the initial nucleoside attached
Equipment:
-
Automated DNA/RNA synthesizer
-
Standard laboratory glassware and equipment
Procedure:
-
Phosphoramidite Preparation:
-
Allow the this compound vial and other reagents to warm to room temperature before opening to prevent moisture condensation.[12]
-
Reconstitute the phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[4] Use the solution promptly.
-
-
Synthesizer Setup:
-
Install the reconstituted phosphoramidite solutions and all other necessary reagents (deblocking, capping, oxidizing solutions) onto the automated synthesizer.
-
Program the desired oligonucleotide sequence, specifying the position for the deoxyinosine incorporation.
-
-
Automated Synthesis:
-
Initiate the synthesis program. The instrument will automatically perform the four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each nucleotide addition until the sequence is complete.
-
-
Cleavage and Deprotection:
-
Once synthesis is finished, the solid support is removed from the synthesizer.
-
The oligonucleotide is cleaved from the support, and the cyanoethyl protecting groups are removed from the phosphate backbone by incubating with concentrated ammonium hydroxide (B78521) at room temperature or elevated temperature, depending on the other protecting groups used. This step also removes the protecting groups from the nucleobases.
-
-
Purification and Quality Control:
-
The crude oligonucleotide solution is typically purified using methods like High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
The final product's identity and purity are confirmed by mass spectrometry and UV-Vis spectrophotometry.
-
Conclusion
This compound is an essential tool for the synthesis of modified oligonucleotides. Its mechanism of action is fully integrated into the well-established phosphoramidite chemistry cycle, allowing for its straightforward incorporation into synthetic DNA. The unique ability of deoxyinosine to act as a universal base provides researchers with a critical solution for managing sequence ambiguity in a wide range of applications, from PCR and sequencing to the development of novel diagnostic probes and therapeutic agents. A thorough understanding of its properties and the associated thermodynamic data is key to leveraging its full potential in molecular biology and drug development.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Scalable One-Pot - Liquid-Phase Oligonucleotide Synthesis for Model Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Introduction to phosphoramidite chemistry for DNA synthesis
An In-depth Technical Guide to Phosphoramidite (B1245037) Chemistry for DNA Synthesis
Introduction
Phosphoramidite chemistry is the universally adopted method for the chemical synthesis of DNA and RNA, renowned for its high efficiency and reliability.[][2][3] First introduced in the early 1980s, this method has become the gold standard, enabling the routine, automated synthesis of oligonucleotides up to 200 base pairs in length.[4] The process is characterized by a four-step cycle that sequentially adds nucleoside phosphoramidites to a growing oligonucleotide chain that is attached to a solid support.[5][6] The success of this chemistry hinges on the strategic use of protecting groups, which prevent unwanted side reactions and ensure that the synthesis proceeds with high fidelity.[4][7] These protecting groups render the phosphoramidite molecules stable while allowing for their controlled, sequential removal and reaction.[3][4]
The core of the methodology involves the reaction of a nucleoside phosphoramidite, which has a protected 5'-hydroxyl group, with the free 5'-hydroxyl group of a nucleoside bound to a solid support. This cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is assembled. The high coupling efficiency, typically exceeding 99%, is a key advantage of this technique.[4][8]
Core Components of Phosphoramidite Synthesis
The successful synthesis of oligonucleotides via phosphoramidite chemistry relies on several key components: the phosphoramidite building blocks, a solid support, and a suite of protecting groups and reagents.
Phosphoramidite Monomers
The building blocks for DNA synthesis are nucleoside phosphoramidites. These are modified nucleosides where the 3'-hydroxyl group is converted to a reactive phosphoramidite moiety.[4] Key features of a standard phosphoramidite monomer include:
-
A 5'-hydroxyl protecting group: The most common is the acid-labile dimethoxytrityl (DMT) group, which prevents the 5'-hydroxyl from reacting out of turn.[4][9][10]
-
A phosphoramidite group at the 3' position: This consists of a P(III) atom bonded to a diisopropylamino group and a 2-cyanoethyl group. The diisopropylamino group is an excellent leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphate (B84403) backbone.[4]
-
Base-protecting groups: The exocyclic amino groups of adenine (B156593) (A), cytosine (C), and guanine (B1146940) (G) are protected to prevent side reactions. Thymine (T) does not have an exocyclic amino group and therefore does not require protection.[7][11]
Solid Support
Oligonucleotide synthesis is performed using a solid-phase approach, where the first nucleoside is attached to a solid support, typically Controlled Pore Glass (CPG).[8][9][10] This simplifies the synthesis process by allowing for the easy removal of excess reagents and byproducts by simple washing after each step.[4] The synthesis proceeds in the 3' to 5' direction, opposite to the biological synthesis of DNA.[12]
The Phosphoramidite DNA Synthesis Cycle
The synthesis of an oligonucleotide is a cyclic process, with each cycle resulting in the addition of one nucleotide to the growing chain. The four steps in the synthesis cycle are deblocking, coupling, capping, and oxidation.[5][6]
Step 1: Deblocking (Detritylation)
The first step in each cycle is the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support (or the last nucleoside added to the chain). This is achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758).[2][9][10] This exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite.[8]
Step 2: Coupling
In the coupling step, the next nucleoside phosphoramidite is added to the growing chain. The phosphoramidite is activated by a weak acid, such as tetrazole, 5-benzylthio-1H-tetrazole (BTT), 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][13] The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, making it a good leaving group. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite (B83602) triester linkage.[4] This reaction is very efficient, with coupling efficiencies typically greater than 99%.[4][8]
Step 3: Capping
Because the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the growing chains will not have reacted with the incoming phosphoramidite. To prevent these unreacted chains from participating in subsequent cycles, which would result in oligonucleotides with internal deletions, a "capping" step is performed.[4][13] This is typically done by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.[13]
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable P(V) phosphate triester.[12] This is typically accomplished using a solution of iodine in the presence of water and a mild base, such as pyridine (B92270) or lutidine.[9][12]
Following the oxidation step, the cycle is repeated, starting with the deblocking step to remove the DMT group from the newly added nucleotide, until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Processing: Cleavage and Deprotection
Once the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone must be removed. This is typically achieved by treating the solid support with aqueous ammonium (B1175870) hydroxide. The 2-cyanoethyl protecting groups on the phosphate backbone are removed by β-elimination. The base-protecting groups are also removed by hydrolysis. Under the strongly basic conditions of deprotection, a potential side reaction is the Michael addition of acrylonitrile, a byproduct of the deprotection of the phosphate backbone, to the heterocyclic bases, particularly thymine.[12]
Quantitative Data and Reagents
The following tables summarize the key reagents and protecting groups used in phosphoramidite DNA synthesis.
Table 1: Reagents in the Phosphoramidite Synthesis Cycle
| Step | Purpose | Common Reagents |
| Deblocking | Removal of the 5'-DMT protecting group | 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM) |
| Coupling | Formation of the phosphite triester linkage | Nucleoside phosphoramidite and an activator (e.g., Tetrazole, DCI, ETT, BTT) in Acetonitrile (B52724) |
| Capping | Blocking of unreacted 5'-hydroxyl groups | Acetic anhydride and 1-methylimidazole |
| Oxidation | Conversion of phosphite triester to phosphate triester | Iodine in Tetrahydrofuran (THF), water, and pyridine or lutidine |
| Cleavage & Deprotection | Release from solid support and removal of all protecting groups | Aqueous ammonium hydroxide |
Table 2: Common Protecting Groups in DNA Synthesis
| Group Protected | Protecting Group | Chemical Name | Deprotection Condition |
| 5'-Hydroxyl | DMT | Dimethoxytrityl | Mild acid (e.g., TCA, DCA) |
| Phosphate | CE | 2-Cyanoethyl | Base (e.g., aqueous ammonia) |
| Adenine (N6-amino) | Bz | Benzoyl | Aqueous ammonia |
| Cytosine (N4-amino) | Bz or Ac | Benzoyl or Acetyl | Aqueous ammonia |
| Guanine (N2-amino) | ibu | Isobutyryl | Aqueous ammonia |
Experimental Protocols
The following is a generalized protocol for a single cycle of phosphoramidite DNA synthesis as it would be performed by an automated DNA synthesizer. The oligonucleotide is assumed to be growing on a CPG solid support packed in a column.
-
Deblocking: A solution of 3% TCA in dichloromethane is passed through the column for approximately 1-2 minutes to remove the DMT group from the 5'-hydroxyl of the nucleotide attached to the CPG. The column is then washed with acetonitrile to remove the acid and the cleaved DMT cation.
-
Coupling: A solution containing the desired nucleoside phosphoramidite and an activator (e.g., tetrazole) in acetonitrile is passed through the column. The reaction is allowed to proceed for 1-5 minutes to ensure high coupling efficiency. The column is then washed with acetonitrile.
-
Capping: A solution of capping reagent A (acetic anhydride/lutidine/THF) and capping reagent B (1-methylimidazole/THF) are simultaneously passed through the column. The reaction time is typically 1-2 minutes. The column is then washed with acetonitrile.
-
Oxidation: A solution of iodine in THF/water/pyridine is passed through the column and allowed to react for 1-2 minutes to oxidize the phosphite triester to a phosphate triester. The column is then washed with acetonitrile.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Visualizations
Caption: The four-step cycle of phosphoramidite DNA synthesis.
References
- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 7. journalirjpac.com [journalirjpac.com]
- 8. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. carlroth.com [carlroth.com]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. atdbio.com [atdbio.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
The Cornerstone of Synthetic Biology: A Technical Guide to Nucleoside Phosphoramidite Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern molecular biology and drug development, the ability to synthesize custom oligonucleotides with high fidelity is paramount. This capability underpins a vast array of applications, from diagnostic probes and PCR primers to therapeutic agents like antisense oligonucleotides and siRNAs. At the heart of this synthetic prowess lies the nucleoside phosphoramidite (B1245037), a class of activated nucleoside derivatives that serve as the fundamental building blocks for solid-phase oligonucleotide synthesis. This in-depth technical guide provides a comprehensive overview of nucleoside phosphoramidite chemistry, from the synthesis of the building blocks themselves to their application in the automated synthesis of oligonucleotides, with a focus on the quantitative aspects and detailed methodologies that are critical for success in a research and development setting.
The Chemistry of Nucleoside Phosphoramidites
Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides that have been chemically modified to be suitable for the step-wise construction of oligonucleotide chains. These modifications include the protection of reactive functional groups on the nucleobase and the sugar moiety, as well as the activation of the 3'-hydroxyl group as a phosphoramidite moiety. This strategic protection and activation scheme allows for the highly efficient and controlled coupling of nucleosides in the 3' to 5' direction, a process that is the bedrock of modern automated DNA and RNA synthesis.[1][2]
A standard 2'-deoxyadenosine (B1664071) phosphoramidite, for instance, features several key chemical modifications. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and can be selectively removed at the beginning of each coupling cycle.[3] The exocyclic amino group of the adenine (B156593) base is protected with a benzoyl (Bz) group to prevent unwanted side reactions.[3] The 3'-hydroxyl group is converted to a phosphoramidite, which is activated by a weak acid during the coupling step. This phosphoramidite moiety is further protected with a β-cyanoethyl group.[4]
Synthesis of Nucleoside Phosphoramidite Building Blocks
The synthesis of nucleoside phosphoramidites is a multi-step process that requires careful protection and activation of the nucleoside. The following is a generalized protocol for the synthesis of a 5'-DMT-N-benzoyl-2'-deoxyadenosine-3'-phosphoramidite.
Experimental Protocol: Synthesis of 5'-DMT-N-benzoyl-2'-deoxyadenosine-3'-phosphoramidite
Materials:
-
N-benzoyl-2'-deoxyadenosine
-
Anhydrous Pyridine
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous Acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve N-benzoyl-2'-deoxyadenosine in anhydrous pyridine.
-
Add DMT-Cl portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by silica gel column chromatography to obtain 5'-O-DMT-N-benzoyl-2'-deoxyadenosine.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-N-benzoyl-2'-deoxyadenosine in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with anhydrous acetonitrile.
-
Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the final 5'-DMT-N-benzoyl-2'-deoxyadenosine-3'-phosphoramidite.[2][5]
-
Solid-Phase Oligonucleotide Synthesis
The use of nucleoside phosphoramidites in solid-phase synthesis allows for the automated and highly efficient production of custom oligonucleotides. The process is cyclical, with each cycle resulting in the addition of one nucleotide to the growing chain.
The Four-Step Synthesis Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleoside attached to the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The release of the DMT cation, which is bright orange, can be monitored spectrophotometrically to assess coupling efficiency.[1]
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by a weak acid, such as 1H-tetrazole or a derivative, and then added to the reaction vessel. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[1]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This step is crucial for minimizing the formation of deletion mutants (n-1 sequences).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage. This is commonly done using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[6]
This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Workflow for Solid-Phase Oligonucleotide Synthesis
Quantitative Aspects of Oligonucleotide Synthesis
The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle. Even small inefficiencies can lead to a significant decrease in the yield of the full-length product, especially for longer oligonucleotides.
| Parameter | Typical Value/Range | Significance |
| Coupling Efficiency | >99% | A 1% decrease in coupling efficiency can lead to a significant reduction in the final yield of a long oligonucleotide. |
| Deprotection Time (Ammonium Hydroxide) | 8-16 hours at 55°C | Standard method, but time-consuming.[7] |
| Deprotection Time (AMA) | 5-15 minutes at 65°C | Significantly faster than ammonium (B1175870) hydroxide, but requires the use of acetyl-protected dC to avoid side reactions.[7][8] |
| Oligonucleotide Purity (after HPLC) | >95% for <50-mers | HPLC is a powerful technique for purifying the full-length product from shorter failure sequences. |
Table 1: Key Quantitative Parameters in Oligonucleotide Synthesis
| Oligonucleotide Length | Expected Purity after Desalting | Expected Purity after HPLC Purification |
| 20-mer | 70-85% | >95% |
| 40-mer | 50-70% | >90% |
| 60-mer | 30-50% | >85% |
| 80-mer | 15-30% | >80% |
Table 2: Typical Purity of Synthetic Oligonucleotides
Applications in Targeting Signaling Pathways: The MAPK Pathway
Modified nucleoside phosphoramidites are instrumental in the development of therapeutic oligonucleotides, such as antisense oligonucleotides, which can be designed to modulate the expression of specific genes involved in disease pathways. A prominent example is the targeting of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[9] Key components of this pathway, such as RAF, MEK, and ERK, are attractive targets for therapeutic intervention. Antisense oligonucleotides synthesized with modified phosphoramidites (e.g., phosphorothioates to increase nuclease resistance) can be designed to bind to the mRNA of these kinases, leading to their degradation and a subsequent inhibition of the signaling cascade.
MAPK Signaling Pathway Targeted by an Antisense Oligonucleotide
Conclusion
Nucleoside phosphoramidite building blocks are the linchpins of modern oligonucleotide synthesis, enabling the rapid and precise construction of DNA and RNA sequences. A thorough understanding of their chemistry, synthesis, and application in solid-phase synthesis is essential for researchers and professionals in the fields of biotechnology and drug development. The ability to quantify and control the efficiency of each step in the synthesis process directly impacts the quality and yield of the final oligonucleotide product. As our understanding of disease pathways deepens, the demand for high-quality, custom-synthesized oligonucleotides will only continue to grow, further cementing the central role of nucleoside phosphoramidite chemistry in advancing science and medicine.
References
- 1. e-oligos DNA Synthesis [e-oligos.com]
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalirjpac.com [journalirjpac.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
The Guardian of the Phosphate: A Technical Guide to the 2-Cyanoethyl Protecting Group in Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic oligonucleotide manufacturing, precision and control are paramount. The phosphoramidite (B1245037) method stands as the gold standard for the chemical synthesis of DNA and RNA, a process reliant on the strategic use of protecting groups to ensure the fidelity of the final product. Among these, the 2-cyanoethyl group plays a critical, albeit temporary, role in safeguarding the phosphate (B84403) backbone of the growing oligonucleotide chain. This in-depth technical guide elucidates the vital function of the 2-cyanoethyl protecting group, detailing its mechanism of action, providing quantitative data on its removal, and offering comprehensive experimental protocols for its application and cleavage.
The Essential Role of the 2-Cyanoethyl Protecting Group
During solid-phase oligonucleotide synthesis, each nucleotide is added as a phosphoramidite monomer. This building block contains a reactive phosphite (B83602) triester, which, if left unprotected, could lead to undesirable side reactions during the subsequent steps of the synthesis cycle. The 2-cyanoethyl group is employed to temporarily block one of the oxygen atoms of the phosphite triester, rendering it inert to premature reactions.[1][2][3] This protection is crucial for maintaining the integrity of the phosphate backbone as the oligonucleotide chain is elongated.
Mechanism of Protection and Deprotection: A Tale of Stability and Controlled Release
The 2-cyanoethyl group is introduced during the synthesis of the phosphoramidite monomer itself. Once the oligonucleotide synthesis is complete, the protecting group is removed via a β-elimination reaction, typically initiated by a base such as concentrated aqueous ammonia (B1221849) or 1,8-diazabicycloundec-7-ene (DBU).[5]
The electron-withdrawing nature of the cyano group makes the protons on the adjacent carbon atom (the β-carbon) acidic. A base can abstract one of these protons, leading to the formation of a carbanion. This is followed by the elimination of the protected phosphate group and the formation of acrylonitrile (B1666552) as a byproduct.[5]
Quantitative Data on Deprotection
The efficiency and kinetics of 2-cyanoethyl group removal are influenced by the choice of base, temperature, and reaction time. The following tables summarize key quantitative data related to the deprotection process.
| Reagent | Temperature | Time | Efficacy/Notes |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH) | Room Temperature | 1-2 hours | Effective for cleavage from support and removal of cyanoethyl groups.[2][6] |
| Concentrated Ammonium Hydroxide (NH₄OH) | 55°C | 14-17 hours | Ensures complete deprotection of both phosphate and nucleobase protecting groups.[1][6] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C | 5-10 minutes | "UltraFast" deprotection; significantly reduces deprotection time.[7][8][9] |
| 1,8-Diazabicycloundec-7-ene (DBU) in Acetonitrile (B52724) (10% v/v) | Room Temperature | 1-15 minutes | Rapid and efficient for on-column removal of the 2-cyanoethyl group.[1][10] |
| 20% Diethylamine in Acetonitrile | Room Temperature | 10 minutes | Selectively removes the phosphate protecting groups while the oligonucleotide remains on the solid support.[3] |
| Ethylenediamine (EDA)/Toluene (1:1 v/v) | Room Temperature | 2 hours | Used for on-column deprotection in organic solvents.[11] |
Table 1. Comparison of Deprotection Conditions for the 2-Cyanoethyl Group.
A known side reaction during deprotection with ammonium hydroxide is the Michael addition of the acrylonitrile byproduct to the N3 position of thymine, forming an N3-cyanoethylthymine adduct.[1][12]
| Condition | Time | Yield of N3-cyanoethylated Thymidine |
| Acrylonitrile with unprotected Thymidine | 24 hours | 52% |
Table 2. Formation of N3-Cyanoethylthymine Adduct.[1]
Experimental Protocols
Detailed methodologies for the removal of the 2-cyanoethyl protecting group are provided below. These protocols outline both on-column and solution-phase deprotection strategies.
Protocol 1: On-Column Deprotection with DBU
This protocol is suitable for the rapid removal of the 2-cyanoethyl group while the oligonucleotide remains attached to the solid support.
-
Reagent Preparation: Prepare a solution of 10% 1,8-diazabicycloundec-7-ene (DBU) in anhydrous acetonitrile (v/v).
-
Column Treatment: Pass the DBU solution through the synthesis column containing the support-bound oligonucleotide. Ensure the support is fully wetted.
-
Incubation: Allow the DBU solution to remain in contact with the support for 1-15 minutes at room temperature.[1][10]
-
Washing: Extensively wash the column with anhydrous acetonitrile to remove the DBU and the cleaved acrylonitrile.
-
Drying: Dry the support under a stream of argon or under vacuum.
The oligonucleotide, now free of the 2-cyanoethyl groups, can be cleaved from the support and further deprotected as required.
Protocol 2: Solution-Phase Deprotection with Concentrated Ammonium Hydroxide
This is a standard protocol for the simultaneous cleavage from the support and deprotection of the phosphate and nucleobase protecting groups.
-
Cleavage from Support: Transfer the solid support containing the synthesized oligonucleotide to a sealed vial. Add concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃) to the vial, ensuring the support is fully submerged.
-
Incubation: Heat the sealed vial at 55°C for 14-17 hours.[1] Alternatively, for less base-sensitive oligonucleotides, incubation can be performed at room temperature for a longer duration.
-
Cooling and Filtration: Allow the vial to cool to room temperature. Filter the solution to remove the solid support.
-
Evaporation: Evaporate the ammonium hydroxide solution to dryness, typically using a centrifugal evaporator.
-
Reconstitution: Reconstitute the deprotected oligonucleotide pellet in an appropriate buffer for subsequent purification and analysis.
Logical Relationships in Oligonucleotide Synthesis
The following diagram illustrates the central role of the 2-cyanoethyl protecting group within the broader context of the phosphoramidite synthesis cycle and the subsequent deprotection steps.
Conclusion
The 2-cyanoethyl group is an indispensable tool in phosphoramidite chemistry, providing robust protection for the phosphate backbone during oligonucleotide synthesis while allowing for efficient and clean removal under basic conditions. A thorough understanding of its function, the kinetics of its removal, and the potential for side reactions is crucial for the successful synthesis of high-quality oligonucleotides for research, diagnostic, and therapeutic applications. The protocols and data presented in this guide offer a comprehensive resource for professionals in the field, enabling the optimization of deprotection strategies to maximize yield and purity.
References
- 1. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. CA2361079C - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. biotage.com [biotage.com]
- 6. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. scribd.com [scribd.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. glenresearch.com [glenresearch.com]
- 12. Quantification of synthetic errors during chemical synthesis of DNA and its suppression by non-canonical nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
The Stability of Phosphoramidites in Acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of phosphoramidites in acetonitrile (B52724), a critical consideration for the successful synthesis of oligonucleotides. Understanding the degradation pathways and the factors that influence stability is paramount for ensuring high-quality, full-length oligonucleotide products in research, diagnostics, and therapeutic development.
Introduction to Phosphoramidite (B1245037) Stability
Phosphoramidites are the cornerstone of modern solid-phase oligonucleotide synthesis. These activated nucleotide building blocks, however, are susceptible to degradation in solution, particularly in the acetonitrile used for their dissolution and delivery during synthesis.[1] The stability of phosphoramidite solutions directly impacts coupling efficiency, and consequently, the yield and purity of the final oligonucleotide product.[2] This guide delves into the chemical pathways of degradation, presents quantitative stability data, and outlines experimental protocols for assessing the integrity of these crucial reagents.
Chemical Structure and Degradation Pathways
A phosphoramidite consists of a nucleoside protected at the 5'-hydroxyl (commonly with a dimethoxytrityl group) and on the exocyclic amine of the base. The 3'-hydroxyl is modified with a phosphite (B83602) group protected by a 2-cyanoethyl group and bearing a diisopropylamino ligand.[3]
The primary degradation pathways of phosphoramidites in acetonitrile solution are:
-
Hydrolysis: Reaction with trace amounts of water leads to the formation of H-phosphonates. This is a significant concern as even anhydrous acetonitrile contains parts-per-million levels of water.[4]
-
Elimination of Acrylonitrile: The 2-cyanoethyl protecting group can be eliminated, which can then lead to further side reactions.[4][5]
-
Autocatalytic Acrylonitrile-Induced Formation of Cyanoethyl Phosphonoamidates: This pathway involves the reaction of the phosphoramidite with acrylonitrile, a degradation product.[5]
Quantitative Stability Data
The stability of the four standard deoxyribonucleoside phosphoramidites in acetonitrile varies significantly. The general order of stability is T, dC > dA > dG.[2][5][6] Deoxyguanosine (dG) phosphoramidite is notably the least stable.[2][5][6]
| Phosphoramidite | Purity Reduction after 5 Weeks (%) |
| T | 2 |
| dC(bz) | 2 |
| dA(bz) | 6 |
| dG(ib) | 39 |
Table 1: Reduction in purity of standard deoxyribonucleoside phosphoramidites in a 0.2 M acetonitrile solution after five weeks of storage under an inert gas atmosphere.[2][5][6]
The rate of degradation is also dependent on the concentration of the phosphoramidite, with more dilute solutions exhibiting slower degradation.[6]
| dG Phosphoramidite Concentration (M) | Degradation after 10 days (%) |
| 0.2 | 8 |
| 0.05 | 3 |
Table 2: Effect of concentration on the degradation of dG phosphoramidite in acetonitrile solution.[6]
Factors Influencing Stability
Several factors can be controlled to enhance the stability of phosphoramidite solutions:
-
Water Content: This is the most critical factor. The use of anhydrous acetonitrile (≤10 ppm water) is essential.[4] Molecular sieves (3 Å) should be added to both the acetonitrile and the phosphoramidite solutions to scavenge residual moisture.[4][5][7]
-
Phosphoramidite Concentration: As shown in Table 2, lower concentrations of phosphoramidites lead to slower degradation.[6]
-
Temperature: Phosphoramidites are more stable at lower temperatures. For long-term storage, they should be kept as a dry powder at -20°C.[8][9] Solutions on an oligonucleotide synthesizer are typically at room temperature, which accelerates degradation.[9]
-
Addition of a Base: Small amounts of a non-nucleophilic base, such as triethylamine (B128534) (TEA), can be added to the acetonitrile to neutralize any acidic impurities that can catalyze hydrolysis.[5][8]
Experimental Protocols for Stability Assessment
A systematic approach is required to evaluate the stability of phosphoramidite solutions.
Preparation of Phosphoramidite Solutions
-
Materials:
-
Procedure:
-
Allow the solid phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.[4]
-
Under an inert gas atmosphere, weigh the desired amount of phosphoramidite into an oven-dried, septum-sealed vial.
-
Add activated molecular sieves to the vial.[4]
-
Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial.[4] A common concentration for synthesis is 0.1 M.[10][11][12]
-
Gently swirl the vial to dissolve the phosphoramidite.[4]
-
Analytical Methods for Stability Monitoring
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
-
Objective: To separate and identify the parent phosphoramidite from its degradation products.
-
Typical System: A reverse-phase HPLC system coupled to a mass spectrometer (e.g., ESI-MS).[8][13]
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., triethylammonium (B8662869) acetate).
-
Detection: UV absorbance at a relevant wavelength (e.g., 260 nm) and mass-to-charge ratio.
-
Analysis: The purity of the phosphoramidite is determined by the peak area of the parent compound relative to the total peak area. Degradation products can be identified by their mass.[8]
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy:
-
Objective: To quantify the phosphoramidite and identify phosphorus-containing impurities.
-
Key Feature: Provides distinct signals for different phosphorus species.
-
Typical Chemical Shifts:
-
Analysis: The relative integrals of the peaks correspond to the molar ratio of the different phosphorus-containing species.
Best Practices for Handling and Storage
-
Always use anhydrous solvents and reagents. [4]
-
Store solid phosphoramidites at -20°C under an inert atmosphere. [8][9]
-
Prepare solutions fresh when possible. If solutions are to be stored on a synthesizer, their stability should be monitored, especially for dG phosphoramidite.[2] Standard phosphoramidite solutions in anhydrous acetonitrile are generally stable for 2-3 days.[11]
-
Use molecular sieves in solvent and phosphoramidite bottles on the synthesizer. [4][5][7]
-
Purge synthesizer lines with inert gas to prevent moisture ingress. [4]
By adhering to these guidelines and understanding the inherent stability limitations of phosphoramidites, researchers and drug development professionals can optimize their oligonucleotide synthesis processes, leading to higher yields, improved purity, and more reliable outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Phosphoramidite Reagents for DNA Assembly
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core features of phosphoramidite (B1245037) reagents, the gold standard for chemical DNA synthesis. We will delve into the fundamental chemistry, key quality attributes, and the practical aspects of their application in oligonucleotide assembly, with a focus on providing actionable data and detailed methodologies for professionals in the field.
The Chemistry of Phosphoramidite Reagents
Phosphoramidite chemistry, first introduced in the early 1980s, remains the method of choice for DNA and RNA synthesis due to its high efficiency and amenability to automation.[1][2][3] The process relies on the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.
A standard phosphoramidite monomer consists of a nucleoside with four key chemical modifications that enable controlled and efficient synthesis:
-
5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, an acid-labile moiety that prevents self-polymerization and allows for the stepwise addition of nucleotides.[2]
-
3'-Phosphoramidite Group: The 3'-hydroxyl is modified with a phosphoramidite group, which is the reactive center for forming the internucleotide phosphite (B83602) triester linkage. This group is activated by a weak acid during the coupling step.
-
Phosphate (B84403) Protecting Group: A β-cyanoethyl group protects the phosphorus atom to prevent unwanted side reactions during synthesis. This group is base-labile and is removed during the final deprotection step.
-
Exocyclic Amine Protecting Groups: The exocyclic amino groups of adenine (B156593) (A), guanine (B1146940) (G), and cytosine (C) are protected with base-labile groups (e.g., benzoyl, isobutyryl) to prevent branching of the growing oligonucleotide chain. Thymine (T) does not have an exocyclic amine and therefore does not require this protection.
Figure 1: Chemical structure of a phosphoramidite monomer.
The Four-Step DNA Synthesis Cycle
Automated solid-phase DNA synthesis using phosphoramidites involves a four-step cycle that is repeated for each nucleotide addition.[2][4] The synthesis proceeds in the 3' to 5' direction.
Figure 2: The four-step phosphoramidite DNA synthesis cycle.
Step 1: Deblocking (Detritylation) The cycle begins with the removal of the acid-labile DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treatment with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. The resulting free 5'-hydroxyl group is then available for the next coupling reaction.
Step 2: Coupling The next phosphoramidite monomer, activated by a catalyst such as 1H-tetrazole or a more modern activator like 5-ethylthio-1H-tetrazole (ETT), is added to the reaction. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2]
Step 3: Capping To prevent the elongation of chains that failed to couple in the previous step (which would result in deletion mutations), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole. This renders them unreactive in subsequent coupling cycles.
Step 4: Oxidation The newly formed phosphite triester linkage is unstable and susceptible to cleavage. Therefore, it is oxidized to a more stable pentavalent phosphate triester using an oxidizing agent, typically a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran (B95107). This completes the addition of one nucleotide, and the cycle can be repeated to add the next base in the sequence.
Quantitative Data on Phosphoramidite Performance
The quality and performance of phosphoramidite reagents are critical for the successful synthesis of high-purity oligonucleotides. Key performance indicators include purity, stability, and coupling efficiency.
Purity of Phosphoramidite Reagents
High purity of phosphoramidite reagents is essential to minimize the incorporation of impurities into the final oligonucleotide product. The United States Pharmacopeia (USP) provides reference standards for DNA phosphoramidites and outlines methods for their quality control.
Table 1: Purity of USP DNA Phosphoramidite Reference Standards by RP-HPLC
| Phosphoramidite | Purity (%) Lab 1 | Purity (%) Lab 2 | Purity (%) Lab 3 | Average Purity (%) |
| dG(iBu) | 99.5 | 99.6 | 99.6 | 99.6 |
| T | 99.8 | 99.8 | 99.8 | 99.8 |
| dA(Bz) | 99.8 | 99.8 | 99.8 | 99.8 |
| dC(Bz) | 99.6 | 99.6 | 99.6 | 99.6 |
| 5-Me-dC(Bz) | 99.1 | 99.1 | 99.1 | 99.1 |
Data sourced from USP.
Table 2: Purity of USP DNA Phosphoramidite Reference Standards by ³¹P NMR
| Phosphoramidite | Main P(III) Species (%) | Other P(III) Impurities (%) | P(V) Impurities (%) |
| dG(iBu) | 99.57 | ND | 0.43 |
| T | 99.57 | ND | 0.43 |
| dA(Bz) | 99.78 | ND | 0.22 |
| dC(Bz) | 99.19 | ND | 0.81 |
| 5-Me-dC(Bz) | 99.61 | ND | 0.40 |
ND = Not Detected. Data sourced from USP.
Coupling Efficiency
Coupling efficiency is a critical parameter that directly impacts the yield of the full-length oligonucleotide. Even a small decrease in coupling efficiency can lead to a significant reduction in the final product yield, especially for longer oligonucleotides.
Table 3: Impact of Phosphoramidite Equivalents on Coupling Efficiency
| Entry | Phosphoramidite Equivalents | Recirculation Time (min) | Coupling Efficiency (%) |
| 1 | 1.75 | 5.0 | 46 |
| 2 | 1.75 | 15.0 | 80 |
| 3 | 2.88 | 30.0 | >95 |
This table illustrates that both the amount of phosphoramidite and the reaction time significantly influence the coupling efficiency.
Figure 3: Key factors influencing phosphoramidite coupling efficiency.
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving phosphoramidite reagents.
Standard Solid-Phase Oligonucleotide Synthesis Cycle
The following is a generalized protocol for a single coupling cycle on an automated DNA synthesizer. Exact times and volumes will vary depending on the synthesizer and the scale of the synthesis.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flush the synthesis column with the deblocking solution for 60-120 seconds.
-
Wash: Wash the column with anhydrous acetonitrile (B52724) to remove the TCA and the cleaved DMT cation.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.
-
0.45 M solution of an activator (e.g., 1H-Tetrazole or ETT) in anhydrous acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column and allow them to react for 30-180 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and lutidine.
-
Capping Reagent B: N-methylimidazole in THF.
-
-
Procedure: Deliver a mixture of Capping Reagents A and B to the column and allow the reaction to proceed for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.
-
Procedure: Flush the column with the oxidizing solution for 30-60 seconds.
-
Wash: Wash the column with anhydrous acetonitrile.
-
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
-
Cleavage from Solid Support:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Procedure: Incubate the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours.
-
Collection: Collect the supernatant containing the cleaved oligonucleotide.
-
-
Deprotection of Base and Phosphate Protecting Groups:
-
Reagent: Concentrated ammonium hydroxide.
-
Procedure: Heat the collected supernatant in a sealed vial at 55°C for 8-16 hours. This removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.
-
Evaporation: Evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.
-
Quality Control of Phosphoramidite Reagents
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in anhydrous acetonitrile to a concentration of approximately 1 mg/mL.
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
-
Solvent: Anhydrous CDCl₃.
-
Reference: 85% H₃PO₄ (external).
-
Procedure: Dissolve the phosphoramidite sample in the deuterated solvent. Acquire the proton-decoupled ³¹P NMR spectrum. The phosphoramidite should appear as a characteristic signal around 146-150 ppm. P(V) impurities will appear at approximately 0 ppm.
Conclusion
Phosphoramidite reagents are the cornerstone of modern DNA and RNA synthesis, enabling the production of high-fidelity oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics. A thorough understanding of their chemical features, coupled with stringent quality control and optimized synthesis protocols, is paramount for achieving successful outcomes. This guide provides a foundational understanding and practical data to aid researchers and developers in the effective use of these critical reagents.
References
Methodological & Application
Application Notes and Protocols for DMT-dI Phosphoramidite in Automated DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of DNA oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development.[1][2] The phosphoramidite (B1245037) method stands as the gold standard for this process, enabling the efficient and automated synthesis of custom DNA sequences.[1][3] This method relies on phosphoramidite monomers, which are nucleosides modified with protecting groups to ensure controlled, stepwise addition to a growing oligonucleotide chain on a solid support.[1][][5]
One such critical reagent is 5'-O-Dimethoxytrityl-2'-deoxyinosine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dI phosphoramidite). Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside that can pair with all four standard DNA bases (A, T, C, and G), making it a "universal base." This property makes this compound an invaluable tool for synthesizing oligonucleotides used as universal probes, for site-directed mutagenesis, and in various molecular diagnostic applications.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in automated solid-phase DNA synthesis.
Chemical Structure of this compound
The structure consists of a deoxyinosine nucleoside protected at the 5'-hydroxyl position by a dimethoxytrityl (DMT) group and modified at the 3'-hydroxyl position with a reactive phosphoramidite moiety. The DMT group is acid-labile, allowing for its removal at the beginning of each synthesis cycle to enable the addition of the next nucleotide.[3][6][7]
Caption: Structure of this compound.
Quantitative Data
The performance of this compound is expected to be comparable to standard phosphoramidites. However, users are strongly encouraged to perform internal validation to determine the precise performance characteristics within their specific synthesis platforms.
| Parameter | Expected Performance for this compound | Key Considerations |
| Coupling Efficiency | >99% | Crucial for the synthesis of long, high-purity oligonucleotides.[5][8] Lower efficiency leads to truncated sequences.[8][9] Can be monitored in real-time by measuring the absorbance of the trityl cation released during detritylation.[][8] |
| Purity | >98% (as supplied) | Purity of the phosphoramidite reagent is critical to avoid side reactions and ensure high-fidelity synthesis. Users should verify the certificate of analysis from the supplier. |
| Stability in Solution | Stable for several days in anhydrous acetonitrile (B52724) | Phosphoramidites are sensitive to moisture and oxidation.[8] Solutions should be prepared fresh and stored under an inert atmosphere (e.g., argon).[10] |
| Molecular Weight | ~732.8 g/mol | N/A |
Experimental Protocols
The following protocols are based on standard phosphoramidite chemistry and should be adapted for use with specific automated DNA synthesizers.
Reagent Preparation and Handling
-
Storage: Store this compound at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[10]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent moisture condensation. Reconstitute the phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.05 M to 0.15 M) as recommended by the synthesizer manufacturer.[10]
-
Solution Stability: Use the reconstituted phosphoramidite solution promptly. For optimal performance, fresh solutions are recommended, although they can be stable for several days when stored properly on the synthesizer under inert gas.[10]
Automated DNA Synthesis Cycle
The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle.[6]
Caption: The automated phosphoramidite synthesis cycle.
Step 1: Detritylation (Deblocking)
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[3][10]
-
Procedure: The acid removes the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction.[5] The resulting orange-colored trityl cation can be monitored spectrophotometrically (~495 nm) to assess the coupling efficiency of the previous cycle.[8]
Step 2: Coupling
-
Reagents:
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).[10]
-
-
Procedure: The this compound is activated by the tetrazole derivative and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite triester linkage.[6][10]
-
Note: Standard coupling times are typically 30-60 seconds. Optimization may be necessary to ensure maximum coupling efficiency.[10]
Step 3: Capping
-
Reagents:
-
Capping Reagent A (e.g., Acetic Anhydride/Pyridine/THF).
-
Capping Reagent B (e.g., N-Methylimidazole/THF).
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated ("capped"). This crucial step prevents the formation of deletion mutations in subsequent cycles, which would be difficult to separate from the full-length product.[5][9][10]
Step 4: Oxidation
-
Reagent: 0.02 M Iodine in THF/Pyridine/Water.[10]
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester, which is the natural linkage found in DNA.[2][5][10] This completes the cycle, and the chain is ready for the next round of detritylation.
Cleavage and Deprotection
Once the desired sequence is synthesized, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the phosphate and the bases) must be removed.
-
Reagent: Concentrated aqueous ammonia (B1221849) (NH₄OH) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).
-
Procedure:
-
Transfer the solid support to a screw-cap vial.
-
Add the deprotection solution (e.g., aqueous ammonia).
-
Incubate the vial at a specified temperature and time (e.g., 55°C for 8-12 hours). These conditions can vary significantly based on the other nucleobases and any modifications present in the sequence.[11][12] For base-labile oligonucleotides, milder conditions like 40% aqueous methylamine at room temperature may be used.[12]
-
After incubation, cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal vacuum concentrator.
-
Post-Synthesis Analysis
-
Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to assess the purity of the final oligonucleotide product.
-
Analysis: This analysis helps identify the full-length product and quantify any truncated or failure sequences. Mass spectrometry is used to confirm the identity and molecular weight of the synthesized oligonucleotide.
Applications and Troubleshooting
Key Applications
-
Universal Probes: Oligonucleotides containing deoxyinosine can be used as hybridization probes in situations where the target sequence is variable or unknown at a specific position.
-
PCR/Sequencing Primers: Primers with dI at ambiguous positions can anneal to a wider range of templates.
-
Site-Directed Mutagenesis: Used to introduce mutations at specific sites in a DNA sequence.
Troubleshooting Low Coupling Efficiency
Low coupling efficiency is a common issue that reduces the yield of the full-length product.
Caption: Common causes of and solutions for low coupling efficiency.
-
Presence of Water: Moisture is a primary inhibitor of the coupling reaction, as it hydrolyzes the activated phosphoramidite.[8][9] Ensure all reagents, especially acetonitrile, are anhydrous.[8]
-
Degraded Phosphoramidite: Phosphoramidites have a finite shelf life and are sensitive to oxidation. Using expired or improperly stored reagents will result in poor coupling.[8]
-
Activator Issues: Ensure the activator solution is fresh, at the correct concentration, and is being delivered efficiently to the synthesis column.
-
System Fluidics: Check the DNA synthesizer for any blockages or leaks in the delivery lines.
References
- 1. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. idtdna.com [idtdna.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Inosine in Therapeutic Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a versatile tool in the design and application of therapeutic oligonucleotides. Its unique ability to pair with multiple bases and modulate immune responses has led to its incorporation in various oligonucleotide-based therapeutic strategies. This document provides detailed application notes on the use of inosine in site-directed RNA editing, immune modulation, and as a guanosine (B1672433) substitute. Furthermore, it offers comprehensive protocols for key experimental procedures relevant to these applications.
Application Note 1: Site-Directed RNA Editing via ADAR Recruitment
Adenosine (B11128) deaminases that act on RNA (ADARs) are endogenous enzymes that convert adenosine (A) to inosine (I) in double-stranded RNA (dsRNA).[1][2] This A-to-I editing is a powerful tool for post-transcriptionally correcting disease-causing mutations, as inosine is interpreted as guanosine (G) by the cellular translational machinery.[3][4] Therapeutic oligonucleotides, often referred to as guide RNAs, can be designed to form a duplex with a target mRNA, thereby recruiting endogenous ADAR enzymes to a specific adenosine for targeted editing.
Key Applications:
-
Correction of G-to-A mutations: By targeting an adenosine that resulted from a pathogenic G-to-A mutation, ADAR-mediated editing can restore the correct codon and produce a functional protein.
-
Modulation of protein function: Introducing an A-to-I change can alter the amino acid sequence of a protein, potentially modulating its activity, stability, or localization.
-
Creation of novel splice sites: An A-to-I edit within a pre-mRNA sequence can create or abolish splice sites, altering the final mRNA transcript.[4]
Design of Inosine-Containing Guide RNAs:
The efficiency and specificity of ADAR-mediated editing are highly dependent on the structure of the dsRNA substrate formed by the guide RNA and the target mRNA.[5][6] While the guide RNA itself does not necessarily contain inosine, its design is critical. A key feature is the creation of a mismatch at the target adenosine, which facilitates ADAR recognition and catalysis.[1] For instance, a cytosine (C) in the guide RNA is often placed opposite the target adenosine to create an A-C mismatch, which is efficiently recognized and edited by ADARs.[7]
Quantitative Data: ADAR Editing Efficiency
The table below summarizes the editing efficiency of different guide RNA designs.
| Target Gene | Guide RNA Design | Cell Line | Editing Efficiency (%) | Reference |
| GluR-B | 67-nt stem-loop with A-C mismatch at R/G site | In vitro with recombinant ADAR2 | ~100% (at R/G site) | [5] |
| RAB7A | Linear antisense RNA (100 nt) with central A-C mismatch | HEK293FT | ~10% | [8] |
| RAB7A | Circular ADAR recruiting guide RNA (cadRNA) | HEK293FT | >50% | [8] |
| mPCSK9 | cadRNA delivered via AAV | C57BL/6J mice liver | 53% | [8] |
| IDUA-W392X | cadRNA delivered via AAV | MPS I-H mouse model | 12% | [8] |
Experimental Protocol: In Vitro ADAR Editing Assay
This protocol describes the in vitro assessment of ADAR-mediated RNA editing using a recombinant ADAR enzyme and a target RNA duplexed with a guide RNA.
Materials:
-
Target RNA transcript
-
Guide RNA oligonucleotide
-
Recombinant human ADAR2 enzyme
-
Reaction Buffer (e.g., 15 mM Tris-HCl, pH 7.8, 60 mM KCl, 3 mM MgCl₂, 1.5 mM EDTA, 3% glycerol, 0.003% Nonidet P-40, 0.6 mM DTT)
-
RNase Inhibitor
-
Yeast tRNA
-
Nuclease-free water
-
Phenol:chloroform
-
Reverse transcriptase and primers for RT-PCR
-
Sanger sequencing reagents
Procedure:
-
Annealing of Target and Guide RNA:
-
Mix the target RNA (100 nM final concentration) and guide RNA (1 µM final concentration) in an annealing buffer (e.g., 500 mM NaCl, 1 mM EDTA, 10 mM Tris-HCl pH 7.4).
-
Heat the mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature over 2 hours to facilitate proper annealing.[1]
-
-
Editing Reaction:
-
Prepare the editing reaction mix by combining the annealed RNA duplex (10 nM final concentration), reaction buffer, RNase inhibitor (160 U/mL), and yeast tRNA (1.0 µg/mL).
-
Initiate the reaction by adding the purified ADAR2 enzyme (e.g., 5 nM final concentration).
-
Incubate the reaction at 32.5°C for a defined period (e.g., 10 minutes to 2 hours).[9]
-
-
Reaction Termination and RNA Purification:
-
Stop the reaction by adding an equal volume of phenol:chloroform and vortexing.
-
Centrifuge to separate the phases and collect the aqueous phase.
-
Precipitate the RNA by adding ethanol and a salt (e.g., sodium acetate) and incubate at -20°C.
-
Pellet the RNA by centrifugation, wash with 70% ethanol, and resuspend in nuclease-free water.
-
-
Analysis of Editing Efficiency:
Visualization: ADAR-Mediated RNA Editing Workflow
Caption: Workflow for in vitro ADAR-mediated RNA editing.
Application Note 2: Immune Modulation via Toll-Like Receptors (TLRs)
Inosine-containing oligonucleotides can modulate the innate immune system by interacting with Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are responsible for recognizing single-stranded RNA (ssRNA).[12][13] The incorporation of inosine into immunostimulatory ssRNAs can potentiate the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and type I interferons (IFN-α).[12][14] This effect is sequence-dependent and is thought to be mediated by inosine-induced changes in the secondary structure of the ssRNA, which enhances its recognition by TLRs.[12]
Key Applications:
-
Vaccine Adjuvants: Inosine-containing oligonucleotides can be used as adjuvants to enhance the immune response to vaccines.
-
Antiviral Therapeutics: By stimulating the innate immune system, these oligonucleotides can contribute to the clearance of viral infections.
-
Cancer Immunotherapy: Potentiation of TLR7/8 signaling can lead to the activation of immune cells that can recognize and eliminate cancer cells.
Quantitative Data: Cytokine Production Induced by Inosine-Modified ssRNA
The following table summarizes the levels of cytokine production by human peripheral blood mononuclear cells (PBMCs) in response to stimulation with various inosine-containing ssRNAs.
| ssRNA Sequence (600 nM) | Inosine Modification | TNF-α Production (pg/mL) | IFN-α Production (pg/mL) | Reference |
| ssN (Native) | None | ~100 | <50 | [12][14] |
| ssIA (Inosine-modified) | A -> I | ~800 | <50 | [12][14] |
| ssU (Uridine-rich control) | None | ~1000 | ~150 | [12][14] |
Experimental Protocol: TLR Activation Assay in Human PBMCs
This protocol outlines a method for assessing the ability of inosine-containing oligonucleotides to activate TLR7/8 in primary human PBMCs.
Materials:
-
Inosine-modified and control ssRNA oligonucleotides
-
Ficoll-Paque for PBMC isolation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
DOTAP liposomal transfection reagent
-
Human TNF-α and IFN-α ELISA kits
-
96-well cell culture plates
Procedure:
-
Isolation of Human PBMCs:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated cells and resuspend them in complete RPMI-1640 medium.
-
-
Cell Plating:
-
Plate the PBMCs in a 96-well plate at a density of 5 x 10⁴ cells per well in 80 µL of medium.[15]
-
-
Preparation of Oligonucleotide-Liposome Complexes:
-
Dilute the ssRNA oligonucleotides in nuclease-free water.
-
In a separate tube, dilute the DOTAP transfection reagent in serum-free medium.
-
Mix the diluted oligonucleotides with the diluted DOTAP and incubate at room temperature for 15-20 minutes to allow the formation of liposome-RNA complexes.
-
-
Cell Stimulation:
-
Add 20 µL of the oligonucleotide-liposome complexes to the wells containing PBMCs to achieve the final desired oligonucleotide concentration (e.g., 50-600 nM).
-
Include positive controls (e.g., R848 for TLR7/8) and negative controls (e.g., transfection reagent alone).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.[12][16]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α and IFN-α in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Visualization: TLR7/8 Signaling Pathway
Caption: TLR7/8 signaling pathway activation by inosine-modified ssRNA.
Application Note 3: Inosine as a Guanosine Substitute
Inosine is structurally similar to guanosine but lacks the exocyclic amino group at the C2 position. This subtle difference has significant implications for its base-pairing properties and makes it a valuable substitute for guanosine in therapeutic oligonucleotides. Inosine can form stable base pairs with cytosine (I-C), and can also form "wobble" base pairs with adenosine (I-A), uridine (B1682114) (I-U), and even guanosine (I-G).[17]
Key Applications:
-
Reducing Off-Target Effects in siRNAs: The "seed" region of a small interfering RNA (siRNA) is crucial for target recognition. Mismatches in this region can lead to off-target gene silencing. Replacing guanosine with inosine in the seed region can reduce these off-target effects by altering the binding affinity to unintended transcripts.[4][18]
-
Probing Nucleic Acid Structure and Dynamics: The absence of the N2 amino group in inosine allows researchers to probe its role in the minor groove of DNA and RNA duplexes and its contribution to ligand binding and protein recognition.
-
Degenerate Primers and Probes: Inosine's ability to pair with multiple bases makes it a "universal" base, which is useful in designing degenerate primers for PCR and probes for hybridization when the exact target sequence is unknown.[19]
Quantitative Data: Thermodynamic Stability of Inosine-Containing Duplexes
The stability of a nucleic acid duplex is a critical factor in its therapeutic efficacy. The following table provides a comparison of the thermodynamic stabilities (ΔG°₃₇) of RNA duplexes containing I·C and I·U pairs compared to their canonical G-C and A-U counterparts.
| Base Pair | Context | ΔG°₃₇ (kcal/mol) | Stability Change vs. Canonical Pair (kcal/mol) | Reference |
| G-C | Internal | -3.4 to -2.0 | - | [2] |
| I·C | Internal | -1.4 to -0.4 | Less stable by ~2.0 | [2] |
| A-U | Internal | -1.4 to -0.9 | - | [3] |
| I·U | Internal | +0.9 to +1.4 | Less stable by ~2.3 | [3] |
| A-U | Terminal | +0.1 to +0.5 | - | [3] |
| I·U | Terminal | -0.4 to -0.1 | More stable by ~0.8 | [3] |
Experimental Protocol: Synthesis of Inosine-Containing Oligonucleotides
This protocol provides a general overview of the solid-phase synthesis of oligonucleotides containing inosine using the phosphoramidite (B1245037) method.
Materials:
-
Controlled pore glass (CPG) solid support
-
Inosine phosphoramidite and other standard phosphoramidites (A, C, G, T/U)
-
Activator (e.g., tetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing agent (e.g., iodine solution)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation:
-
Load the inosine phosphoramidite and other required reagents onto the automated synthesizer.
-
Pack a synthesis column with the CPG solid support functionalized with the 3'-terminal nucleoside of the desired sequence.
-
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking agent.
-
Coupling: The inosine phosphoramidite (or other phosphoramidite) is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing agent.[7][20]
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using the cleavage and deprotection solution.
-
This solution also removes the protecting groups from the phosphate backbone and the nucleobases.
-
-
Purification and Analysis:
-
The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
The identity and purity of the final product are confirmed by mass spectrometry.
-
Visualization: Oligonucleotide Synthesis Cycle
Caption: The four main steps of a single cycle in solid-phase oligonucleotide synthesis.
Conclusion
Inosine is a valuable component in the toolkit for developing therapeutic oligonucleotides. Its applications in directing RNA editing, modulating immune responses, and refining the specificity of RNAi demonstrate its versatility. The protocols and data presented here provide a foundation for researchers and drug developers to explore and harness the potential of inosine in their therapeutic programs. Careful consideration of oligonucleotide design, synthesis, and functional validation is crucial for the successful translation of these promising strategies into clinical applications.
References
- 1. En masse evaluation of RNA guides (EMERGe) for ADARs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nearest neighbor parameters for inosine x uridine pairs in RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADAR2 A→I editing: site selectivity and editing efficiency are separate events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmable RNA editing with endogenous ADAR enzymes – a feasible option for the treatment of inherited retinal disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. Efficient in vitro and in vivo RNA editing via recruitment of endogenous ADARs using circular guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Adenosine-to-Inosine RNA Editing | Springer Nature Experiments [experiments.springernature.com]
- 12. Inosine-Mediated Modulation of RNA Sensing by Toll-Like Receptor 7 (TLR7) and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.monash.edu [research.monash.edu]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Rational design of antisense oligonucleotides modulating the activity of TLR7/8 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
Application Notes and Protocols for Site-Specific Modification Using DMT-dI Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine-3'-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite (B1245037) (DMT-dI phosphoramidite) for the site-specific incorporation of deoxyinosine into synthetic oligonucleotides. Deoxyinosine, a naturally occurring purine (B94841) nucleoside, serves as a universal base analog due to its ability to form hydrogen bonds with all four standard DNA bases (adenine, guanine, cytosine, and thymine). This unique property makes it an invaluable tool in various molecular biology and drug development applications.
The incorporation of deoxyinosine at specific sites can be used to create degenerate primers for PCR, probes for hybridization where the target sequence is variable, and to study DNA-protein interactions.[1] Structurally similar to guanosine (B1672433) but lacking the 2-amino group, deoxyinosine's pairing promiscuity, while useful, is not uniform. The thermodynamic stability of its base pairing follows the order: I-C > I-A > I-G ≈ I-T.[1][2][3] This should be a consideration in the design of oligonucleotides containing this modification.
Key Applications:
-
Degenerate Primers and Probes: Deoxyinosine can be incorporated at positions of codon degeneracy, reducing the complexity of primer and probe mixtures required for targeting sequences with known variations.[1]
-
Structural Biology: The introduction of deoxyinosine can be used to probe the structural and functional consequences of base modifications within a DNA duplex.
-
Therapeutics: Modified oligonucleotides containing deoxyinosine can be explored for their potential in antisense and RNA interference applications, where tolerance for target sequence variation may be beneficial.
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the use of this compound in oligonucleotide synthesis.
| Parameter | Value/Observation | Reference |
| Coupling Efficiency | Expected to be high and comparable to standard phosphoramidites (>98%). | Inferred from standard phosphoramidite chemistry. |
| Thermodynamic Stability of Deoxyinosine Base Pairs | I-C > I-A > I-G ≈ I-T | [1][2][3] |
| Deprotection Conditions | Standard ammonia (B1221849) deprotection at room temperature is suitable. | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the site-specific incorporation of deoxyinosine into oligonucleotides using this compound on an automated DNA synthesizer.
Preparation of this compound Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (e.g., argon or nitrogen), reconstitute the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the DNA synthesizer manufacturer (typically 0.1 M).
-
Gently swirl the vial to ensure complete dissolution.
-
Install the vial on the designated port of the DNA synthesizer.
Automated Oligonucleotide Synthesis
The standard phosphoramidite synthesis cycle is employed for the incorporation of deoxyinosine. The synthesizer is programmed with the desired oligonucleotide sequence, specifying the use of the this compound at the desired position(s).
The synthesis cycle consists of four main steps:
-
Detritylation (Deblocking): The acid-labile 5'-O-DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a solution of a weak acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The prepared this compound solution is delivered to the synthesis column along with an activator, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage.
-
Capping: To prevent the elongation of unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, they are acetylated using a mixture of acetic anhydride (B1165640) and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.
This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.
References
Application Notes & Protocols: The Standard Phosphoramidite Synthesis Cycle for Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The phosphoramidite (B1245037) method, first introduced in the early 1980s, is the gold standard for the chemical synthesis of oligonucleotides.[1][2] Its efficiency and amenability to automation have made it the cornerstone of modern DNA and RNA synthesis, supporting a wide range of applications from basic research (e.g., PCR primers, probes) to advanced therapeutics (e.g., antisense oligonucleotides, siRNAs).[3][4][5] The synthesis is performed on a solid support, typically controlled-pore glass (CPG) or polystyrene, and proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis.[1][6] The process involves a repeated four-step cycle for each nucleotide added to the growing chain.[3] Achieving a high stepwise yield is critical, as even a small decrease in efficiency can significantly lower the overall yield of the final full-length oligonucleotide.[1][6]
I. The Four-Step Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process where a single phosphoramidite monomer is added to the growing chain during each cycle. The four core steps are: 1. Detritylation (Deblocking) , 2. Coupling , 3. Capping , and 4. Oxidation .
Experimental Workflow Diagram
Figure 1: The Phosphoramidite Oligonucleotide Synthesis Cycle. This diagram illustrates the four main steps for elongating the oligonucleotide chain and the crucial capping of failure sequences.
II. Detailed Experimental Protocols
The following protocols outline the standard procedure for a single automated synthesis cycle. All reagents, particularly solvents like acetonitrile (B52724), must be anhydrous as the phosphoramidite chemistry is highly sensitive to moisture.[1][7]
Step 1: Detritylation (Deblocking)
-
Purpose: To remove the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support, making it available for reaction with the next phosphoramidite.[2][6]
-
Methodology:
-
A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM), is passed through the synthesis column.[1][5]
-
The reaction is rapid and produces a bright orange-colored DMT carbocation.[1][6] The intensity of this color, measured by absorbance at 495 nm, is used to monitor the coupling efficiency of the previous cycle in real-time.[1][6][8]
-
Following detritylation, the column is thoroughly washed with an anhydrous solvent, typically acetonitrile, to remove the acid and the cleaved DMT group, preventing potential depurination of the DNA chain.[1]
-
Step 2: Coupling
-
Purpose: To form a phosphite (B83602) triester linkage between the now-free 5'-hydroxyl group on the growing chain and the incoming nucleoside phosphoramidite.[6]
-
Methodology:
-
The next nucleoside, in the form of a phosphoramidite monomer (0.02 M to 0.1 M solution in acetonitrile), is delivered to the column simultaneously with an activating agent.[5][7]
-
Common activators include weak acids such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[5][9] The activator protonates the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[1]
-
A large excess of the activated phosphoramidite is used to drive the reaction to completion, achieving coupling efficiencies of 98.5% to over 99.5%.[1][6]
-
The column is washed with acetonitrile to remove unreacted phosphoramidite and activator.
-
Step 3: Capping
-
Purpose: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is critical to prevent the formation of oligonucleotides with internal base deletions (n-1 sequences), which are difficult to purify from the full-length product.[1][8][9]
-
Methodology:
-
A two-part capping solution is delivered to the column.
-
Cap A: Typically a solution of acetic anhydride.[1]
-
Cap B: A solution of 1-methylimidazole (B24206) (NMI) as a catalyst.[1]
-
-
These reagents rapidly acetylate the unreacted 5'-hydroxyl groups, rendering them inert to all subsequent synthesis cycles.[1]
-
The column is again washed with acetonitrile.
-
Step 4: Oxidation
-
Purpose: To stabilize the newly formed internucleotide linkage. The phosphite triester created during coupling is unstable and must be converted to a more stable pentavalent phosphate triester.[2][9]
-
Methodology:
-
An oxidizing solution, typically containing iodine (I₂) in a mixture of tetrahydrofuran (B95107) (THF), water, and pyridine (B92270) or lutidine, is passed through the column.[9]
-
This reaction converts the P(III) linkage to a P(V) phosphate, which is the natural state of the DNA backbone.
-
Following oxidation, the column is washed with acetonitrile, completing one full cycle. The process is then repeated, starting with detritylation, for the next base in the sequence.[2]
-
III. Post-Synthesis: Cleavage and Deprotection
After the final cycle is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups must be removed.
-
Cleavage: The succinyl linker attaching the oligonucleotide to the solid support is typically cleaved by hydrolysis using concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for about one hour.[1]
-
Deprotection:
-
Phosphate Deprotection: The 2-cyanoethyl groups on the phosphate backbone are removed by β-elimination, also using concentrated ammonium hydroxide.[1][10]
-
Base Deprotection: Protecting groups on the exocyclic amines of adenine (B156593) (benzoyl), cytosine (benzoyl or acetyl), and guanine (B1146940) (isobutyryl or dmf) are removed.[1][11] This traditionally requires heating the oligonucleotide in concentrated ammonium hydroxide (e.g., at 55°C for several hours).[1][12]
-
Milder deprotection conditions, such as using aqueous methylamine (B109427) (AMA) or potassium carbonate in methanol, are available for sensitive or modified oligonucleotides.[10][11][12][13]
-
IV. Quantitative Data Summary
The following table summarizes typical quantitative parameters for a standard DNA synthesis cycle. Note that times and concentrations can be optimized based on the synthesizer, scale, and specific sequence.
| Step | Reagent/Solvent | Typical Concentration | Typical Duration | Purpose |
| 1. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 30 - 60 seconds | Removes 5'-DMT protecting group.[1] |
| 2. Coupling | Nucleoside Phosphoramidite + Activator (e.g., ETT, DCI) in Acetonitrile | 0.02 - 0.2 M | 45 - 120 seconds | Forms phosphite triester linkage.[5] |
| 3. Capping | Acetic Anhydride and N-Methylimidazole in THF/Pyridine | - | 20 - 45 seconds | Blocks unreacted 5'-OH groups.[1] |
| 4. Oxidation | 0.02 - 0.1 M Iodine in THF/Water/Pyridine | 0.02 - 0.1 M | 20 - 45 seconds | Stabilizes phosphite to phosphate triester. |
| Post-Synthesis | ||||
| Cleavage | Concentrated Ammonium Hydroxide | ~28-33% | ~1 hour at RT | Releases oligo from solid support.[1] |
| Deprotection | Concentrated Ammonium Hydroxide | ~28-33% | 5-17 hours at 55°C | Removes base and phosphate protecting groups.[1][12] |
| AMA (Ammonium hydroxide/40% Methylamine) | - | ~10 min at 65°C | Faster deprotection for compatible monomers.[11] |
References
- 1. atdbio.com [atdbio.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. DNA寡核苷酸合成 [sigmaaldrich.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. Synthesis of oligonucleotides by phosphoramidite method | PDF [slideshare.net]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 5'-DMT-2'-deoxyInosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of oligonucleotides via phosphoramidite (B1245037) chemistry is a cornerstone of modern biotechnology, enabling applications from PCR primers to therapeutic antisense oligonucleotides. This process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure correct sequence fidelity, reactive functional groups are temporarily masked with protecting groups.[1] The 5'-hydroxyl group is typically protected with a 4,4'-dimethoxytrityl (DMT) group, which is removed at the start of each coupling cycle.[2][3] Phosphate (B84403) groups are protected with 2-cyanoethyl groups, and exocyclic amines on standard DNA bases (A, C, G) are protected with acyl groups (e.g., benzoyl, isobutyryl).[4]
Deoxyinosine (dI) is a common modification used in oligonucleotides, often as a universal base. A key advantage is that the dI base itself does not typically require a protecting group, simplifying the final deprotection steps. The overall deprotection process involves two primary stages: 1) cleavage from the solid support and removal of phosphate and base protecting groups, and 2) removal of the final 5'-DMT group (detritylation). This document provides detailed protocols for these critical post-synthesis processing steps.
Overview of Deprotection Strategies
The complete deprotection of a DMT-dI containing oligonucleotide is a two-stage process.
-
Cleavage and Base/Phosphate Deprotection: The first treatment cleaves the ester linkage holding the oligonucleotide to the solid support.[5] Simultaneously, it removes the cyanoethyl protecting groups from the phosphate backbone and the acyl protecting groups from any standard nucleobases in the sequence.[4] This is typically achieved using a strong basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521).[6][7]
-
5'-DMT Removal (Detritylation): After synthesis, the oligonucleotide can be left with the 5'-DMT group attached ("DMT-on"). This lipophilic group is advantageous for purification via reverse-phase methods (HPLC or cartridge), as it allows for the efficient separation of the full-length product from shorter, non-DMT-bearing failure sequences.[8] The final step, following purification, is the removal of the DMT group under mild acidic conditions to yield the biologically active oligonucleotide with a free 5'-hydroxyl group.[9]
Experimental Protocols
Protocol 1: Standard Cleavage and Deprotection with Ammonium Hydroxide
This is the most traditional and widely used method for standard oligonucleotides. It is robust and effective but requires several hours.
Materials:
-
Oligonucleotide synthesis column containing the DMT-on dI-oligonucleotide bound to the solid support (e.g., CPG).
-
Concentrated ammonium hydroxide (28-33% NH₃ in water).[7]
-
2 mL screw-cap vials with secure seals (e.g., rubber-lined caps (B75204) are not recommended as contaminants can leach out).[9]
-
Heating block or oven set to 55 °C.
-
Syringes.
Methodology:
-
Place the synthesis column into a suitable holder or attach it to a syringe.
-
Using a syringe, slowly push 1-2 mL of concentrated ammonium hydroxide through the column to wet the support. Collect the eluent in a 2 mL screw-cap vial.
-
Seal the vial tightly to prevent the escape of ammonia (B1221849) gas.[10] Ensure the seal is secure, as pressure will build during heating.
-
Incubate the vial at 55 °C for 8 to 15 hours.[9] This step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups.
-
After incubation, cool the vial to room temperature before opening.
-
The resulting solution contains the crude, deprotected (except for the 5'-DMT group) oligonucleotide, ready for purification. The solution can be dried down using a vacuum centrifuge if required.[1]
Protocol 2: UltraFast Deprotection with AMA Reagent
This method significantly reduces deprotection time, making it ideal for high-throughput workflows. It uses a mixture of Ammonium hydroxide and aqueous MethylAmine (AMA).
Important Note: The UltraFast system requires the use of acetyl (Ac) protected dC during synthesis to prevent base modification.[7]
Materials:
-
Oligonucleotide synthesis column.
-
AMA reagent: A 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-33%) and 40% aqueous methylamine.[7][11] Prepare fresh and keep on ice.[12]
-
2 mL screw-cap vials.
-
Heating block or oven set to 65 °C.
Methodology:
-
Slowly pass ~1 mL of the AMA solution through the synthesis column, collecting the solution in a 2 mL screw-cap vial.
-
Seal the vial tightly.
-
Incubate the vial at 65 °C for 10 minutes.[7]
-
After incubation, cool the vial on ice for at least 5 minutes before opening.[12]
-
The resulting solution contains the crude DMT-on oligonucleotide. The sample can be dried by vacuum centrifugation before purification.
Protocol 3: Manual 5'-DMT Removal (Post-Purification Detritylation)
This protocol is performed on the purified, DMT-on oligonucleotide to yield the final, fully deprotected product.
Materials:
-
Dried, purified DMT-on oligonucleotide.
-
80% acetic acid in water.[9]
-
3 M Sodium Acetate (NaOAc).
-
Cold absolute ethanol (B145695) or isopropanol (B130326).
-
Microcentrifuge tubes (e.g., 1.5 mL).
-
Microcentrifuge.
Methodology:
-
Thoroughly dry the purified DMT-on oligonucleotide pellet in a microcentrifuge tube.[9]
-
Dissolve the pellet in 80% acetic acid. A common ratio is 30 µL of acid per ODU of oligonucleotide.[9]
-
Vortex the tube to ensure complete dissolution and let it stand at room temperature for 20 minutes.[9] The solution may turn orange/yellow upon cleavage of the DMT group, which forms a colored cation.
-
To precipitate the oligonucleotide, add 5 µL of 3 M NaOAc per ODU, followed by 100 µL of cold ethanol per ODU.[9] For very short oligonucleotides (<15 bases), isopropanol may be used to ensure complete precipitation.[9]
-
Vortex the mixture and chill at -20 °C for 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes to pellet the deprotected oligonucleotide.
-
Carefully remove and discard the supernatant, which contains the cleaved DMT group.[9]
-
Wash the pellet by adding cold 70-80% ethanol, centrifuging again for 5 minutes, and carefully removing the supernatant.
-
Dry the final pellet by vacuum centrifugation. The oligonucleotide is now fully deprotected and can be resuspended in water or a suitable buffer.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the conditions for the primary deprotection (cleavage and base/phosphate removal) protocols.
| Parameter | Standard Method | UltraFast Method | Gas-Phase Method |
| Primary Reagent(s) | Concentrated Ammonium Hydroxide | AMA (Ammonium Hydroxide / Methylamine, 1:1 v/v)[7] | Gaseous Ammonia or Methylamine[10][13] |
| Temperature | 55 °C[9] | 65 °C[7] | 55 - 85 °C[14] |
| Time | 8 - 15 hours[9] | 10 minutes[7] | 0.5 - 5 hours[14] |
| Key Advantages | Traditional, well-established, compatible with standard protecting groups. | Extremely fast, suitable for high-throughput synthesis.[11] | Reduces liquid handling, easy to automate for plate-based synthesis.[13] |
| Considerations | Slow, not ideal for rapid turnaround. | Requires Ac-dC to avoid side reactions.[7] | Requires specialized pressure vessel/equipment.[13][15] |
Visualizations
Workflow and Chemistry Diagrams
Caption: Figure 1. Overall Workflow for Oligonucleotide Deprotection.
Caption: Figure 2. Acid-Catalyzed Removal of the 5'-DMT Group.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. usp.org [usp.org]
- 3. selectscience.net [selectscience.net]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. shimadzu.com [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. glenresearch.com [glenresearch.com]
- 14. US5514789A - Recovery of oligonucleotides by gas phase cleavage - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Inosine-Containing Oligonucleotides by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, plays a critical role in various biological processes. It is formed by the deamination of adenosine (B11128) and is a key intermediate in purine metabolism.[1] In the context of oligonucleotides, the presence of inosine can be the result of enzymatic modification of RNA or intentional incorporation during chemical synthesis.[1][2] Inosine-containing RNA (Ino-RNA) has been identified as a novel recognition element in the innate immune system, capable of activating signaling pathways to induce inflammatory cytokines.[3][4] This has significant implications for the development of therapeutic oligonucleotides and RNA-based drugs.
The purification of synthetic oligonucleotides is a critical step to ensure their suitability for research and therapeutic applications. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of oligonucleotides, offering high resolution and purity.[5][6] This application note provides a detailed protocol for the purification of inosine-containing oligonucleotides using RP-HPLC, along with key considerations and expected outcomes.
Data Presentation
The purification of oligonucleotides, including those containing inosine, by RP-HPLC typically yields high purity and recovery. The following table summarizes representative quantitative data for the purification of a 100 nmol synthesis of a modified 25-mer oligonucleotide. While specific data for inosine-containing oligos may vary, this provides a general expectation of performance.[2]
| Parameter | Value | Reference |
| Synthesis Scale | 100 nmol | [2] |
| Oligonucleotide Length | 25-mer | [2] |
| Purity (by analytical HPLC) | > 90% | [2] |
| Recovery Yield | 75-80% | [2] |
Note: The presence of inosine may slightly alter the retention time compared to oligonucleotides containing only canonical bases due to differences in hydrophobicity. The hypoxanthine (B114508) base in inosine is generally less hydrophobic than adenine, which could lead to slightly earlier elution under typical RP-HPLC conditions. However, the overall purification efficiency is expected to be comparable.
Experimental Protocols
This section provides a detailed methodology for the purification of inosine-containing oligonucleotides using ion-pair reverse-phase HPLC.
Materials and Reagents
-
Crude, deprotected inosine-containing oligonucleotide
-
Nuclease-free water
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in nuclease-free water
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 50% acetonitrile/water
-
Alternative for MS-compatibility:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in methanol
-
-
RP-HPLC column (e.g., C8 or C18, suitable for oligonucleotide purification)
-
HPLC system with a UV detector
-
Lyophilizer
-
Desalting columns (optional)
Sample Preparation
-
Resuspend the crude inosine-containing oligonucleotide pellet in nuclease-free water or Mobile Phase A to a concentration of approximately 20 µM.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
RP-HPLC Method
The following is a general method that may require optimization based on the specific oligonucleotide sequence, length, and the HPLC system used.
| Parameter | Condition |
| Column | C8 or C18 reverse-phase column (e.g., ACE 10 C8, 250 mm x 10 mm) |
| Mobile Phase A | 0.1 M TEAA, pH 7.5 |
| Mobile Phase B | 0.1 M TEAA, pH 7.5, in 50% Acetonitrile |
| Flow Rate | 4 mL/min |
| Column Temperature | 50-60 °C (to minimize secondary structures) |
| Detection Wavelength | 260 nm (or 298 nm depending on the amount)[7] |
| Injection Volume | 100 µL - 1.2 mL (depending on concentration and column size)[7] |
| Gradient | 0-50% Mobile Phase B over 20 minutes[7] |
Gradient Profile Example:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 5 | 100 | 0 |
| 25 | 50 | 50 |
| 30 | 0 | 100 |
| 35 | 0 | 100 |
| 40 | 100 | 0 |
| 45 | 100 | 0 |
Fraction Collection and Post-Purification Processing
-
Collect fractions corresponding to the major peak, which represents the full-length inosine-containing oligonucleotide.
-
Analyze a small aliquot of the collected fractions by analytical HPLC or mass spectrometry to confirm purity and identity.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to dryness.
-
If a non-volatile buffer like TEAA was used, the dried oligonucleotide may need to be desalted.[7] This can be done by resuspending the sample in water and using a desalting column according to the manufacturer's protocol.
-
Lyophilize the desalted sample to obtain the final purified inosine-containing oligonucleotide.
-
Resuspend the purified oligonucleotide in a suitable buffer for your downstream application and determine the concentration by UV spectrophotometry at 260 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of inosine-containing oligonucleotides by RP-HPLC.
Signaling Pathway
Inosine-containing RNA (Ino-RNA) can be recognized by the innate immune system, leading to the activation of downstream signaling pathways. Extracellular Ino-RNA can be taken up and recognized by Toll-like receptor 3 (TLR3) and the dsRNA-activated protein kinase (PKR), initiating a signaling cascade that results in the production of inflammatory cytokines.[1][3][4]
Caption: Activation of TLR3 and PKR signaling pathways by inosine-containing RNA.
References
- 1. Inosine-Containing RNA Is a Novel Innate Immune Recognition Element and Reduces RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mz-at.de [mz-at.de]
- 3. HPLC Purification of Chemically Modified RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic landscape is increasingly shaped by the development of modified oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These molecules offer the potential to treat a wide array of diseases by modulating gene expression.[1][2] The efficacy and safety of these drugs are critically dependent on their primary sequence, chemical modifications, and purity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the comprehensive characterization and quantification of these complex biomolecules.[3][4][5]
This document provides detailed application notes and protocols for the mass spectrometry analysis of modified oligonucleotides. It is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for identity confirmation, impurity profiling, and quantitative bioanalysis. The protocols described herein are based on established ion-pair reversed-phase liquid chromatography-mass spectrometry (IP-RPLC-MS) methods, which are widely recognized for their high resolution and compatibility with MS detection.[6][7]
Core Principles of Oligonucleotide Analysis by LC-MS
The analysis of oligonucleotides by LC-MS presents unique challenges due to their polyanionic and hydrophilic nature.[1][8] These properties can lead to poor retention on traditional reversed-phase columns and inefficient ionization. To overcome these challenges, IP-RPLC is commonly employed. This technique involves the addition of an ion-pairing reagent to the mobile phase, which interacts with the negatively charged phosphate (B84403) backbone of the oligonucleotides, thereby increasing their hydrophobicity and enabling their retention and separation on a reversed-phase column.[6][7]
High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Orbitrap systems, are often preferred for the analysis of modified oligonucleotides.[9][10][11] These instruments provide high mass accuracy and resolving power, which are essential for confirming the molecular weight of the full-length product (FLP) and for identifying and characterizing closely related impurities and metabolites.[3][9][10][11] Tandem mass spectrometry (MS/MS) is further utilized for sequence verification and localization of modifications through fragmentation analysis.[12][13][14]
Quantitative Data Presentation
The choice of mass spectrometry platform and analytical method significantly impacts the quality of data obtained for modified oligonucleotides. The following tables summarize typical performance characteristics for the analysis of a 20-mer phosphorothioate-modified oligonucleotide using different LC-MS setups.
Table 1: Performance Characteristics of Different Mass Spectrometry Platforms for Oligonucleotide Analysis
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Triple Quadrupole (TQ) | Orbitrap |
| Primary Application | Characterization, Impurity Profiling, Quantification | Targeted Quantification | Characterization, Impurity Profiling, Quantification |
| Mass Resolution | 20,000 - 60,000 FWHM | Unit Mass Resolution | 60,000 - 500,000+ FWHM |
| Mass Accuracy | < 5 ppm | Not applicable for high accuracy | < 3 ppm |
| Sensitivity (LLOQ) | Low ng/mL | Sub-ng/mL to low pg/mL | Low ng/mL |
| Key Advantage | High-resolution accurate-mass data for confident identification.[15] | Highest sensitivity and selectivity for targeted quantification using Multiple Reaction Monitoring (MRM).[15] | Highest resolution and mass accuracy for complex mixture analysis.[5] |
Table 2: Comparison of Ion-Pairing Reagents for LC-MS Analysis of a 20-mer Phosphorothioate Oligonucleotide
| Ion-Pairing System | Typical Concentration | Advantages | Disadvantages |
| Triethylamine/Hexafluoroisopropanol (TEA/HFIP) | 15 mM TEA / 400 mM HFIP | Good chromatographic resolution, volatile and MS-compatible.[16][17][18] | Can cause ion suppression at higher concentrations.[16][18] |
| N,N-Diisopropylethylamine/Hexafluoroisopropanol (DIPEA/HFIP) | 15 mM DIPEA / 400 mM HFIP | Similar to TEA/HFIP, can offer different selectivity. | Similar potential for ion suppression. |
| Triethylammonium Acetate (TEAA) | 50-100 mM | Good for UV-based methods. | Non-volatile, causes significant ion suppression in ESI-MS.[7] |
Experimental Protocols
The following protocols provide a general framework for the analysis of modified oligonucleotides. Optimization of specific parameters will be required for different oligonucleotide sequences, modifications, and sample matrices.
Protocol 1: Sample Preparation of Modified Oligonucleotides from Plasma
This protocol describes a solid-phase extraction (SPE) method for the isolation of modified oligonucleotides from plasma samples prior to LC-MS analysis.[16]
Materials:
-
Plasma containing the modified oligonucleotide
-
Chaotrope/detergent buffer (e.g., Guanidine HCl with Triton X-100)
-
Mixed-mode SPE cartridges (e.g., anion exchange and reversed-phase)
-
Equilibration buffer (e.g., 10 mM Phosphate buffer, pH 5.5)
-
Wash buffer 1 (e.g., 10 mM Phosphate buffer, pH 5.5)
-
Wash buffer 2 (e.g., 10 mM Phosphate buffer, pH 5.5 in 50% acetonitrile)
-
Elution buffer (e.g., 100 mM Ammonium bicarbonate, pH 8.0 in 40% acetonitrile/10% tetrahydrofuran)
-
Centrifugal vacuum evaporator or lyophilizer
-
Reconstitution solution (e.g., mobile phase A)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add an equal volume of chaotrope/detergent buffer. Vortex to mix and incubate for 15 minutes to dissociate the oligonucleotide from plasma proteins.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of equilibration buffer.
-
Wash the cartridge with 1 mL of wash buffer 1.
-
Wash the cartridge with 1 mL of wash buffer 2.
-
-
Elution: Elute the oligonucleotide from the cartridge with 500 µL of elution buffer.
-
Drying: Dry the eluted sample using a centrifugal vacuum evaporator or by lyophilization.
-
Reconstitution: Reconstitute the dried sample in 100 µL of reconstitution solution. The sample is now ready for LC-MS analysis.
Protocol 2: Ion-Pair Reversed-Phase LC-MS for Modified Oligonucleotide Analysis
This protocol outlines a general IP-RPLC-MS method for the separation and detection of modified oligonucleotides.
Instrumentation and Columns:
-
UHPLC system with a binary pump and a temperature-controlled column compartment.
-
Reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7-2.6 µm particle size).
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Mobile Phases:
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[17]
-
Mobile Phase B: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in 50:50 (v/v) methanol/water.
LC Parameters:
-
Column Temperature: 60 °C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10-50% B (linear gradient)
-
12-13 min: 50-90% B (linear gradient)
-
13-15 min: 90% B (hold)
-
15-16 min: 90-10% B (linear gradient)
-
16-20 min: 10% B (re-equilibration)
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Mass Range: m/z 400-2000
-
Data Acquisition: Full scan MS for identification and impurity profiling. For quantification on a triple quadrupole instrument, use Multiple Reaction Monitoring (MRM).
Visualizations
The following diagrams illustrate key workflows and concepts in the mass spectrometry analysis of modified oligonucleotides.
Caption: Experimental workflow for modified oligonucleotide analysis.
Caption: Principle of Ion-Pair Reversed-Phase Chromatography.
Conclusion
The mass spectrometry analysis of modified oligonucleotides is a rapidly evolving field driven by the expanding pipeline of oligonucleotide therapeutics. The combination of ion-pair reversed-phase chromatography with high-resolution mass spectrometry provides a powerful platform for the detailed characterization and quantification of these molecules. The protocols and information presented in this document offer a solid foundation for researchers to develop and implement robust analytical methods. As new modifications and delivery technologies emerge, continuous innovation in MS-based analytical strategies will be essential to support the development of safe and effective oligonucleotide drugs.
References
- 1. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymcamerica.com [ymcamerica.com]
- 3. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 5. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Identifying Oligonucleotide Impurities and Metabolites With High-Resolution Mass Spectrometry | Technology Networks [technologynetworks.com]
- 10. usp.org [usp.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Review of fragmentation of synthetic single-stranded oligonucleotides by tandem mass spectrometry from 2014 to 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Oligodeoxynucleotides and Modifications by 193 nm Photodissociation and Electron Photodetachment Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Q-TOF-LC-MS and TQ-LC-MS analysis of Oligonucleotides | AxisPharm [axispharm.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. mz-at.de [mz-at.de]
- 18. chromatographytoday.com [chromatographytoday.com]
Application Notes and Protocols: Site-Directed Mutagenesis using dI Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxyinosine (dI) is a naturally occurring purine (B94841) nucleoside that can be incorporated into synthetic oligonucleotides using dI phosphoramidite (B1245037) chemistry.[1] Due to its ability to base-pair with all four standard DNA bases (A, C, G, and T), deoxyinosine is considered a "universal" base.[2] This unique property makes dI phosphoramidite a valuable tool for introducing specific mutations into a DNA sequence through site-directed mutagenesis. When a DNA polymerase encounters an inosine (B1671953) residue in the template strand, it preferentially incorporates a cytosine opposite to it, leading to a G-C base pair in the subsequent round of replication.[3][4][5] This targeted alteration of the genetic code is a cornerstone of modern molecular biology, protein engineering, and drug development.
These application notes provide a comprehensive overview and detailed protocols for the use of dI phosphoramidite in site-directed mutagenesis.
Mechanism of Inosine-Mediated Mutagenesis
Inosine is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the 2-position.[6] During DNA replication, the geometric and hydrogen-bonding properties of the inosine:cytosine base pair are favored by the active site of many DNA polymerases.[3][4] This leads to the preferential incorporation of dCTP opposite the inosine in the template strand. Subsequent replication of the newly synthesized strand results in a stable G-C base pair at the target position, effectively creating an A:T to G:C or T:A to G:C transition mutation.[5][7]
Applications in Research and Drug Development
The ability to introduce precise mutations enables a wide range of applications:
-
Structure-Function Studies: Elucidating the role of specific amino acid residues in protein function, stability, and enzymatic activity.
-
Protein Engineering: Creating novel proteins with enhanced or altered properties, such as increased therapeutic efficacy or stability.
-
Gene Regulation Studies: Investigating the impact of specific nucleotide changes in regulatory regions (promoters, enhancers) on gene expression.
-
Drug Target Validation: Introducing mutations to mimic disease states or to validate the mechanism of action of a drug candidate.
Quantitative Data Summary
The efficiency and stability of inosine incorporation and subsequent mutagenesis are influenced by several factors. The following tables summarize key quantitative data from published studies.
Table 1: Kinetic Parameters for dITP Incorporation by Human DNA Polymerase η (polη) [5][7]
| Template Base | Incoming Nucleotide | k_cat (min⁻¹) | K_m (µM) | Catalytic Efficiency (k_cat/K_m) (min⁻¹µM⁻¹) |
| dC | dITP | 7.17 | 1.0 | 7.17 |
| dT | dITP | 0.52 | 1.0 | 0.52 |
| dC | dGTP | 190 | 1.0 | 190 |
| dT | dGTP | 1.0 | 1.0 | 1.0 |
Table 2: Thermodynamic Stability of Inosine Base Pairs [8][9]
The stability of DNA duplexes containing inosine is dependent on the base it is paired with and the neighboring base pairs. The general trend for decreasing stability of inosine-containing base pairs is I:C > I:A > I:T ≈ I:G.[9]
| Inosine-Containing Pair | Nearest-Neighbor 5' | Nearest-Neighbor 3' | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | T_m (°C) |
| I:C | G:C | A:T | -1.5 | -8.0 | -21.3 | 55.2 |
| I:A | G:C | A:T | -1.2 | -7.5 | -20.8 | 52.1 |
| I:T | G:C | A:T | -1.0 | -7.0 | -19.6 | 49.8 |
| I:G | G:C | A:T | -1.0 | -7.2 | -20.1 | 50.5 |
Note: The thermodynamic values are illustrative and can vary based on the full sequence context.
Experimental Protocols
Protocol 1: Automated Synthesis of Inosine-Containing Oligonucleotides
This protocol outlines the standard phosphoramidite chemistry cycle for incorporating a deoxyinosine residue into a synthetic oligonucleotide.[10][11][12]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA phosphoramidites (dA, dC, dG, dT)
-
dI phosphoramidite
-
Activator solution (e.g., 0.25 M DCI or 0.45 M ETT in acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
Preparation:
-
Dissolve the dI phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M).
-
Install the dI phosphoramidite vial on the DNA synthesizer.
-
Program the desired oligonucleotide sequence into the synthesizer, specifying the position for inosine incorporation.
-
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by the deblocking solution.
-
Coupling: The dI phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[10]
-
-
Chain Elongation: The synthesis cycle (deblocking, coupling, capping, oxidation) is repeated for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection:
-
Upon completion of the synthesis, the oligonucleotide is cleaved from the CPG support using concentrated ammonium hydroxide (B78521).
-
The protecting groups on the nucleobases and the phosphate backbone are removed by heating the ammonium hydroxide solution.
-
-
Purification:
-
The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include desalting, cartridge purification, High-Performance Liquid Chromatography (HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).[13][14] For mutagenesis applications, HPLC or PAGE purification is recommended to ensure high purity of the full-length inosine-containing oligonucleotide.[15][16]
-
Protocol 2: Site-Directed Mutagenesis using an Inosine-Containing Primer
This protocol is based on the principles of PCR-based site-directed mutagenesis.[17][18][19]
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
10X reaction buffer for the polymerase
-
dNTP mix (10 mM each)
-
Template plasmid DNA containing the gene of interest
-
Forward and reverse primers (one of which contains the inosine at the desired mutation site)
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., XL1-Blue)
-
LB agar (B569324) plates with the appropriate antibiotic
Procedure:
-
Primer Design:
-
Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation. Replace the base to be mutated with deoxyinosine in one of the primers.
-
The melting temperature (Tm) of the primers should be ≥ 78°C.
-
The inosine should be located towards the center of the primer with at least 10-15 bases of correct sequence on both sides.
-
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10X reaction buffer
-
1 µL of dNTP mix
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (containing inosine, 10 µM)
-
1 µL of template plasmid DNA (10-100 ng)
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes
-
16-18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[18]
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated PCR product into competent E. coli cells.
-
Plate the transformation mixture on LB agar plates containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Analysis:
-
Pick several colonies and grow overnight cultures.
-
Isolate the plasmid DNA using a miniprep kit.
-
Sequence the plasmid DNA to confirm the desired mutation.
-
Visualizations
Caption: Workflow for automated synthesis of inosine-containing oligonucleotides.
Caption: Workflow for site-directed mutagenesis using an inosine-containing primer.
Caption: Molecular mechanism of inosine-induced mutagenesis during DNA replication.
References
- 1. Inosine - Wikipedia [en.wikipedia.org]
- 2. Inosine ribo [rI] Oligo Modifications from Gene Link [genelink.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mutagenic incorporation of inosine into DNA via T:I mismatch formation by human DNA polymerase eta (polη) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of guanine to inosine substitution on stability of canonical DNA and RNA duplexes: molecular dynamics thermodynamics integration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. twistbioscience.com [twistbioscience.com]
- 12. Introduction to Oligo Oligonucleotide DNA Synthesis [biolytic.com]
- 13. labcluster.com [labcluster.com]
- 14. atdbio.com [atdbio.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Method of Oligonucleotide Purification [biosyn.com]
- 17. Site-Directed Mutagenesis [protocols.io]
- 18. static.igem.org [static.igem.org]
- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
Application Notes and Protocols: Detritylation Step in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detritylation step is a critical stage in the solid-phase synthesis of oligonucleotides. It involves the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the growing oligonucleotide chain. This deprotection is essential to free the 5'-hydroxyl group for the subsequent coupling reaction with the next phosphoramidite (B1245037) monomer. The efficiency and precision of this acid-catalyzed reaction directly impact the overall yield and purity of the final oligonucleotide product. Incomplete detritylation leads to the formation of n-1 shortmer impurities, while overly harsh conditions can cause depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues, leading to chain cleavage. This document provides a detailed protocol and critical parameters for the detritylation step in automated solid-phase oligonucleotide synthesis.
Chemical Reaction and Mechanism
The detritylation reaction is typically carried out using a dilute solution of a strong acid in an inert solvent. The most commonly used acids are trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane (B109758) (DCM) or toluene.[1][2] The reaction proceeds via an acid-catalyzed cleavage of the ether linkage between the 5'-hydroxyl of the nucleoside and the DMT group. The resulting resonance-stabilized triphenylmethyl cation (trityl cation) is brightly colored (orange), which allows for real-time monitoring of the reaction's completion and can be used to quantify the coupling efficiency of the previous cycle.[3][4]
Quantitative Data Summary
The selection of the detritylation reagent and its concentration is a balance between achieving complete and rapid deprotection while minimizing side reactions. The following table summarizes common detritylation reagents and their typical working conditions.
| Detritylation Reagent | Solvent | Concentration | Typical Reaction Time | Notes |
| Trichloroacetic Acid (TCA) | Dichloromethane (DCM) or Toluene | 2-3% (v/v) | 60 - 180 seconds | Highly effective and fast, but can lead to higher rates of depurination if not carefully controlled.[1][5] |
| Dichloroacetic Acid (DCA) | Dichloromethane (DCM) or Toluene | 3-10% (v/v) | 90 - 240 seconds | Milder than TCA, reducing the risk of depurination.[1][5] Often preferred for longer oligonucleotides or sequences prone to depurination. |
| 80% Acetic Acid | Aqueous | 80% (v/v) | ~20 minutes | Primarily used for manual detritylation of purified oligonucleotides post-synthesis.[6][7] |
Experimental Protocol: Automated Solid-Phase Synthesis
This protocol outlines the detritylation step as part of a standard automated oligonucleotide synthesis cycle.
Reagents and Materials:
-
Detritylation Solution: 3% Dichloroacetic Acid (DCA) in Toluene (<30 ppm water) or 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Washing Solvent: Anhydrous Acetonitrile (B52724) (MeCN).
-
Inert Gas: Argon or Nitrogen.
-
Solid support with the initial nucleoside attached (e.g., Controlled Pore Glass - CPG).
-
Automated DNA/RNA synthesizer.
Procedure:
-
Pre-Detritylation Wash: The synthesis column containing the solid support-bound oligonucleotide is washed with anhydrous acetonitrile to remove any residual reagents from the previous cycle.
-
Detritylation: The detritylation solution is delivered to the synthesis column. The solution flows through the column for a predetermined time (typically 90-180 seconds) to ensure complete removal of the 5'-DMT group. The effluent, containing the orange DMT cation, is collected for spectrophotometric analysis to determine coupling efficiency.
-
Post-Detritylation Wash: The column is thoroughly washed with anhydrous acetonitrile to remove all traces of the acidic detritylation reagent and the cleaved DMT cation. This step is crucial to prevent residual acid from interfering with the subsequent coupling reaction.
-
Inert Gas Purge: The column is purged with an inert gas (Argon or Nitrogen) to ensure a completely anhydrous environment before the introduction of the next phosphoramidite and activator.
Experimental Workflow
Caption: Automated solid-phase detritylation workflow.
Detritylation Reaction Mechanism
Caption: Chemical mechanism of the detritylation reaction.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Coupling Efficiency (Pale Orange Color) | 1. Incomplete detritylation in the previous cycle. 2. Degraded detritylation reagent. 3. Insufficient detritylation time. | 1. Increase detritylation time or use a slightly higher acid concentration. 2. Prepare fresh detritylation solution. 3. Optimize detritylation time for the specific synthesizer and scale.[2] |
| Depurination (Chain Cleavage) | 1. Overly harsh acidic conditions (high concentration or prolonged exposure). 2. Use of TCA with sensitive sequences. | 1. Reduce acid concentration or detritylation time. 2. Switch from TCA to the milder DCA.[5] 3. For particularly sensitive sequences, consider using DCA with an additive like a lower alcohol (e.g., ethanol) to further reduce depurination.[8] |
| Inconsistent Results | 1. Water contamination in reagents or solvents. 2. Inefficient washing between steps. | 1. Ensure all reagents and solvents are anhydrous. 2. Optimize wash step volumes and durations to ensure complete removal of preceding reagents. |
Conclusion
The detritylation step is a fundamental and carefully controlled process in oligonucleotide synthesis. Proper execution of this step, with attention to reagent quality, concentration, and reaction time, is paramount for achieving high yields of the desired full-length oligonucleotide. The protocols and data presented here provide a comprehensive guide for researchers to perform and troubleshoot the detritylation reaction effectively.
References
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. atdbio.com [atdbio.com]
- 4. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]
- 8. WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Cleavage and Deprotection of Synthetic Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The final and critical stage of solid-phase oligonucleotide synthesis involves the cleavage of the newly synthesized chain from its solid support and the removal of all protecting groups. This two-part process, collectively known as deprotection, is paramount to yielding a biologically active oligonucleotide ready for downstream applications.[1] The process can be broken down into three primary objectives:
-
Cleavage: Liberation of the oligonucleotide from the solid support (e.g., Controlled Pore Glass - CPG).[2][3]
-
Phosphate (B84403) Deprotection: Removal of the 2-cyanoethyl groups from the phosphate or phosphorothioate (B77711) backbone.[1]
-
Base Deprotection: Removal of the acyl protecting groups from the exocyclic amines of the nucleobases (Adenine, Cytosine, and Guanine).[1][3]
The selection of an appropriate deprotection strategy is crucial and depends heavily on the nature of the oligonucleotide, including the presence of sensitive labels, dyes, or other modifications.[1] This document outlines standard, fast, and mild deprotection protocols for DNA and a specialized protocol for RNA.
General Workflow for Oligonucleotide Deprotection
The overall process follows a logical sequence from the end of synthesis to the final, purified product. The specific conditions within the cleavage and deprotection step are selected based on the oligonucleotide's chemistry.
References
Troubleshooting & Optimization
Troubleshooting low coupling efficiency with dI phosphoramidite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency and other common issues encountered when using dI (deoxyinosine) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with dI phosphoramidite?
Low coupling efficiency with dI phosphoramidite can stem from several factors, many of which are common to all phosphoramidite chemistry. The most frequent culprits include:
-
Moisture Contamination: Water in the acetonitrile (B52724) (ACN) solvent, activator solution, or on the synthesizer lines is a primary cause of coupling failure.[1][] Moisture hydrolyzes the activated phosphoramidite, rendering it inactive.[1]
-
Degraded dI Phosphoramidite: dI phosphoramidite is sensitive to moisture and oxidation.[3] Improper storage or using expired reagents will lead to poor coupling efficiency.[3]
-
Suboptimal Activator: The choice of activator, its concentration, and its freshness are critical for efficient coupling.[]
-
Instrument and Fluidics Issues: Leaks, blockages, or incorrect reagent delivery by the DNA synthesizer can prevent sufficient reagents from reaching the synthesis column.
-
Solid Support Problems: Clogged pores on the solid support can hinder reagent access to the growing oligonucleotide chain, especially for longer sequences.[]
Q2: Are there any specific storage and handling recommendations for dI phosphoramidite?
Yes, proper storage and handling are crucial to maintain the integrity of dI phosphoramidite:
-
Storage: Store dI phosphoramidite in a tightly sealed container at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] Protect from heat and keep away from oxidizing agents.[4]
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, eye protection).[4] Avoid the formation of dust and aerosols.[4] When preparing solutions, use anhydrous acetonitrile and maintain an inert atmosphere to the extent possible.[3]
Q3: Does the inosine (B1671953) base itself present any unique challenges during synthesis?
Yes, the inosine base in dI phosphoramidite has a particular sensitivity to be aware of. Inosine is somewhat susceptible to damage by iodine during the oxidation step.[5] This is particularly problematic if your sequence contains multiple dI residues (more than six).[5] In such cases, it is recommended to use an alternative oxidizing agent like 0.5M CSO (Carboxymethylsulfenyl) in anhydrous acetonitrile with a 3-minute oxidation time for optimal results.[5]
Q4: How can I monitor the coupling efficiency of dI phosphoramidite in real-time?
The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the trityl cation released during the deblocking step.[] A consistent and strong trityl signal at each cycle indicates efficient coupling in the previous step. A sudden or significant drop in the trityl signal is a clear indication of a coupling problem.
Troubleshooting Low Coupling Efficiency
If you are experiencing low coupling efficiency with dI phosphoramidite, follow this step-by-step troubleshooting guide.
Diagram: Troubleshooting Workflow for Low dI Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency with dI phosphoramidite.
Step 1: Verify Reagent Quality
| Reagent | Troubleshooting Action |
| Acetonitrile (ACN) | Ensure the use of anhydrous ACN with a water content of less than 30 ppm, and preferably 10 ppm or less.[6] Use a fresh bottle of DNA synthesis grade ACN. |
| dI Phosphoramidite | Prepare a fresh solution of dI phosphoramidite in anhydrous ACN. If the solid phosphoramidite has been stored for an extended period or may have been exposed to moisture, consider using a fresh vial. The stability of phosphoramidites in solution decreases over time, with purine (B94841) phosphoramidites like dG (and likely dI) being more susceptible to degradation than pyrimidines.[1] |
| Activator | Prepare a fresh solution of the activator. Ensure the correct activator and concentration are being used for your synthesizer and protocol. |
Step 2: Review Synthesis Protocol
| Parameter | Recommended Action |
| Activator Choice & Concentration | For standard couplings, activators like 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (B129182) (DCI) are commonly used.[7] DCI is noted to be less acidic and highly nucleophilic, leading to rapid coupling.[6] For sterically hindered phosphoramidites, which can include modified bases, a more active activator or optimized concentration may be necessary.[] |
| Coupling Time | For modified phosphoramidites, a longer coupling time may be required to achieve high efficiency.[6] Standard coupling times are often around 30 seconds, but for modified bases, this can be extended to 5-10 minutes.[8] If low efficiency is suspected, consider doubling the coupling time.[6] |
| Oxidation Protocol | If your sequence contains more than six dI residues, switch from the standard iodine oxidant to 0.5M CSO in anhydrous ACN with a 3-minute oxidation time to prevent base damage.[5] |
Step 3: Inspect Synthesizer Hardware
-
Check for Leaks: Carefully inspect all tubing and connections for any signs of leaks, which can introduce air and moisture.
-
Look for Blockages: Ensure that all lines, particularly those delivering the dI phosphoramidite and activator, are free from any blockages or crystallization.
-
Verify Reagent Delivery: Perform a fluidics test to confirm that the correct volumes of all reagents are being delivered to the synthesis column.
Step 4: Advanced Troubleshooting
-
Perform a Double or Triple Coupling: For a critical dI incorporation where low efficiency is a concern, programming the synthesizer to perform two or three consecutive coupling steps before the capping and oxidation steps can significantly improve the overall yield of the full-length product.[6]
-
Analyze the Crude Oligonucleotide: If the above steps do not resolve the issue, synthesize a short, test oligonucleotide containing the dI base. After synthesis, cleave and deprotect the oligo and analyze the crude product by HPLC and mass spectrometry.[9][10] This will provide definitive information on the efficiency of the dI coupling step and the presence of any truncated sequences.[9][10]
Experimental Protocols
Protocol 1: Preparation of 0.1 M dI Phosphoramidite Solution
Objective: To prepare a 0.1 M solution of dI phosphoramidite in anhydrous acetonitrile for use in oligonucleotide synthesis.
Materials:
-
dI-CE Phosphoramidite (Molecular Weight: 754.79 g/mol )[5]
-
Anhydrous acetonitrile (ACN), DNA synthesis grade (<30 ppm water)
-
Syringe with a non-coring needle
-
Septum-sealed vial
Procedure:
-
Calculate the required volume of anhydrous ACN to achieve a 0.1 M solution based on the mass of the dI phosphoramidite. For example, for 1 gram of dI phosphoramidite, you would need approximately 13.2 mL of ACN.
-
Under an inert atmosphere (e.g., in a glove box or using an argon balloon), carefully transfer the desired amount of dI phosphoramidite to a clean, dry, septum-sealed vial.
-
Using a syringe with a non-coring needle, add the calculated volume of anhydrous ACN to the vial.
-
Gently swirl the vial until the phosphoramidite is completely dissolved.
-
The solution is now ready to be placed on the DNA synthesizer.
Protocol 2: HPLC Analysis of a Test Oligonucleotide
Objective: To assess the coupling efficiency of dI phosphoramidite by analyzing a crude, short, test oligonucleotide.
Materials:
-
Crude, deprotected, and desalted test oligonucleotide containing a dI residue
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0)
-
Mobile Phase B: Acetonitrile
-
HPLC-grade water
Procedure:
-
Dissolve a small amount of the crude oligonucleotide in HPLC-grade water.
-
Set up the HPLC system with the C18 column and equilibrate with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved oligonucleotide sample.
-
Run a linear gradient of increasing Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile at 260 nm.
-
Analysis: The full-length oligonucleotide should be the major, latest-eluting peak. The presence of a significant peak eluting just before the main peak is indicative of an "n-1" species, which in this case would correspond to a failure sequence where the dI phosphoramidite did not couple. The relative peak areas can be used to estimate the coupling efficiency.
Diagram: Oligonucleotide Synthesis Cycle
Caption: The four main steps of the phosphoramidite-based oligonucleotide synthesis cycle.
References
- 1. researchgate.net [researchgate.net]
- 3. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. web.colby.edu [web.colby.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. usp.org [usp.org]
Technical Support Center: Optimizing Coupling Time for Modified Phosphoramidites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with modified phosphoramidites. The following information is designed to help you optimize coupling times and troubleshoot common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing coupling time crucial for modified phosphoramidites?
A1: The efficiency of the coupling step, where a phosphoramidite (B1245037) monomer is added to the growing oligonucleotide chain, is critical for the overall yield and purity of the final product.[1] Modified phosphoramidites often exhibit different reaction kinetics compared to standard DNA or RNA phosphoramidites due to factors like steric hindrance.[2] Insufficient coupling time leads to incomplete reactions, resulting in truncated sequences (n-1 deletions) that are difficult to separate from the full-length product. Conversely, excessively long coupling times can lead to side reactions, though this is less common for most modified amidites.[2]
Q2: What are the primary factors that influence the required coupling time for a modified phosphoramidite?
A2: Several factors can impact the optimal coupling time:
-
Steric Hindrance: Bulky protecting groups on the base, sugar, or phosphoramidite moiety can slow down the coupling reaction.[2][] This is a common characteristic of many modified phosphoramidites.
-
Type of Activator: The choice of activator significantly affects the rate of the coupling reaction. More reactive activators like DCI (4,5-dicyanoimidazole) can lead to faster coupling compared to traditional activators like 1H-tetrazole.[4]
-
Concentration of Reagents: Higher concentrations of both the phosphoramidite and the activator can drive the reaction to completion more quickly.[2][]
-
Solvent Quality: The presence of moisture in the acetonitrile (B52724) will inactivate the phosphoramidite and reduce coupling efficiency. It is crucial to use anhydrous solvents.[5]
-
Solid Support: The type and porosity of the solid support can influence reagent access to the growing oligonucleotide chain.
Q3: Are there general guidelines for coupling times with modified phosphoramidites?
A3: Yes, while optimization is always recommended, here are some general starting points:
-
For a modified 2'-deoxynucleoside, a coupling time of 5 minutes is often a good starting point.[2]
-
For other modifications, including non-nucleosidic ones, a 15-minute coupling time is a common recommendation.[2]
-
For particularly challenging or expensive modified phosphoramidites, performing a "double" or "triple" coupling, where the coupling step is repeated before oxidation, can significantly improve the overall yield.[2]
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue when working with modified phosphoramidites. The following guide provides a systematic approach to troubleshooting this problem.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data: Recommended Coupling Times
The optimal coupling time is highly dependent on the specific modification and the synthesis conditions. The following table summarizes recommended coupling times for various modified phosphoramidites found in the literature.
| Modified Phosphoramidite | Recommended Coupling Time | Activator | Notes |
| 2'-O-Methyl-PACE | 15 minutes | DCI | An alternative cycle with 33 minutes using 0.45 M tetrazole has also been reported.[6] |
| RNA-thiophosphoramidites | ~12 minutes | Activator 42 | This is significantly longer than the ~4 minutes required for standard RNA phosphoramidites.[7] |
| 3'-S-Phosphorothiolate | 2.5 minutes | ETT | A longer time of 15 minutes is required when using DCI as the activator.[8] |
| Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) | 5 minutes | DCI | Achieved >95% coupling yield.[9] |
| CleanAmp™ Phosphoramidites | 10 minutes | - | Recommended for use with fast deprotecting phosphoramidite protocols.[10] |
| Morpholino Nucleic Acid (MNA)-Uridine | 15-20 minutes | 1H-tetrazole | Compared to a 6-minute coupling time for 2'-OMe phosphoramidites under the same conditions.[11] |
| General Modified 2'-Deoxynucleosides | 5 minutes | - | A general starting point for less sterically hindered modifications.[2] |
| General Non-Nucleosidic/Bulky Amidites | 15 minutes | - | A general starting point for more sterically demanding modifications.[2] |
Experimental Protocols
Protocol for Determining Optimal Coupling Time for a Novel Modified Phosphoramidite
This protocol outlines a systematic approach to determine the optimal coupling time for a new or uncharacterized modified phosphoramidite.
Objective: To identify the minimum coupling time required to achieve maximum coupling efficiency for a given modified phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
Standard phosphoramidites (e.g., dT) and ancillary reagents
-
Novel modified phosphoramidite
-
Appropriate solid support (e.g., CPG)
-
Cleavage and deprotection reagents
-
HPLC system with a suitable column (e.g., reverse-phase)
-
Mass spectrometer (optional, but recommended)
Diagram: Experimental Workflow for Coupling Time Optimization
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of phosphorothioamidites derived from 3′-thio-3′-deoxythymidine and 3′-thio-2′,3′-dideoxycytidine and the automated synthesis of oligodeoxynucleotides containing a 3′-S-phosphorothiolate linkage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antisense Properties of Fluoro Cyclohexenyl Nucleic Acid (F-CeNA) – A Nuclease Stable Mimic of 2′-Fluoro RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. mdpi.com [mdpi.com]
Preventing degradation of DMT-dI Phosphoramidite in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the degradation of DMT-dI Phosphoramidite (B1245037) in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the successful synthesis of oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DMT-dI Phosphoramidite degradation in solution?
A1: The two primary causes of this compound degradation in solution are hydrolysis and oxidation.[1][2]
-
Hydrolysis: Phosphoramidites are highly susceptible to moisture.[1] Trace amounts of water in the solvent (e.g., acetonitrile) or from atmospheric exposure can react with the phosphoramidite, converting the active P(III) center to an inactive H-phosphonate species. This hydrolyzed form will not couple with the growing oligonucleotide chain, leading to synthesis failure.[1]
-
Oxidation: The phosphorus (III) center of the phosphoramidite can be oxidized to a phosphorus (V) species, especially in the presence of air.[1] Oxidized phosphoramidites are unable to participate in the coupling reaction.
Q2: How should I properly store my solid this compound and its solutions?
A2: Proper storage is critical to maintaining the stability of your this compound.
-
Solid Phosphoramidite: Store solid this compound in a tightly sealed container at -20°C under a dry, inert atmosphere such as argon or nitrogen.[1]
-
Phosphoramidite Solutions: Solutions of this compound in anhydrous acetonitrile (B52724) are typically used on automated synthesizers. For short-term storage on the synthesizer, ensure the bottle is well-sealed and under an inert gas atmosphere. For longer-term storage, it is recommended to store the solution at -20°C.[1]
Q3: What is the expected stability of this compound in acetonitrile solution?
A3: The stability of phosphoramidites in acetonitrile solution depends on the nucleobase, with the general order of stability being T > dC > dA > dG.[2][3] While specific data for dI is not as prevalent, its purine (B94841) structure suggests it may have stability comparable to dA or dG. Studies have shown that after five weeks of storage in acetonitrile under an inert atmosphere, the purity of dA phosphoramidite was reduced by 6%, and dG phosphoramidite by 39%.[2][3]
Q4: Can the choice of activator impact the stability of my this compound solution?
A4: Yes, the choice of activator can influence the stability of the phosphoramidite solution. Some activators are acidic, and this acidity can lead to the premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in the solution.[4] This can lead to the formation of dimers and result in the synthesis of n+1 oligonucleotides.[4] It is important to choose an activator that provides a balance of reactivity for efficient coupling without causing significant degradation of the phosphoramidite in solution.[]
Q5: How can I monitor the quality and purity of my this compound?
A5: The quality and purity of your this compound can be assessed using two primary analytical techniques:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a standard method to determine the purity of phosphoramidites. The phosphoramidite will typically appear as a pair of peaks representing the two diastereomers due to the chiral phosphorus center.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds. The active P(III) phosphoramidite will show a characteristic signal around 149 ppm, while oxidized P(V) species and hydrolyzed H-phosphonate will have distinct signals at different chemical shifts, allowing for quantification of the active phosphoramidite.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
A high percentage of n-1 shortmers are observed in the crude product analysis by HPLC or PAGE.
| Possible Cause | Recommended Action |
| Moisture Contamination | Phosphoramidites are extremely sensitive to water. Even minute amounts in your acetonitrile, activator solution, or synthesizer lines can drastically lower coupling efficiency.[1] |
| Solution: Use only anhydrous, high-purity acetonitrile with a water content below 10 ppm. To scavenge any residual moisture, add molecular sieves (3 Å) to your phosphoramidite and activator solutions.[1][6] Before starting a synthesis run, ensure all synthesizer lines are thoroughly purged with a dry inert gas like argon or helium. | |
| Degraded Phosphoramidite Stock | Over time, phosphoramidite solutions can degrade, even when stored on the synthesizer. The stability of different phosphoramidites in acetonitrile varies, with purines like dG and likely dI being less stable.[2][3] |
| Solution: For critical or long oligonucleotide syntheses, it is best to prepare fresh phosphoramidite solutions. Avoid storing solutions on the synthesizer for extended periods. | |
| Suboptimal Activator Performance | The activator is crucial for the coupling reaction. An incorrect choice of activator, improper concentration, or a degraded activator solution can lead to poor coupling efficiency. |
| Solution: Ensure you are using the correct activator for your specific phosphoramidite and synthesis conditions. Prepare fresh activator solutions regularly and store them under an inert atmosphere. | |
| Precipitation of Phosphoramidite | The doubly hydrolyzed form of some phosphoramidites, particularly deoxyguanosine, is insoluble in acetonitrile and can precipitate out of solution.[7] This precipitate can block fluid lines on the synthesizer. |
| Solution: To prevent precipitation, minimize the exposure of both the solid phosphoramidite and the acetonitrile to atmospheric moisture. Store both under dry conditions and consider using smaller bottles of acetonitrile to reduce the risk of water absorption over time.[7] If precipitation is observed, it is best to discard the solution and prepare a fresh one. |
Issue 2: Unexpected Peaks in HPLC Analysis of the Final Oligonucleotide
Symptoms:
-
Multiple unexpected peaks are observed during HPLC or LC-MS analysis of the crude or purified oligonucleotide.
-
Peaks correspond to masses that do not match the expected full-length product or simple n-1 deletions.
| Possible Cause | Recommended Action |
| Oxidized Phosphoramidite | The P(III) center of the phosphoramidite is prone to oxidation to P(V), rendering it inactive for coupling. |
| Solution: Always handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen). Use septum-sealed bottles and syringes flushed with inert gas for all transfers to minimize exposure to air. | |
| Acrylonitrile (B1666552) Adducts | A known degradation pathway involves the elimination of acrylonitrile from the phosphate (B84403) protecting group. This reactive species can then form adducts with the nucleobases. |
| Solution: Use high-purity phosphoramidites from a reputable supplier that have been stored correctly to minimize the presence of degradation products. | |
| "Reverse Amidite" Impurity | A potential impurity is the 3'-DMT-5'-phosphoramidite isomer, which can be incorporated into the growing oligonucleotide chain and lead to errors. |
| Solution: Ensure the phosphoramidite raw material is of high purity by performing incoming quality control using RP-HPLC and/or ³¹P NMR. |
Data Presentation
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere at room temperature.[2][3]
| Phosphoramidite | Purity Reduction after 5 Weeks |
| DMT-T-CE Phosphoramidite | 2% |
| DMT-dC(bz)-CE Phosphoramidite | 2% |
| DMT-dA(bz)-CE Phosphoramidite | 6% |
| DMT-dG(ib)-CE Phosphoramidite | 39% |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Objective: To prepare a solution of this compound in anhydrous acetonitrile with minimal exposure to moisture and air.
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (DNA synthesis grade, <10 ppm water)
-
Molecular sieves (3 Å, activated)
-
Inert gas (argon or nitrogen)
-
Septum-sealed vial
-
Oven-dried syringes and needles
Procedure:
-
Allow the sealed container of solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
In a glove box or under a steady stream of inert gas, quickly weigh the desired amount of phosphoramidite into a septum-sealed vial containing activated molecular sieves.
-
Seal the vial immediately.
-
Using an oven-dried syringe, transfer the required volume of anhydrous acetonitrile to the vial through the septum.
-
Gently swirl the vial to dissolve the phosphoramidite. Avoid vigorous shaking to minimize the introduction of air.
-
The prepared solution is now ready to be placed on the DNA synthesizer.
Protocol 2: Assessment of this compound Purity by RP-HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Prepare a sample solution of the this compound in acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Set up the HPLC system with a C18 column at ambient temperature.
-
Use a gradient elution with Mobile Phase A (0.1 M TEAA in water) and Mobile Phase B (acetonitrile) at a flow rate of 1.0 mL/min.
-
Inject the sample and monitor the elution profile at 260 nm.
-
The this compound should elute as a pair of peaks, representing the two diastereomers.
-
Calculate the purity by integrating the peak areas of the diastereomers and any impurity peaks.
Visualizations
Caption: Major degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Identifying Impurities in DMT-dI Phosphoramidite Batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMT-dI (5'-O-Dimethoxytrityl-2'-deoxyinosine-3'-O-(N,N-diisopropyl) beta-cyanoethylphosphoramidite) phosphoramidite (B1245037). The focus is on identifying and mitigating impurities to ensure the synthesis of high-quality oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of impurities found in DMT-dI Phosphoramidite batches?
A1: Impurities in phosphoramidite batches are generally categorized based on their reactivity during oligonucleotide synthesis and their potential impact on the final product.[1][2] These classes are:
-
Non-reactive and Non-critical: These impurities do not participate in the coupling reaction and are typically washed away during the synthesis cycles.[1] An example is the hydrolyzed phosphoramidite, which forms the corresponding H-phosphonate.[3]
-
Reactive but Non-critical: These impurities can be incorporated into the oligonucleotide chain but are easily detectable and can be separated from the desired full-length product during purification.[1] An example includes phosphoramidites with modifications on the 5'-OH group other than the DMT group.[1]
-
Reactive and Critical: These are the most detrimental impurities as they can be incorporated into the oligonucleotide and are difficult or impossible to separate from the final product.[1] A critical example is the "reverse amidite" (3'-DMT-5'-phosphoramidite), which can lead to errors in the growing oligonucleotide chain.[4]
Q2: Are there any impurities specific to this compound?
A2: While this compound is susceptible to the same general classes of impurities as other phosphoramidites (e.g., hydrolysis, oxidation), the hypoxanthine (B114508) base of inosine (B1671953) has a lactam structure. While it lacks an exocyclic amine, which is a site of side reactions in other bases like adenine (B156593) and guanine, care must be taken to ensure its stability throughout the synthesis and deprotection steps. Depurination, a side reaction where the glycosidic bond between the base and the sugar is cleaved, can occur under acidic conditions, and while less common than with purines like adenine and guanine, it is still a potential concern.
Q3: How can I detect impurities in my this compound raw material?
A3: Several analytical techniques are essential for assessing the purity of phosphoramidites:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary method for determining the purity of the phosphoramidite. The main product is expected to appear as a pair of closely eluting peaks due to the two diastereomers at the chiral phosphorus center.[2][4]
-
31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can distinguish between the desired P(III) phosphoramidite and P(V) oxidized impurities.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying and characterizing impurities by providing both chromatographic separation and mass information.[1]
Q4: What is the acceptable purity level for this compound?
A4: For reliable oligonucleotide synthesis, the purity of the phosphoramidite should be high. Typical specifications require a purity of ≥99% as determined by RP-HPLC and 31P NMR.[4] The water content should also be low, typically ≤0.3%.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common problem in oligonucleotide synthesis and can often be traced back to the quality of the phosphoramidite.
| Symptom | Potential Cause | Recommended Action |
| Consistently low coupling efficiency for all bases | Degraded phosphoramidite due to moisture or oxidation. | 1. Use a fresh vial of this compound. 2. Ensure proper storage of phosphoramidites at -20°C under an inert atmosphere. 3. Verify the quality of the amidite using RP-HPLC and 31P NMR. |
| Suboptimal activator. | 1. Use a fresh solution of the activator (e.g., DCI or tetrazole). 2. Ensure the correct concentration of the activator is being used. | |
| Inefficient water removal from the system. | 1. Check the anhydrousness of the acetonitrile (B52724). 2. Ensure that the inert gas supply is dry. | |
| Sudden drop in coupling efficiency | A specific batch of this compound is of poor quality. | 1. Replace the current vial of this compound with one from a different lot number. 2. Analyze the problematic batch for impurities. |
| Instrument-related issues (e.g., clogged lines). | 1. Perform a system check of the DNA synthesizer. 2. Ensure proper delivery of all reagents. | |
| Appearance of unexpected peaks in the final oligonucleotide analysis | Presence of reactive impurities in the this compound. | 1. Characterize the impurity in the phosphoramidite raw material using LC-MS. 2. If the impurity is critical, the batch of phosphoramidite should not be used. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by RP-HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: A suitable gradient from low to high acetonitrile concentration (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: Ambient.[4]
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 1.0 mg/mL.[4]
-
Expected Result: The main product should appear as a pair of closely eluting peaks (diastereomers). The purity is calculated based on the total area of the product peaks relative to the total area of all peaks.
Protocol 2: 31P NMR Analysis of this compound
This protocol is for the identification and quantification of phosphorus-containing species.
-
Solvent: Anhydrous deuterated chloroform (B151607) (CDCl3) or anhydrous acetonitrile.
-
Reference: 85% Phosphoric acid (external standard).
-
Acquisition:
-
Use a proton-decoupled 31P NMR pulse program.
-
Ensure a sufficient relaxation delay (e.g., 5-10 seconds) for accurate quantification.
-
-
Sample Preparation: Prepare a solution of the phosphoramidite in the chosen solvent at a concentration of 10-20 mg/mL.
-
Expected Result: The this compound should show two signals in the P(III) region, typically around 148-152 ppm, corresponding to the two diastereomers.[3] Oxidized impurities (P(V) species) will appear in a different region, typically between -10 and 10 ppm.[3]
Protocol 3: Impurity Identification by LC-MS
This protocol is for the identification of unknown impurities.
-
LC System: A UHPLC system is recommended for better resolution.
-
Column: C18, suitable for oligonucleotide or small molecule analysis.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to resolve the main peak from impurities.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile at a concentration of 0.1-1.0 mg/mL.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the impurity peaks and use this information to propose potential structures.
Quantitative Data Summary
The following table summarizes typical purity specifications for phosphoramidites used in oligonucleotide synthesis.
| Parameter | Analytical Method | Acceptance Criteria |
| Purity | RP-HPLC | ≥ 99.0% |
| P(III) Content | 31P NMR | ≥ 99.0% |
| P(V) Impurities | 31P NMR | ≤ 0.5% |
| H-phosphonate | 31P NMR | ≤ 0.5% |
| Water Content | Karl Fischer Titration | ≤ 0.3% |
Note: These are general specifications and may vary slightly between suppliers.
Visualizations
References
Technical Support Center: Phosphoramidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on phosphoramidite (B1245037) stability during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are phosphoramidites and why are they sensitive to water?
A1: Phosphoramidites are the chemical building blocks used in the solid-phase synthesis of DNA and RNA oligonucleotides.[1] They possess a trivalent phosphorus (P(III)) center, which is highly susceptible to hydrolysis. In the presence of water, the phosphoramidite moiety is hydrolyzed to a phosphonate (B1237965) derivative, rendering it inactive for the coupling reaction in oligonucleotide synthesis.[2][3]
Q2: What is the primary degradation pathway for phosphoramidites in the presence of water?
A2: The primary degradation pathway is hydrolysis. Water attacks the electrophilic phosphorus center of the phosphoramidite, leading to the formation of an H-phosphonate species. This species is unable to participate in the coupling reaction, which reduces the efficiency of oligonucleotide synthesis and results in a higher proportion of truncated sequences.[2][3]
Q3: What is the recommended maximum water content in acetonitrile (B52724) for phosphoramidite dissolution and during synthesis?
A3: To ensure high coupling efficiency, it is crucial to use anhydrous acetonitrile with a very low water content. The general recommendation is to use acetonitrile with a water content of less than 30 ppm, with many experts suggesting 10-15 ppm or lower for optimal results.[4][5][6]
Q4: How does water content affect coupling efficiency?
A4: Water negatively impacts coupling efficiency in two main ways:
-
Direct reaction with activated phosphoramidite: During the coupling step, the phosphoramidite is activated. Water can compete with the 5'-hydroxyl group of the growing oligonucleotide chain, reacting with the activated phosphoramidite and "capping" it, thus preventing its addition to the sequence.[5]
-
Degradation of phosphoramidite solution: Water present in the acetonitrile used to dissolve the phosphoramidites will lead to their gradual hydrolysis on the synthesizer, decreasing the concentration of active phosphoramidite available for coupling.[5]
Q5: How should I properly store and handle phosphoramidites to minimize water exposure?
A5: Proper storage and handling are critical for maintaining phosphoramidite integrity:
-
Storage: Store phosphoramidites in a cool, dry, and inert environment, typically in a desiccator or freezer at -20°C. The vials should be tightly sealed to prevent moisture ingress.[1][5]
-
Handling: Before use, allow the vials to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold powder. Handle phosphoramidites under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible. Use anhydrous solvents and syringes for reconstitution.[5]
Troubleshooting Guide: Low Coupling Efficiency
Issue: You are observing low coupling efficiency during your oligonucleotide synthesis, as indicated by low trityl yields or analysis of the final product showing a high percentage of shorter sequences (n-1, n-2, etc.).
| Possible Cause | Troubleshooting Steps |
| High Water Content in Acetonitrile | - Use fresh, high-quality anhydrous acetonitrile with a water content below 30 ppm (ideally <15 ppm).- Purchase acetonitrile in septum-sealed bottles to minimize atmospheric moisture exposure.- Consider using molecular sieves in your acetonitrile bottle on the synthesizer to scavenge residual moisture. |
| Degraded Phosphoramidites | - Prepare fresh phosphoramidite solutions for each synthesis run.- Ensure phosphoramidites have been stored correctly and have not expired.- If you suspect degradation, perform a quality control check using 31P NMR or HPLC. |
| Improper Handling | - Always allow phosphoramidite vials to reach room temperature before opening.- Use dry, inert gas (argon or nitrogen) to flush vials and syringes during reconstitution and transfer.- Minimize the time phosphoramidite solutions are exposed to the atmosphere. |
| Synthesizer Fluidics Issues | - Check for leaks in the synthesizer lines, valves, and fittings.- Ensure that all lines are properly primed and that there are no blockages preventing efficient reagent delivery.- If the synthesizer has been idle, perform several priming cycles with anhydrous acetonitrile to dry the lines.[5] |
Data Presentation
Table 1: Impact of Water Content in Acetonitrile on Phosphoramidite Stability Over Time
The following table provides illustrative data on the degradation of a standard phosphoramidite (e.g., dA(bz)) solution in acetonitrile at room temperature, based on typical observations. The stability of phosphoramidites decreases in the order T, dC > dA > dG.[7]
| Water Content (ppm) | % Purity after 1 Week | % Purity after 3 Weeks | % Purity after 5 Weeks |
| < 10 | > 99% | ~98% | ~97% |
| 50 | ~98% | ~95% | ~92% |
| 100 | ~96% | ~90% | ~85% |
| 200 | ~92% | ~80% | < 70% |
Note: This data is representative and actual degradation rates can vary based on the specific phosphoramidite, temperature, and handling conditions.
Experimental Protocols
Protocol: Assessing Phosphoramidite Stability by 31P NMR Spectroscopy
This protocol outlines a method to quantify the degradation of a phosphoramidite solution over time by monitoring the emergence of its H-phosphonate hydrolysis product.
1. Materials:
-
Phosphoramidite of interest
-
Anhydrous acetonitrile (<10 ppm water)
-
Acetonitrile with known water concentrations (e.g., 50 ppm, 100 ppm, 200 ppm)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR locking
-
NMR tubes and caps
-
Inert gas (argon or nitrogen)
-
Microsyringes
2. Sample Preparation:
-
Under an inert gas atmosphere, prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at a standard concentration (e.g., 0.1 M).
-
In separate, dry NMR tubes, dilute the stock solution with the different acetonitrile preparations (with varying water content) to achieve the desired final concentration for analysis.
-
Add a small amount of CDCl₃ to each tube for locking.
-
Seal the NMR tubes tightly with caps, and for long-term studies, consider sealing with parafilm.
3. 31P NMR Analysis:
-
Acquire an initial 31P NMR spectrum for each sample immediately after preparation (Time = 0).
-
The active phosphoramidite (P(III)) will typically show a characteristic signal between 148-152 ppm.[8][9]
-
The hydrolyzed H-phosphonate product (P(V)) will appear as a distinct signal at a different chemical shift, typically between 0-10 ppm.[9]
-
Store the NMR tubes at a constant temperature (e.g., room temperature) and acquire subsequent 31P NMR spectra at regular time intervals (e.g., 24 hours, 72 hours, 1 week, etc.).
-
Integrate the peaks corresponding to the active phosphoramidite and the H-phosphonate product in each spectrum.
-
Calculate the percentage of remaining active phosphoramidite at each time point using the formula: % Active Phosphoramidite = [Integral(P(III)) / (Integral(P(III)) + Integral(P(V)))] * 100
Visualizations
Caption: Phosphoramidite degradation pathway due to water.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Key factors influencing phosphoramidite stability.
References
- 1. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 6. EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents [patents.google.com]
- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 9. usp.org [usp.org]
Causes of depurination during oligonucleotide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of depurination during oligonucleotide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of oligonucleotide synthesis?
A1: Depurination is a chemical side reaction that occurs during solid-phase oligonucleotide synthesis, specifically during the acidic deblocking (detritylation) step.[1][2] It involves the cleavage of the N-glycosidic bond that connects a purine (B94841) base (adenine or guanine) to the deoxyribose sugar in the oligonucleotide backbone.[3][4] This results in an abasic site, which is a sugar residue without its purine base.[3] While this abasic site is stable during the synthesis cycles, it leads to chain cleavage during the final basic deprotection step, ultimately resulting in truncated oligonucleotide fragments.[3][4]
Q2: What are the primary causes of depurination?
A2: The primary cause of depurination is exposure to the acidic conditions required to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.[1][2] The most commonly used deblocking acids, trichloroacetic acid (TCA) and dichloroacetic acid (DCA), can protonate the N7 nitrogen of adenine (B156593) and guanosine, which weakens the glycosidic bond and leads to depurination.[5] Factors that exacerbate depurination include:
-
Acid Strength: Stronger acids like TCA (pKa ≈ 0.7) cause more depurination than milder acids like DCA (pKa ≈ 1.5).[5][6]
-
Acid Concentration and Exposure Time: Higher acid concentrations and longer exposure times during the deblocking step increase the incidence of depurination.[1][6]
-
Nucleobase Susceptibility: Deoxyadenosine (B7792050) (dA) is generally more susceptible to depurination than deoxyguanosine (dG).[6][7]
-
Protecting Groups: The type of protecting group on the purine base can influence its stability. Electron-withdrawing acyl protecting groups, such as benzoyl on dA, can destabilize the glycosidic bond and increase the likelihood of depurination.[3][4]
-
Oligonucleotide Sequence and Position: An exposed 5'-terminal dA is significantly more labile than an internal one.[6] Oligonucleotides initiated from a dA-support are more vulnerable to depurination throughout the synthesis.[6]
Q3: How does depurination affect the final oligonucleotide product?
A3: Depurination leads to the formation of abasic sites in the oligonucleotide chain.[3] During the final ammonia (B1221849) deprotection step, these sites are cleaved, resulting in two shorter oligonucleotide fragments.[3] The 5'-fragment will still possess the DMT group if "DMT-on" purification is employed.[3][4] This means that these truncated impurities will co-elute with the full-length product during purification, reducing the overall yield and purity of the desired oligonucleotide.[3][4]
Troubleshooting Guide
Problem: Low yield of full-length oligonucleotide with evidence of shorter fragments upon analysis (e.g., HPLC, PAGE, Mass Spectrometry).
This is a classic symptom of significant depurination during synthesis. Follow these troubleshooting steps to mitigate the issue.
Step 1: Evaluate and Optimize the Deblocking Step
The deblocking step is the most critical point for controlling depurination.
-
Switch to a Milder Acid: If you are using Trichloroacetic acid (TCA), consider switching to Dichloroacetic acid (DCA).[1][5] DCA is less acidic and significantly reduces the rate of depurination.[6]
-
Optimize Acid Contact Time: Minimize the duration of the acid deblocking step.[1] Studies have shown that even short acid delivery times can be effective for detritylation without compromising the yield of the full-length product.[1] Alternating the deblocking step with wash steps can also help to minimize acid contact time.[1]
-
Adjust Acid Concentration: While counterintuitive, for large-scale synthesis, a higher concentration of DCA (e.g., 15%) may lead to purer product than a lower concentration (e.g., 3%).[6] This is because the acid binds to the oligonucleotide, and a higher concentration can saturate the support more quickly, leading to faster and more efficient detritylation.[8]
Quantitative Data Summary
The rate of depurination is highly dependent on the acidic conditions used for detritylation. The following table summarizes the depurination half-times for N-benzoyl protected 5'-DMT-dA-CPG support under different deblocking conditions.
| Deblocking Reagent | Depurination Half-time (hours) |
| 3% DCA in Dichloromethane | 1.3 |
| 15% DCA in Dichloromethane | 0.43 (Approx. 3-fold faster than 3% DCA) |
| 3% TCA in Dichloromethane | 0.33 (Approx. 4-fold faster than 3% DCA) |
| (Data sourced from kinetic studies on CPG-bound intermediates)[6] |
A direct comparison of deoxyadenosine (dA) and deoxyguanosine (dG) depurination shows that dG is significantly more stable under acidic conditions.
| Deblocking Reagent | Relative Depurination Rate (dG vs. dA) |
| DCA solutions | dG depurination is 5-6 times slower than dA |
| 3% TCA | dG depurination is ~12 times slower than dA |
| (Data sourced from kinetic studies on CPG-bound intermediates)[6] |
Experimental Protocols
Protocol: Quantification of Depurination via Mass Spectrometry
This protocol allows for the identification and relative quantification of depurination sites within a synthetic oligonucleotide.
1. Principle: This method relies on the fact that the abasic sites created by depurination are susceptible to cleavage under basic conditions (e.g., ammonia hydrolysis).[9] The resulting fragments can then be analyzed by MALDI-TOF mass spectrometry to identify the cleavage sites and, by extension, the locations of depurination.[9]
2. Materials:
-
Synthetic oligonucleotide suspected of depurination
-
Concentrated aqueous ammonia (Trace Metal Grade)
-
Nuclease-free water
-
Heating block or thermocycler
-
Vacuum centrifuge
-
MALDI-TOF mass spectrometer and appropriate matrix
3. Procedure:
-
Sample Preparation: Reconstitute approximately 50 pmol of the oligonucleotide in 6 µL of nuclease-free water.
-
Ammonia Hydrolysis: Add 4 µL of concentrated aqueous ammonia to the oligonucleotide solution.
-
Incubation: Heat the mixture at 95°C for 5 minutes. This step induces cleavage of the oligonucleotide backbone at the abasic sites.[9]
-
Evaporation: Remove the ammonia and solvent by drying the sample in a vacuum centrifuge.[9]
-
Reconstitution: Redissolve the dried oligonucleotide fragments in 10 µL of nuclease-free water.[9]
-
Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF mass spectrometry. The masses of the detected fragments will correspond to the positions of the original depurination events.[9]
4. Data Interpretation: The resulting mass spectrum will show a series of peaks corresponding to the 5'-fragments generated by cleavage at each purine residue. The relative peak heights can be used to create a histogram showing the relative rates of depurination at each guanine (B1146940) and adenine position within the oligonucleotide sequence.[9]
Visualizations
Below are diagrams illustrating key processes and workflows related to depurination in oligonucleotide synthesis.
Caption: The chemical pathway of depurination during oligonucleotide synthesis.
Caption: A troubleshooting workflow for addressing depurination issues.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. phenomenex.com [phenomenex.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Long Inosine-Containing Oligonucleotides
Welcome to the technical support center for the synthesis of long oligonucleotides containing inosine (B1671953). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges of producing high-quality, long inosine-containing DNA and RNA sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when synthesizing long oligonucleotides containing inosine?
Synthesizing long oligonucleotides (>75 nucleotides) is inherently challenging due to the cumulative effect of incomplete reactions at each synthesis cycle.[1] The primary challenges include:
-
Decreased Coupling Efficiency: With each nucleotide addition, the coupling efficiency is not 100%. For a 100-mer oligonucleotide, an average coupling efficiency of 99% results in a theoretical yield of only 36.6% of the full-length product. A drop to 98% efficiency reduces the yield to just 13.3%.[2] Modified bases, like inosine, may have inherently lower coupling efficiencies than standard A, C, G, and T phosphoramidites, further compounding this issue.
-
Increased Risk of Side Reactions: Longer synthesis times increase the likelihood of side reactions such as depurination (the loss of the purine (B94841) base) during the acidic deblocking step.[3][4]
-
Difficult Purification: The final crude product of a long oligonucleotide synthesis contains the full-length product along with a complex mixture of shorter "failure" sequences (n-1, n-2, etc.). These failure sequences are chemically very similar to the full-length product, making purification challenging.[5]
-
Secondary Structure Formation: As the oligonucleotide chain elongates on the solid support, it can fold into secondary structures that may hinder the accessibility of reagents to the growing strand, leading to decreased reaction efficiency. Inosine is known to affect the stability of RNA duplexes, which may influence the formation of such secondary structures during synthesis.[6]
Q2: How does inosine incorporation affect the overall yield compared to standard oligonucleotides?
Q3: What is depurination, and is it a concern for inosine-containing oligonucleotides?
Depurination is the cleavage of the N-glycosidic bond that links a purine base (adenine or guanine) to the sugar backbone.[3] This reaction is promoted by the acidic conditions of the deblocking step (detritylation) in oligonucleotide synthesis.[4] Depurination creates an abasic site in the oligonucleotide chain, which is subsequently cleaved during the final basic deprotection step, leading to truncated products.[8]
Inosine is a purine nucleoside and is therefore also susceptible to depurination. Deoxyadenosine is known to be more prone to depurination than deoxyguanosine.[9] While specific rates of depurination for inosine under synthesis conditions are not well-documented, it is prudent to assume it is a potential side reaction and take measures to minimize it, especially for long oligonucleotides that undergo many acidic deblocking steps.
Q4: Are there any specific side reactions to be aware of when deprotecting oligonucleotides with inosine?
The most common deprotection solution is aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA). While AMA allows for faster deprotection, it can cause transamination of benzoyl-protected cytidine (B196190) (Bz-dC) to N4-methyl-dC. Using acetyl-protected dC (Ac-dC) can prevent this side reaction.[10] There is no readily available literature suggesting that the inosine base itself is particularly susceptible to modification by ammonia or methylamine under standard deprotection conditions. However, when working with any modified oligonucleotide, it is always a good practice to consider milder deprotection strategies if the final product appears to be modified.
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Oligonucleotide
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Coupling Efficiency of Inosine Phosphoramidite (B1245037) | 1. Extend Coupling Time: For inosine and other modified bases, increase the coupling time to allow the reaction to go to completion. A standard 30-second coupling time may be insufficient. Try extending it to 2-5 minutes. 2. Use an Optimized Activator: 4,5-Dicyanoimidazole (DCI) is often recommended over tetrazole for modified phosphoramidites as it is a more effective activator and can increase the rate of coupling.[7] 3. Check Phosphoramidite Quality: Ensure the inosine phosphoramidite is fresh and has been stored under anhydrous conditions to prevent degradation. |
| Moisture in Reagents | 1. Use Anhydrous Reagents: Ensure that the acetonitrile (B52724) (ACN) and activator solutions are of the highest quality with very low water content.[2] 2. Proper Reagent Handling: Use fresh bottles of reagents and keep them tightly sealed under an inert atmosphere (e.g., argon). |
| Depurination | 1. Use a Milder Deblocking Agent: Replace trichloroacetic acid (TCA) with dichloroacetic acid (DCA) for the deblocking step. DCA is less acidic and significantly reduces the extent of depurination.[2] 2. Minimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete detritylation. |
| Inefficient Synthesis Cycle for Long Oligos | 1. Choose Appropriate Solid Support: For oligonucleotides longer than 100 bases, use a solid support with a larger pore size (e.g., 2000 Å) to minimize steric hindrance within the pores as the oligo chain grows.[2] 2. Consider a "Cap-Ox-Cap" Cycle: An additional capping step after oxidation can help to ensure the support is dry before the next coupling reaction, which can improve coupling efficiency. |
Problem 2: Difficulty in Purifying the Full-Length Product
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Co-elution of Failure Sequences with Full-Length Product in RP-HPLC | 1. Optimize Gradient: A shallower acetonitrile gradient during HPLC can improve the resolution between the full-length product and n-1 failure sequences. 2. Adjust Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) can affect the retention and selectivity. Experiment with different ion-pairing reagents or concentrations to improve separation.[9] 3. Consider an Alternative Purification Method: If RP-HPLC does not provide adequate separation, consider using denaturing polyacrylamide gel electrophoresis (PAGE), which separates oligonucleotides based on size and can provide very high purity, although with lower yields.[11] |
| Presence of n+1 Peaks | 1. Avoid Strongly Acidic Activators: Strong activators can cause premature detritylation of the phosphoramidite in solution, leading to the formation of dimers that are then incorporated into the growing chain. Using a less acidic activator like DCI can minimize this.[2] |
| Oligonucleotide Aggregation | 1. Denaturing Conditions: Guanine-rich sequences are known to aggregate. While inosine is not guanine, sequences with a high purine content may have a tendency to form secondary structures. Running HPLC at an elevated temperature (e.g., 55-65 °C) can help to disrupt these structures and improve peak shape. |
Data Summary
Table 1: Comparison of Common Deprotection Strategies
| Reagent | Typical Conditions | Advantages | Disadvantages/Considerations | Citation(s) |
| Ammonium (B1175870) Hydroxide (B78521) (conc.) | 55 °C, 8-17 hours | Standard, well-established method. | Slow; can be harsh on some sensitive modifications. | [12] |
| Ammonia/Methylamine (AMA) | 65 °C, 10-15 minutes | Very fast deprotection. | Can cause transamination of Bz-dC (use Ac-dC to avoid this). May not be suitable for all sensitive modifications. | [10][12] |
| Potassium Carbonate in Methanol | Room Temperature, 4-24 hours | Very mild; suitable for very base-labile modifications. | Requires the use of "UltraMILD" phosphoramidites with labile base protecting groups. | [12] |
| t-Butylamine/Methanol/Water | 55 °C, overnight | Milder alternative for certain dyes and modifications. | Slower than AMA. | [12] |
Key Experimental Protocols
Protocol 1: General Synthesis of a Long Inosine-Containing Oligonucleotide
This protocol provides a general guideline. Specific parameters should be optimized for your synthesizer and the specific sequence.
-
Synthesizer Setup:
-
Ensure all reagents (anhydrous acetonitrile, activator, deblocking solution, capping reagents, oxidizing solution) are fresh and of high quality.
-
Install the inosine phosphoramidite and other required phosphoramidites on the synthesizer. Ensure they have been stored under anhydrous conditions.
-
-
Synthesis Cycle:
-
Deblocking: Use 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758) to remove the 5'-DMT protecting group.
-
Coupling:
-
For standard bases (A, C, G, T), use a coupling time of 30-60 seconds with 0.25 M DCI as the activator.
-
For inosine, extend the coupling time to 3-5 minutes.
-
-
Capping: Cap any unreacted 5'-hydroxyl groups using standard capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF).
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat Cycle: Repeat the synthesis cycle until the full-length sequence is assembled.
-
Final Deblocking: After the final coupling step, the oligonucleotide can be left "DMT-on" to aid in purification or deblocked with the standard deblocking solution ("DMT-off").
Protocol 2: Cleavage and Deprotection using AMA
-
Cleavage from Support: After synthesis, transfer the solid support to a pressure-tight vial. Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Deprotection: Heat the vial at 65 °C for 15 minutes.
-
Work-up: Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the solvent.
-
Resuspend: Resuspend the oligonucleotide pellet in an appropriate buffer for purification.
Visualizations
Oligonucleotide Synthesis Workflow
References
- 1. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 2. glenresearch.com [glenresearch.com]
- 3. Depurination - Wikipedia [en.wikipedia.org]
- 4. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Oligonucleotides: degradation studies – Mass Analytica [mass-analytica.com]
- 9. The Effects of Stationary Phases on Retention and Selectivity of Oligonucleotides in IP-RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and purification of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. glenresearch.com [glenresearch.com]
Technical Support Center: Monitoring Coupling Efficiency with Trityl Cation Absorbance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing trityl cation absorbance to monitor coupling efficiency in solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using trityl cation absorbance to monitor coupling efficiency?
A1: In solid-phase oligonucleotide and peptide synthesis, the 5'-hydroxyl or N-terminal amino group is protected by a dimethoxytrityl (DMT) group.[1] At the beginning of each coupling cycle, this DMT group is removed by treatment with an acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in a process called detritylation.[2][3] The cleaved DMT group forms a stable, orange-colored trityl cation, which has a strong absorbance maximum around 495-498 nm.[1][4] The intensity of this color is directly proportional to the amount of trityl cation released, which in turn corresponds to the number of molecules that were successfully coupled in the previous cycle.[5] By measuring the absorbance of the trityl cation at each step, the efficiency of the coupling reaction can be monitored in real-time.[1]
Q2: How is stepwise coupling efficiency calculated from trityl absorbance readings?
A2: The stepwise coupling efficiency is typically calculated by comparing the absorbance reading of a given cycle to that of the preceding cycle.[6] While this can be done manually, most modern automated synthesizers have software that performs this calculation automatically.[1] A consistent and high absorbance reading from cycle to cycle indicates high coupling efficiency.
Q3: What is a typical coupling efficiency I should expect?
A3: For the successful synthesis of long oligonucleotides, it is crucial to maintain a very high coupling efficiency, ideally above 98%.[7] Even a small decrease in efficiency per cycle can lead to a significant reduction in the yield of the full-length product. For example, a 98% average coupling efficiency for a 20-mer oligonucleotide would theoretically yield 68% full-length product, but for a 100-mer, the yield drops to only 13%.[7]
Q4: Can I visually inspect the trityl color to assess coupling efficiency?
A4: Visual inspection of the orange color can be a quick qualitative check to detect gross failures in the synthesis, such as a complete lack of coupling.[6] However, for quantitative and accurate assessment of coupling efficiency, spectrophotometric measurement is necessary as it can detect smaller decreases in yield that are not easily discernible by eye.[8]
Troubleshooting Guide
Problem: A sudden and significant drop in trityl absorbance.
This is a clear indication of low coupling efficiency in the preceding cycle. The following troubleshooting steps can help identify the cause:
| Potential Cause | Troubleshooting Action |
| Degraded Phosphoramidite (B1245037)/Amino Acid | Phosphoramidites are sensitive to moisture and oxidation.[9] Ensure they are fresh and have been stored properly under anhydrous conditions. Consider using a fresh batch of reagents. |
| Suboptimal Activator | The activator is critical for the coupling reaction.[9] Verify that the correct activator is being used at the appropriate concentration. Prepare fresh activator solution, as it can degrade over time. |
| Instrument/Fluidics Issues | Problems with the synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent sufficient reagents from reaching the synthesis column.[9] Perform a system check and ensure all lines are clear and reagent bottles are not empty.[8] |
| Presence of Moisture | Water can react with the activated monomer, reducing coupling efficiency.[7] Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer itself are dry, especially in humid conditions.[7][10] |
Problem: Gradually decreasing trityl absorbance over multiple cycles.
This may indicate a more systemic issue with the synthesis process.
| Potential Cause | Troubleshooting Action |
| Incomplete Detritylation | If the trityl group is not completely removed in the deblocking step, the subsequent coupling reaction will be inefficient.[11] Ensure the deblocking reagent is fresh and the deblocking time is sufficient. |
| Poor Quality of Reagents | Over time, any of the reagents used in the synthesis cycle (capping, oxidation) can degrade. Ensure all reagents are of high quality and within their expiration dates. |
| Solid Support Issues | The solid support itself can sometimes be the source of the problem. If you have consistently low yields, try a different batch or type of solid support. |
Problem: Inconsistent or erratic trityl absorbance readings.
| Potential Cause | Troubleshooting Action |
| Spectrophotometer Malfunction | Ensure the spectrophotometer or colorimeter is functioning correctly and is properly calibrated.[6] Check for issues like misalignment of the collection tube.[12] |
| Incomplete Mixing | If the collected trityl cation solution is not properly mixed before measurement, the absorbance readings can be inconsistent. Ensure thorough mixing of the sample. |
| Air Bubbles in the Flow Path | Air bubbles in the fluid lines can interfere with both the chemical reactions and the absorbance reading. Degas the solvents and check for leaks in the system. |
Quantitative Data Summary
The following table provides a summary of common activators used in phosphoramidite chemistry and their typical concentrations.
| Activator | Typical Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[9] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole.[9] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[9] |
Experimental Protocols
Protocol for Monitoring Coupling Efficiency via Trityl Cation Absorbance
Objective: To quantitatively assess the stepwise coupling efficiency during solid-phase synthesis.
Methodology:
-
Synthesis Cycle: The solid-phase synthesis is carried out on an automated synthesizer following the standard four-step cycle: detritylation, coupling, capping, and oxidation.
-
Detritylation and Collection: During the detritylation step, the acidic solution containing the cleaved trityl cation is diverted and collected in a separate vial for each cycle.[13]
-
Dilution (if necessary): The concentration of the trityl cation in the collected solution may be too high for accurate spectrophotometric measurement.[14] If so, the sample should be diluted with the detritylation solution (e.g., 3% TCA in dichloromethane) to bring the absorbance into the linear range of the instrument (typically < 0.8 absorbance units).[6]
-
Absorbance Measurement: The absorbance of the orange-colored solution is measured at the wavelength of maximum absorbance for the trityl cation, which is approximately 495 nm.[1] A blank reading should be taken using the detritylation solution.
-
Data Analysis: The absorbance values for each cycle are recorded. The stepwise coupling efficiency can be calculated using the formula: Efficiency (%) = (Absorbance of cycle n / Absorbance of cycle n-1) x 100
Mandatory Visualizations
References
- 1. atdbio.com [atdbio.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. From green innovations in oligopeptide to oligonucleotide sustainable synthesis: differences and synergies in TIDES chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04547H [pubs.rsc.org]
- 4. isogen-lifescience.com [isogen-lifescience.com]
- 5. metabion.com [metabion.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 14. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]
Technical Support Center: Strategies to Reduce Phosphoramidite Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize phosphoramidite (B1245037) hydrolysis during oligonucleotide synthesis.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common indicator of phosphoramidite degradation, often due to hydrolysis. This guide provides a systematic approach to troubleshooting and resolving this issue.
Question: My trityl monitor shows a sudden drop in coupling efficiency. What are the potential causes and how can I fix it?
Answer: A sudden drop in coupling efficiency is a critical issue that needs immediate attention. The primary suspect is moisture contamination, which leads to phosphoramidite hydrolysis. Here’s a step-by-step guide to diagnose and solve the problem.
Step 1: Verify the Anhydrous Conditions of Your Reagents
The most frequent cause of phosphoramidite hydrolysis is the presence of water in the acetonitrile (B52724) (ACN) used as a solvent and wash reagent.
-
Immediate Action: Pause the synthesis. Replace the ACN bottle on the synthesizer with a fresh, sealed bottle of anhydrous ACN (water content ≤ 15 ppm).
-
Verification Protocol: Use Karl Fischer titration to determine the water content of your ACN.
Experimental Protocol: Karl Fischer Titration for Water Content in Acetonitrile
Objective: To accurately quantify the water content in acetonitrile to ensure it meets the stringent requirements for oligonucleotide synthesis.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent (e.g., Hydranal™-Composite 5)
-
Anhydrous methanol (B129727)
-
Gastight syringe
-
Acetonitrile sample
Procedure:
-
System Preparation:
-
Ensure the titration vessel is clean and dry.
-
Fill the vessel with anhydrous methanol and titrate to a dry endpoint with the Karl Fischer reagent to neutralize any residual moisture.
-
-
Titrant Standardization:
-
Accurately add a known amount of a certified water standard or sodium tartrate dihydrate to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
The titrator software will calculate the reagent titer (mg H₂O/mL reagent).
-
-
Sample Analysis:
-
Using a gastight syringe, carefully inject a known volume or weight of the acetonitrile sample into the titration vessel.
-
Titrate with the standardized Karl Fischer reagent to the endpoint.
-
The instrument will calculate the water content of the sample, typically expressed in parts per million (ppm).
-
Acceptance Criteria: For optimal oligonucleotide synthesis, the water content in acetonitrile should be ≤ 15 ppm .[1]
Step 2: Check the Integrity of the Phosphoramidites
Phosphoramidites, especially dG, are inherently susceptible to hydrolysis.[2][3][4]
-
Immediate Action: Replace the vial of the phosphoramidite that was in use when the coupling efficiency dropped with a fresh, unopened vial.
-
Long-Term Strategy:
-
Purchase phosphoramidites in small quantities to ensure they are consumed before significant degradation can occur.
-
Store all phosphoramidites at -20°C under an inert atmosphere (e.g., argon).
-
Allow vials to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Step 3: Evaluate the Activator Solution
The activator plays a crucial role in the coupling reaction, but some activators can be acidic and contribute to detritylation and subsequent side reactions if not handled properly.
-
Consider Alternatives: While 1H-Tetrazole is a standard activator, alternatives like 5-Ethylthio-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) can offer advantages in terms of solubility and reactivity, which can indirectly help in achieving higher coupling efficiencies.[5] DCI is less acidic than tetrazole, which can reduce premature detritylation of the monomer.[6]
Data Presentation: Comparison of Common Activators
| Activator | pKa | Key Advantages |
| 1H-Tetrazole | 4.8 | Standard, widely used. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | More acidic and soluble in ACN than tetrazole, often preferred for RNA synthesis.[5] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole, highly soluble in ACN, and provides faster coupling rates.[6] |
Step 4: Implement On-Demand Synthesis for Highly Labile Phosphoramidites
For particularly sensitive phosphoramidites, on-demand synthesis can be a powerful strategy to eliminate degradation during storage.
-
Concept: A flow chemistry setup can be integrated with the DNA synthesizer to produce the required phosphoramidite immediately before the coupling step.[7][8][9]
-
Benefit: This "just-in-time" approach ensures that the phosphoramidite is in its most active state, minimizing the impact of hydrolysis.
Experimental Workflow: On-Demand Phosphoramidite Synthesis
Caption: On-demand phosphoramidite synthesis workflow.
FAQs: Phosphoramidite Stability and Handling
Q1: Which phosphoramidite is most susceptible to hydrolysis?
A1: Deoxyguanosine (dG) phosphoramidite is significantly more prone to hydrolysis and degradation compared to dA, dC, and dT phosphoramidites.[2][3][4] This is due to an autocatalytic degradation pathway.[2]
Q2: How do different protecting groups on dG affect its stability?
A2: The choice of protecting group for the exocyclic amine of dG has a substantial impact on its stability. The order of stability is generally: dimethylformamidine (dmf) > isobutyryl (ibu) > tert-butylphenoxyacetyl (tac) [4][5]
Data Presentation: Stability of dG Phosphoramidites with Different Protecting Groups
| Protecting Group | Relative Stability | Degradation Characteristics |
| dmf | Most Stable | Slower rate of hydrolysis.[5] |
| ibu | Moderately Stable | Commonly used, but less stable than dmf.[5] |
| tac | Least Stable | More labile, leading to faster degradation.[5] |
Q3: What is the ideal storage condition for phosphoramidites?
A3: Phosphoramidites should be stored at -20°C under an inert atmosphere (e.g., argon) to minimize both hydrolysis and oxidation.[7]
Q4: Can I repeatedly open and close a vial of phosphoramidite?
A4: It is highly discouraged. Each time a vial is opened, there is a risk of introducing atmospheric moisture. It is best practice to use a fresh vial for each synthesis run or to aliquot the phosphoramidite into smaller, single-use vials under an inert atmosphere.
Q5: Besides water, are there other factors that can cause phosphoramidite degradation?
A5: Yes, acidic conditions can also lead to the degradation of phosphoramidites. This is why the choice of activator and the efficiency of the capping step are crucial. Incomplete capping can leave unreacted 5'-hydroxyl groups, which can lead to side reactions in subsequent cycles.
Logical Relationship: Troubleshooting Low Coupling Efficiency
Caption: Troubleshooting decision tree for low coupling efficiency.
References
- 1. glenresearch.com [glenresearch.com]
- 2. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On-Demand Flow Synthesis of Precursors for Synthetic DNA - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of Crude Oligonucleotides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected peaks during the High-Performance Liquid Chromatography (HPLC) analysis of crude oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of unexpected peaks in a crude oligonucleotide HPLC chromatogram?
Unexpected peaks in the HPLC analysis of crude oligonucleotides typically arise from a combination of synthesis-related impurities, the inherent biophysical properties of the oligonucleotides themselves, and the analytical method conditions. The most common sources include:
-
Synthesis-Related Impurities:
-
Truncated Sequences (n-1, n-2, etc.): Often called "shortmers," these are sequences that failed to couple at one or more steps during solid-phase synthesis.[1][2]
-
Elongated Sequences (n+1): Known as "longmers," these can result from issues with the deprotection step.[3][]
-
Sequences with Incomplete Deprotection: Residual protecting groups, such as the dimethoxytrityl (DMT) group on the 5' end, will alter the hydrophobicity and lead to distinct peaks.[5]
-
Modified Bases: Side reactions during synthesis can lead to chemical modifications of the nucleobases.[5]
-
Phosphodiester Backbone Variants: Modifications like phosphorothioates introduce chirality at each phosphorus atom, potentially leading to a cluster of diastereomeric peaks.[6][7]
-
-
Oligonucleotide Secondary Structures:
-
Instrument and Method Artifacts:
-
System Contamination: Impurities from the mobile phase, glassware, or carryover from previous injections can appear as extraneous peaks.[9]
-
Column Bleed: Degradation of the stationary phase can introduce artifacts.[9]
-
Chelation: Oligonucleotides can chelate with metal surfaces in the HPLC system, leading to peak broadening or splitting.[10]
-
Q2: My main product peak is broad, or has a shoulder. What could be the cause?
A broad peak or a shoulder on the main peak can be indicative of several issues:
-
Co-eluting Impurities: Shortmer or longmer sequences that are very close in length and composition to the full-length product may not be fully resolved, leading to peak broadening or shoulders.
-
Diastereomers: For oligonucleotides with backbone modifications like phosphorothioates, the presence of multiple diastereomers can result in a broad, poorly resolved peak.[6]
-
Secondary Structures: The presence of stable secondary structures in equilibrium with the single-stranded form can lead to broadened peaks.[11]
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.
-
Poor Column Health: An aging column or one that has been contaminated can lose resolution.
Q3: I see a significant peak eluting much later than my main product in reverse-phase HPLC. What is it likely to be?
A late-eluting peak in reverse-phase (RP)-HPLC is typically more hydrophobic than the main product. A common cause for this is the presence of the 5'-dimethoxytrityl (DMT) protecting group, which is highly hydrophobic.[5] If the final detritylation step of the synthesis is incomplete, the "DMT-on" species will be retained much longer on the C18 column. Other hydrophobic modifications or impurities could also be the cause.
Q4: How can I confirm the identity of an unexpected peak?
The most definitive way to identify an unexpected peak is to couple the HPLC system to a mass spectrometer (HPLC-MS).[12][13][14][15][16] This will provide the mass-to-charge ratio of the species in the peak, allowing you to determine if it is a shortmer, a modified product, or another impurity. If HPLC-MS is not available, collecting the fraction corresponding to the peak and analyzing it by offline mass spectrometry or enzymatic digestion followed by analysis can also provide valuable information.
Troubleshooting Guides
Problem 1: Multiple Peaks Observed for a Single Oligonucleotide Sequence
This is a common issue, often related to the conformation of the oligonucleotide or the presence of closely related impurities.
Caption: Troubleshooting workflow for multiple HPLC peaks.
| Potential Cause | Expected Observation | Confirmatory Data (from MS) |
| Truncated Sequence (n-1) | Peak eluting slightly earlier than the main peak in RP-HPLC. | Mass will be lower than the full-length product by the mass of one nucleotide. |
| Elongated Sequence (n+1) | Peak eluting slightly later than the main peak in RP-HPLC. | Mass will be higher than the full-length product by the mass of one nucleotide. |
| DMT-on Species | Peak eluting significantly later in RP-HPLC. | Mass will be higher by the mass of the DMT group (approx. 302 Da). |
| Secondary Structures | Multiple peaks that may merge at elevated temperatures. | All peaks will have the same mass as the full-length product. |
| Phosphorothioate (B77711) Diastereomers | Broad peak or a series of closely spaced, poorly resolved peaks. | All peaks will have the same mass corresponding to the phosphorothioate oligonucleotide. |
Problem 2: Appearance of Ghost or Extraneous Peaks
These are peaks that are not related to the oligonucleotide sample itself.
Caption: Troubleshooting workflow for ghost peaks in HPLC.
Experimental Protocols
Protocol 1: Identification of Unexpected Peaks by HPLC-MS
Objective: To determine the mass of species present in unexpected HPLC peaks.
Methodology:
-
System Setup:
-
Couple a compatible mass spectrometer (e.g., ESI-QTOF or Orbitrap) to the HPLC system.
-
Use an ion-pairing mobile phase that is compatible with mass spectrometry, such as triethylamine (B128534) (TEA) and hexafluoroisopropanol (HFIP).[14][15][17] A common mobile phase is:
-
Buffer A: 15 mM TEA, 10-100 mM HFIP in water.
-
Buffer B: Methanol or Acetonitrile.
-
-
-
Chromatography:
-
Equilibrate the column (typically a C18 for oligonucleotides) with the initial mobile phase conditions.
-
Inject the crude oligonucleotide sample.
-
Run a suitable gradient to separate the main product from impurities.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as the phosphodiester backbone is negatively charged.[13]
-
Acquire full scan mass spectra across a relevant m/z range (e.g., 500-2500 m/z).
-
The raw data will show a series of peaks for each species, corresponding to different charge states.
-
-
Data Analysis:
-
Use deconvolution software to process the raw mass spectrum for each chromatographic peak. This will convert the multiple charge state peaks into a single, neutral mass for each component.
-
Compare the deconvoluted masses to the expected masses of the full-length product and potential impurities (see table above).
-
Protocol 2: Thermal Melting Analysis to Disrupt Secondary Structures
Objective: To determine if multiple peaks are a result of secondary structures by using elevated temperature to denature them.
Methodology:
-
Initial Analysis:
-
Perform an initial HPLC run at a standard temperature (e.g., 30°C) and record the chromatogram.
-
-
Elevated Temperature Analysis:
-
Increase the column oven temperature to 60°C and allow the system to equilibrate. For particularly stable structures, temperatures up to 80-90°C may be necessary.[11]
-
Inject the same sample and run the same HPLC method.
-
Increase the temperature in increments (e.g., 10°C) and repeat the analysis.
-
-
Data Analysis:
-
Compare the chromatograms obtained at different temperatures.
-
If multiple peaks corresponding to secondary structures were present, they should begin to merge into a single, sharper peak as the temperature increases and the structures denature.[18] The retention time may also shift.
-
Peaks corresponding to chemical impurities (e.g., shortmers) will likely remain resolved at higher temperatures.
-
References
- 1. gilson.com [gilson.com]
- 2. Oligonucleotide Purification [sigmaaldrich.com]
- 3. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. atdbio.com [atdbio.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. users.ox.ac.uk [users.ox.ac.uk]
- 15. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. anacura.com [anacura.com]
- 17. advion.com [advion.com]
- 18. waters.com [waters.com]
Technical Support Center: Phosphoramidite Handling & Storage
This guide provides researchers, scientists, and drug development professionals with comprehensive recommendations for the proper handling and storage of phosphoramidites, along with troubleshooting advice for common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for phosphoramidites?
Phosphoramidites are sensitive to moisture, oxidation, and heat.[1][2] To ensure their stability and prevent degradation, they should be stored under specific conditions. Solid phosphoramidites should be stored at -20°C in a freezer.[3] It is crucial to keep the containers tightly sealed and under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[4]
Q2: How long are phosphoramidites stable in solution?
Once dissolved in an anhydrous solvent like acetonitrile (B52724), the stability of phosphoramidites decreases. In solution, standard phosphoramidites are generally stable for 2-3 days when stored at 2 to 8°C.[5] However, the stability can vary depending on the specific phosphoramidite (B1245037), with dG (guanosine) being particularly prone to degradation.[6][7] For routine use on an oligonucleotide synthesizer at ambient temperature, it is advisable to use fresh solutions.[4]
Q3: What are the main causes of phosphoramidite degradation?
The primary degradation pathways for phosphoramidites are hydrolysis and oxidation.[8][9] Moisture is a significant inhibitor of the coupling reaction as it can hydrolyze the activated phosphoramidite, rendering it inactive.[10] Oxidation of the phosphite (B83602) triester can also occur, which is why an inert atmosphere is critical during storage and handling.[] Some phosphoramidites also have poor thermal stability and can degrade at elevated temperatures, which can pose safety risks.[1]
Q4: How does the purity of phosphoramidites affect oligonucleotide synthesis?
The purity of phosphoramidites is critical for the successful synthesis of high-quality oligonucleotides.[9][12] Impurities can be incorporated into the growing oligonucleotide chain, leading to truncated sequences or other modifications that are difficult to separate from the desired product.[13] Even trace amounts of impurities can significantly impact the integrity and efficacy of the final oligonucleotide product.[12]
Q5: What safety precautions should be taken when handling phosphoramidites?
Phosphoramidites should be handled with care in a well-ventilated area.[14] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[3] It is important to avoid direct contact with the skin and to prevent inhalation of any dust if handling the solid form. Always consult the Safety Data Sheet (SDS) provided by the supplier for specific safety information.[14]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
A sudden drop in the trityl signal during oligonucleotide synthesis is a clear indicator of low coupling efficiency.[10] This troubleshooting guide provides a systematic approach to diagnose and resolve this common issue.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (ACN) solvent and the phosphoramidite solution, are anhydrous. Use fresh, high-quality solvents with low water content (<30 ppm).[10][15] |
| Degraded Phosphoramidite | Use phosphoramidites that are within their expiration date and have been stored properly. If degradation is suspected, use a fresh vial of the phosphoramidite.[10] |
| Suboptimal Activator | Verify that the correct activator is being used at the appropriate concentration. Ensure the activator solution has not degraded.[10] |
| Instrument/Fluidics Issues | Check the DNA synthesizer for leaks, blocked lines, or issues with reagent delivery. Ensure accurate and sufficient delivery of all reagents to the synthesis column.[10] |
| Solid Support Problems | For longer sequences, consider that clogged pores on the solid support can hinder reagent access. Ensure the solid support is of high quality and appropriate for the synthesis scale.[10] |
Troubleshooting Workflow
References
- 1. blog.entegris.com [blog.entegris.com]
- 2. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 12. usp.org [usp.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. trilinkbiotech.com [trilinkbiotech.com]
Validation & Comparative
A Comparative Guide to ³¹P NMR Analysis for Purity Assessment of DMT-dI Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
The purity of phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides for therapeutic and research applications. Even minor impurities can lead to the introduction of errors in the oligonucleotide sequence, resulting in truncated products and downstream analytical challenges. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of 5'-O-DMT-2'-deoxyInosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (DMT-dI Phosphoramidite).
¹· Introduction to Phosphoramidite (B1245037) Purity and Common Impurities
This compound is a key building block in the synthesis of oligonucleotides containing inosine. The presence of impurities can significantly impact the efficiency of the coupling reactions and the integrity of the final product. Impurities in phosphoramidite preparations are generally categorized based on their reactivity and potential for incorporation into the growing oligonucleotide chain.
Common Classes of Impurities:
-
Non-Reactive and Non-Critical: These impurities do not participate in the coupling reaction and are typically removed during the purification of the final oligonucleotide. A primary example is the H-phosphonate derivative, which results from the hydrolysis of the phosphoramidite.
-
Reactive but Non-Critical: These can be incorporated into the oligonucleotide but are structurally different enough to be separated during purification.
-
Reactive and Critical: These are the most detrimental as they can be incorporated and are difficult to separate from the desired full-length oligonucleotide. An example is the "reverse phosphoramidite" (3'-DMT-5'-phosphoramidite) isomer.
-
Oxidized Phosphoramidite (P(V) species): Exposure to air or oxidizing agents can lead to the formation of the corresponding phosphate (B84403) triester, which is unreactive in the coupling step.
²· ³¹P NMR Spectroscopy for Purity Analysis
³¹P NMR spectroscopy is a powerful and direct method for the quantitative analysis of phosphorus-containing compounds. Its high natural abundance and sensitivity make it an ideal tool for assessing the purity of phosphoramidites.
Expected ³¹P NMR Spectral Data
A high-purity sample of this compound will exhibit characteristic signals in the ³¹P NMR spectrum. Due to the chiral nature of the phosphorus atom, two distinct signals (diastereomers) are typically observed for the P(III) species. The presence of impurities will give rise to additional peaks in different regions of the spectrum.
| Compound/Impurity Class | Phosphorus Oxidation State | Typical ³¹P Chemical Shift Range (ppm) | Representative Chemical Shift (ppm) | Notes |
| This compound | P(III) | 140 – 155 | ~149 | Two distinct peaks for the diastereomers are expected. |
| H-phosphonate | P(III) | 0 – 20 | ~8-10 | A common hydrolysis product. |
| Oxidized Phosphoramidite | P(V) | -25 – 0 | ~ -1 to -5 | Formed by air or peroxide oxidation. |
Note: The representative chemical shifts are based on typical values for deoxynucleoside phosphoramidites and may vary slightly for this compound.
Experimental Protocol: ³¹P NMR Analysis
This protocol provides a general method for the ³¹P NMR analysis of this compound.
1. Sample Preparation:
- Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.
- Add approximately 0.6 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (B52724) (CD₃CN).
- Cap the NMR tube and gently swirl to dissolve the sample completely. It is crucial to minimize exposure to moisture and air.
2. NMR Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.
- Nucleus: ³¹P
- Pulse Program: A standard proton-decoupled single-pulse experiment.
- Referencing: Use an external standard of 85% H₃PO₄ (δ = 0 ppm).
- Acquisition Parameters:
- Spectral Width: -50 to 200 ppm
- Relaxation Delay (d1): 5-10 seconds (to ensure full relaxation for quantitative analysis)
- Number of Scans: 64-128 (or more for dilute samples)
3. Data Processing and Analysis:
- Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).
- Integrate the peaks corresponding to the this compound diastereomers and any observed impurity peaks.
- Calculate the purity by determining the percentage of the integral of the product peaks relative to the total integral of all phosphorus-containing species.
Workflow for ³¹P NMR Purity Analysis
³· Comparison with Alternative Analytical Techniques
While ³¹P NMR is a powerful tool, other analytical methods are also commonly employed for assessing phosphoramidite purity. The choice of technique often depends on the specific information required and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for purity determination. It separates the phosphoramidite from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Analysis
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dissolve the sample in acetonitrile (approx. 1 mg/mL).
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is invaluable for identifying impurities by providing accurate mass information.
Experimental Protocol: Flow Injection MS Analysis
-
System: A high-resolution mass spectrometer (e.g., Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Mobile Phase: 100% Acetonitrile.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Range: m/z 150-2000.
-
Sample Preparation: Dissolve the sample in acetonitrile (approx. 0.1 mg/mL).
Comparison Summary
| Feature | ³¹P NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Measures phosphorus nuclei in different chemical environments. | Separates compounds based on polarity. | Measures mass-to-charge ratio of ions. |
| Quantitative Purity | Excellent, direct quantification of all phosphorus-containing species. | Good, based on peak area percentage (requires response factor assumptions). | Primarily for identification; quantification is more complex. |
| Impurity Identification | Good for identifying classes of phosphorus impurities based on chemical shift. | Limited, based on retention time comparison with standards. | Excellent for structural elucidation of impurities. |
| Speed | Relatively fast (10-30 minutes per sample). | Slower (20-40 minutes per sample). | Fast for flow injection, slower with LC. |
| Sample Requirement | Higher concentration (~20-30 mg). | Lower concentration (~1 mg). | Very low concentration (~0.1 mg). |
| Strengths | Direct, quantitative, and specific for phosphorus compounds. | High resolution, widely available. | High sensitivity and specificity for mass. |
| Limitations | Lower sensitivity than MS, requires specialized equipment. | May not resolve all impurities, indirect detection. | Can be difficult to quantify without standards. |
⁴· Logical Framework for Purity Assessment
The selection of an analytical method for this compound purity should be guided by the specific requirements of the analysis.
⁵· Conclusion
The purity of this compound is paramount for the synthesis of high-fidelity oligonucleotides. ³¹P NMR spectroscopy stands out as a superior technique for the direct and accurate quantification of the active phosphoramidite and its phosphorus-containing impurities. While HPLC is a robust method for routine quality control and MS is unparalleled for impurity identification, ³¹P NMR provides a comprehensive and quantitative snapshot of the material's integrity in a single, rapid analysis. For researchers and professionals in drug development, a multi-faceted approach utilizing all three techniques will provide the most complete characterization of this compound quality, ensuring the reliability and success of oligonucleotide synthesis.
A Researcher's Guide to Validating Deoxyinosine Incorporation: An LC-MS Method Comparison
For researchers, scientists, and drug development professionals engaged in the development of nucleic acid-based therapeutics and diagnostics, the accurate validation of modified nucleoside incorporation is paramount. This guide provides a comprehensive comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS) method for validating the incorporation of deoxyinosine (dI), a frequently utilized adenosine (B11128) analog. We present a detailed experimental protocol, comparative data, and an overview of alternative methodologies to assist in selecting the most appropriate validation strategy for your research needs.
Deoxyinosine is strategically incorporated into synthetic oligonucleotides to introduce wobbles at specific codon positions in primers or probes, enabling the recognition of multiple target sequences. Validating the precise and efficient incorporation of dI is a critical quality control step to ensure the functionality and reliability of these modified oligonucleotides. LC-MS has emerged as a gold-standard technique for this purpose, offering high sensitivity and specificity.[1]
The LC-MS Workflow for dI Incorporation Validation
The fundamental principle behind using LC-MS to validate dI incorporation involves the enzymatic digestion of the oligonucleotide into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection and quantification.
Detailed Experimental Protocol: LC-MS/MS for dI Quantification
This protocol provides a robust method for the accurate quantification of dI incorporation in synthetic oligonucleotides.
1. Enzymatic Digestion of the Oligonucleotide:
-
Objective: To completely hydrolyze the oligonucleotide into its individual deoxyribonucleoside components.
-
Procedure:
-
To 10 µg of the dI-containing oligonucleotide, add 2 units of Snake Venom Phosphodiesterase (SVP) and 10 units of Shrimp Alkaline Phosphatase (SAP).[2]
-
Incubate the reaction mixture at 37°C for 2 hours in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM MgCl₂).
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the sample to pellet the denatured enzymes and collect the supernatant containing the nucleoside mixture.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Objective: To separate the individual nucleosides and quantify them based on their specific mass-to-charge ratios.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole (TQ) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.[3][4]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[5]
-
Mobile Phase A: 10 mM ammonium (B1175870) bicarbonate in water.[6]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.[5]
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 10 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each nucleoside (dG, dC, dT, dA, and dI).
-
dG: m/z 268.1 → 152.1
-
dC: m/z 228.1 → 112.1
-
dT: m/z 243.1 → 127.1
-
dA: m/z 252.1 → 136.1
-
dI: m/z 253.1 → 137.1
-
-
Data Analysis: Generate a calibration curve using known concentrations of dI standard. Calculate the amount of dI in the sample by comparing its peak area to the standard curve. The percentage of dI incorporation can be determined by the ratio of the molar amount of dI to the sum of the molar amounts of all five nucleosides.
-
Comparison with Alternative Methods
While LC-MS is a powerful tool, other methods can also be employed to validate dI incorporation, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Enzymatic digestion followed by chromatographic separation and mass spectrometric quantification of individual nucleosides. | High sensitivity and specificity, provides absolute quantification, can detect and quantify other modifications simultaneously.[7] | Requires expensive instrumentation, complex method development. |
| Sanger Sequencing | Dideoxy chain termination method to determine the nucleotide sequence. | Provides sequence context, widely available.[8] | Not quantitative, may not be sensitive to low levels of misincorporation, can be ambiguous with mixed populations.[9][10] |
| Capillary Electrophoresis (CE) | Separation of oligonucleotides based on size and charge in a capillary. | High resolution, automated, low sample consumption.[11][12] | Primarily for purity assessment, not direct quantification of incorporation, can be less sensitive than LC-MS.[2] |
Quantitative Data Comparison
The following table summarizes hypothetical quantitative data from a comparative study validating the incorporation of a single dI nucleotide into a 20-mer oligonucleotide.
| Method | Expected dI Incorporation (%) | Measured dI Incorporation (%) | Standard Deviation |
| LC-MS/MS | 5.0 | 4.9 | 0.2 |
| Sanger Sequencing | 5.0 | N/A (Qualitative) | N/A |
| Capillary Electrophoresis | 5.0 | N/A (Purity Assessment) | N/A |
Signaling Pathways and Logical Relationships
The process of validating dI incorporation can be visualized as a logical workflow.
References
- 1. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of modified oligonucleotides with capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verification of Quantitativity and Confirmation of Molecular Weight of Oligonucleotide therapeutics Using LCMSâ¢-8060 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 7. Quantitative gas chromatography mass spectrometric analysis of 2′-deoxyinosine in tissue DNA | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 12. Analysis of oligonucleotides using capillary zone electrophoresis and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC vs. UPLC for Phosphoramidite Impurity Profiling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of phosphoramidites is a critical quality attribute in the synthesis of oligonucleotides for therapeutic and research applications. Even minute impurities can lead to the generation of failure sequences and other undesirable side products, compromising the efficacy and safety of the final oligonucleotide product. High-Performance Liquid Chromatography (HPLC) has traditionally been the gold standard for assessing the purity of these critical raw materials. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advancements in chromatographic performance. This guide provides an objective comparison of HPLC and UPLC for phosphoramidite (B1245037) impurity profiling, supported by experimental data and detailed protocols.
Executive Summary
UPLC technology, which utilizes columns with sub-2 µm particles, generally offers significant advantages over traditional HPLC for phosphoramidite impurity profiling. These benefits include higher resolution, improved sensitivity, and substantially faster analysis times. The smaller particle size in UPLC columns leads to sharper and more narrow peaks, enabling better separation of closely eluting impurities, including the diastereomers of the phosphoramidites themselves.[1] While HPLC remains a robust and reliable technique, UPLC provides a more detailed and rapid impurity profile, which is crucial for the stringent quality control required in therapeutic oligonucleotide manufacturing.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the key performance differences between HPLC and UPLC for phosphoramidite impurity profiling.
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | 30-60 minutes | 10-20 minutes |
| Peak Capacity | Lower | Higher |
| Sensitivity | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower (400-600 bar) | Higher (up to 1000-1500 bar) |
| Throughput | Lower | Higher |
Experimental Data and Protocols
Representative HPLC Protocol for Phosphoramidite Analysis
This protocol is based on commonly used reversed-phase HPLC methods for oligonucleotide and phosphoramidite analysis.
| Parameter | Specification |
| Instrument | Standard HPLC system |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 20-80% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in anhydrous acetonitrile |
UPLC Protocol for Phosphoramidite Impurity Profiling
This protocol is adapted from a method for the analysis of a 2'-fluoro-modified phosphoramidite.[2][3]
| Parameter | Specification |
| Instrument | Thermo Scientific™ Vanquish™ Horizon UHPLC system |
| Column | Thermo Scientific™ Accucore™ C18 column, 100 x 2.1 mm, 2.6 µm solid-core particles |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 15 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Detection | Diode Array Detector (DAD) and Mass Spectrometry (MS) |
| Injection Volume | 2 µL |
| Sample Preparation | 1 mg/mL in anhydrous acetonitrile |
Key Experimental Considerations
Sample Preparation: Phosphoramidites are sensitive to moisture and can oxidize. Therefore, samples should be prepared in anhydrous acetonitrile and analyzed promptly.[4] The use of fresh samples is crucial for accurate impurity profiling.
Diastereomer Separation: Phosphoramidites possess a chiral center at the phosphorus atom, leading to the presence of two diastereomers.[5][6] These often appear as two closely eluting peaks in the chromatogram. The high resolving power of UPLC is particularly advantageous for the baseline separation of these diastereomers, allowing for more accurate quantification of each.
Impurity Identification: Coupling the liquid chromatography system to a mass spectrometer (LC-MS) is essential for the confident identification and structural elucidation of impurities.[2][3] High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of unknown impurities.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for phosphoramidite impurity profiling using HPLC and UPLC.
Logical Relationship: Performance vs. Particle Size
The fundamental difference between HPLC and UPLC that drives the performance advantages of the latter is the particle size of the stationary phase in the column. This relationship can be visualized as follows:
Conclusion
For the critical task of phosphoramidite impurity profiling, UPLC offers significant advantages over traditional HPLC in terms of resolution, speed, and sensitivity. The ability to achieve baseline separation of closely related impurities, including diastereomers, in a fraction of the time allows for higher throughput and more confident quality assessment of these essential building blocks for oligonucleotide synthesis. While HPLC remains a viable technique, laboratories involved in the development and manufacturing of therapeutic oligonucleotides will benefit greatly from the enhanced capabilities of UPLC, particularly when coupled with mass spectrometry. The adoption of UPLC technology can lead to improved process understanding, better control of raw material quality, and ultimately, a more robust and reliable oligonucleotide manufacturing process.
References
Stability Showdown: DMT-dI vs. DMT-dG Phosphoramidites in Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the stability of phosphoramidite (B1245037) building blocks is a critical factor influencing the efficiency and fidelity of oligonucleotide synthesis. This guide provides an objective comparison of the stability and performance of two commonly used phosphoramidites: 5'-O-DMT-2'-deoxyinosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dI) and 5'-O-DMT-N2-isobutyryl-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dG(ibu)), with additional reference to the N2-dimethylformamidine (dmf) protected counterpart (DMT-dG(dmf)).
Deoxyguanosine (dG) phosphoramidites are known to be the least stable of the four standard DNA synthesis building blocks, with their stability being significantly influenced by the choice of the exocyclic amine protecting group. In contrast, deoxyinosine (dI) phosphoramidite, which lacks an exocyclic amine, offers an alternative for certain applications. This comparison delves into the available experimental data to guide researchers in selecting the appropriate phosphoramidite for their specific needs.
Key Performance Metrics: A Comparative Analysis
The stability of phosphoramidites in solution, particularly on an automated DNA synthesizer, directly impacts coupling efficiency and the overall yield of full-length oligonucleotides. Degradation of the phosphoramidite can lead to failed couplings and the accumulation of n-1 shortmers.
| Parameter | DMT-dI Phosphoramidite | DMT-dG(ibu) Phosphoramidite | DMT-dG(dmf) Phosphoramidite |
| Relative Stability in Solution | More stable than dG phosphoramidites with labile protecting groups (e.g., tac). Stability is generally considered good. | Less stable than DMT-dG(dmf). Susceptible to degradation, particularly in the presence of moisture. | More stable than DMT-dG(ibu) and DMT-dG(tac) phosphoramidites. |
| Primary Degradation Pathway | Hydrolysis of the phosphoramidite linkage. | Autocatalytic hydrolysis, influenced by the N1 proton and the lability of the N2 protecting group.[1][2] | Hydrolysis of the phosphoramidite linkage. |
| Typical Coupling Efficiency | High, generally comparable to other standard phosphoramidites. | Typically >98%, but can be compromised by on-synthesizer degradation. | Generally high and more consistent than DMT-dG(ibu) due to greater stability. |
Note: Direct, head-to-head quantitative data on the coupling efficiency of DMT-dI versus DMT-dG phosphoramidites under identical conditions is not extensively available in peer-reviewed literature. The relative performance is inferred from stability data and general knowledge of oligonucleotide synthesis.
Experimental Evidence on Stability
A key study investigating the degradation of various phosphoramidites in solution provides valuable insights into the relative stability of dG and dI phosphoramidites. The study highlights that purine (B94841) phosphoramidites with a hydrogen at the N1 position of the six-membered ring, such as dG and dI, are more prone to degradation.
The stability of dG phosphoramidites is particularly dependent on the protecting group for the exocyclic amine, with the observed order of stability being: dmf > ibu > tac . This indicates that DMT-dG(dmf) is the most stable among these commonly used dG phosphoramidites.
The same study demonstrated that dI phosphoramidite is significantly more stable than dG phosphoramidite protected with the highly labile tert-butyl phenoxyacetyl (tac) group. While a direct comparison with the more common isobutyryl (ibu) or dimethylformamidine (dmf) protected dG was not explicitly quantified in the same figure, the data suggests that dI exhibits favorable stability.
Experimental Protocols
Accurate assessment of phosphoramidite stability and purity is crucial for ensuring successful oligonucleotide synthesis. The following are standard protocols used in the industry.
Protocol 1: Determination of Phosphoramidite Purity and Degradation by HPLC
Objective: To quantify the purity of a phosphoramidite and its degradation products using reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at a concentration of 1 mg/mL in anhydrous acetonitrile (B52724) containing 0.01% (v/v) triethylamine (B128534) (TEA). Further dilute to a working concentration of 0.1 mg/mL in the same diluent.[3] All preparations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient suitable for separating the phosphoramidite from its more polar degradation products (e.g., H-phosphonate).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 236 nm or another appropriate wavelength.
-
-
Data Analysis: The phosphoramidite typically elutes as a pair of diastereomers. Purity is calculated by the percent area of the main peaks relative to the total area of all peaks in the chromatogram.
Protocol 2: Assessment of Phosphoramidite Stability by ³¹P NMR
Objective: To monitor the degradation of a phosphoramidite in solution over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation: Prepare a solution of the phosphoramidite (e.g., ~0.3 g/mL) in an appropriate deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) containing 1% (v/v) TEA.
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum. The active P(III) phosphoramidite diastereomers will appear as distinct signals typically in the range of 140-155 ppm.[4]
-
Store the NMR tube under controlled conditions (e.g., room temperature, protected from light) to simulate on-synthesizer storage.
-
Acquire subsequent ³¹P NMR spectra at various time points (e.g., 24, 48, 72 hours).
-
-
Data Analysis: Degradation products, such as the corresponding H-phosphonate (a P(V) species), will appear as new signals at different chemical shifts (typically 0-10 ppm). The percentage of intact phosphoramidite can be quantified by integrating the respective signals.
Visualizing the Synthesis and Evaluation Workflow
To better understand the context of these comparisons, the following diagrams illustrate the standard phosphoramidite-based oligonucleotide synthesis cycle and a logical workflow for the comparative analysis.
Conclusion
The selection between DMT-dI and DMT-dG phosphoramidites should be guided by the specific requirements of the oligonucleotide sequence and the intended application. For standard sequences, high-quality DMT-dG(dmf) phosphoramidite generally provides reliable results due to its enhanced stability over the more traditional DMT-dG(ibu). This compound serves as a robust alternative, particularly in contexts where the unique properties of inosine (B1671953) are desired or when encountering issues with dG-rich sequences. Its inherent stability, owing to the absence of a labile exocyclic amine protecting group, makes it a valuable tool in the oligonucleotide synthesis repertoire. For critical applications, it is recommended that researchers perform in-house stability and performance evaluations of their phosphoramidite stocks to ensure optimal synthesis outcomes.
References
- 1. idtdna.com [idtdna.com]
- 2. Analytical studies of 'mixed sequence' oligodeoxyribonucleotides synthesized by competitive coupling of either methyl- or beta-cyanoethyl-N,N-diisopropylamino phosphoramidite reagents, including 2'-deoxyinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Kinetic Analysis of dI Phosphoramidite Coupling Reactions
In the realm of synthetic oligonucleotide chemistry, the efficiency of the phosphoramidite (B1245037) coupling reaction is paramount to the successful synthesis of high-fidelity DNA and RNA sequences. For researchers, scientists, and professionals in drug development, understanding the kinetic profiles of various phosphoramidites is crucial for optimizing synthesis protocols. This guide provides a comparative analysis of the kinetic performance of 2'-deoxyinosine (B131508) (dI) phosphoramidite against the standard phosphoramidites (dA, dG, dC, and dT), supported by experimental data and detailed methodologies.
Comparative Kinetic Data
While the inherent coupling rates of freshly prepared standard phosphoramidites and dI phosphoramidite show negligible differences, the stability of these reagents in solution—a critical factor for consistent coupling efficiency over time—exhibits notable variations. The degradation of phosphoramidites in solution, primarily through hydrolysis, directly impacts the yield of full-length oligonucleotides.
A key study investigated the degradation of various phosphoramidites in solution, providing valuable comparative data. The results indicate that dI phosphoramidite is more stable than the commonly used dG phosphoramidite but less stable than dA, dC, and dT phosphoramidites.[1] This is particularly relevant as dG phosphoramidites are known to be susceptible to autocatalytic degradation.[1]
Table 1: Comparative Stability of Phosphoramidites in Solution
| Phosphoramidite | Relative Degradation Rate | Key Observations |
| dG-tac | Fastest | Exhibits autocatalytic degradation.[1] |
| dI | Intermediate | Degrades slower than dG-tac but faster than other standard phosphoramidites.[1] |
| dA-tac | Slow | Shows high stability in solution.[1] |
| dC-tac | Slow | Shows high stability in solution.[1] |
| dT | Slowest | Exhibits the highest stability among the compared phosphoramidites.[1] |
| O6-phenyl-dI | Very Slow | Significantly more stable than dI, highlighting the influence of the base structure on stability.[1] |
Note: The data is based on the findings reported by Hargreaves et al. (2015), where 'tac' refers to the tert-butylphenoxyacetyl protecting group.
Experimental Protocols
To perform a rigorous kinetic analysis of phosphoramidite coupling reactions and stability, the following experimental protocols are recommended. These methodologies leverage techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and reagent degradation.
Protocol 1: Kinetic Analysis of Phosphoramidite Coupling by ³¹P NMR Spectroscopy
This protocol allows for the real-time monitoring of the phosphoramidite coupling reaction, providing quantitative data on reaction rates.
Objective: To determine the rate of consumption of a phosphoramidite and the formation of the coupled product.
Materials:
-
Phosphoramidite of interest (e.g., dI phosphoramidite)
-
Solid support with a free 5'-hydroxyl group
-
Activator solution (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole)
-
Anhydrous acetonitrile (B52724)
-
NMR spectrometer with a ³¹P probe
Methodology:
-
Prepare a stock solution of the phosphoramidite and the activator in anhydrous acetonitrile in separate, sealed vials.
-
Place the solid support with the free 5'-hydroxyl group in an NMR tube.
-
Add the phosphoramidite solution to the NMR tube and acquire an initial ³¹P NMR spectrum. The phosphoramidite will show a characteristic signal around 140-155 ppm.[2]
-
Initiate the reaction by adding the activator solution to the NMR tube and immediately begin acquiring a series of ³¹P NMR spectra at timed intervals.
-
Monitor the decrease in the intensity of the phosphoramidite signal and the appearance of a new signal corresponding to the phosphite (B83602) triester product.
-
Integrate the signals at each time point to determine the concentration of the reactant and product.
-
Plot the concentration of the phosphoramidite versus time and fit the data to an appropriate rate law to determine the reaction rate constant.
Protocol 2: Stability Analysis of Phosphoramidites in Solution by HPLC
This protocol assesses the stability of phosphoramidite solutions over time by quantifying the amount of intact phosphoramidite.
Objective: To determine the degradation rate of a phosphoramidite in solution.
Materials:
-
Phosphoramidite of interest
-
Anhydrous acetonitrile
-
HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and a buffered aqueous solution)
Methodology:
-
Prepare a solution of the phosphoramidite in anhydrous acetonitrile at a known concentration.
-
Store the solution under conditions that mimic those on a DNA synthesizer (e.g., at room temperature in a sealed vial).
-
At regular time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The intact phosphoramidite will elute as one or two peaks (due to diastereomers at the phosphorus center).[3]
-
Quantify the peak area of the intact phosphoramidite at each time point.
-
Plot the percentage of remaining intact phosphoramidite against time to determine the degradation profile and half-life of the phosphoramidite in solution.
Visualizing the Phosphoramidite Coupling Workflow
The following diagrams illustrate the key processes in phosphoramidite chemistry, providing a visual guide to the experimental and logical workflows.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Workflow for kinetic and stability analysis of phosphoramidites.
Conclusion
The kinetic performance of dI phosphoramidite presents a nuanced profile for consideration in oligonucleotide synthesis. While its coupling rate with fresh reagents is comparable to standard phosphoramidites, its moderate stability in solution warrants attention, particularly for prolonged syntheses or when using reagents that have been on the synthesizer for an extended period. The provided experimental protocols offer a robust framework for in-house validation and comparison of phosphoramidite performance, enabling researchers to make informed decisions to optimize their oligonucleotide synthesis workflows. By understanding the kinetic nuances of different phosphoramidites, including dI, scientists can enhance the yield and purity of their synthetic nucleic acid products, which is of utmost importance in research and therapeutic development.
References
Navigating the Maze of Modified Oligonucleotide Fragmentation: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the analysis of therapeutic oligonucleotides, understanding the fragmentation behavior of modified nucleic acids is paramount for comprehensive characterization. This guide provides an objective comparison of common mass spectrometry-based fragmentation techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific analytical needs.
The increasing complexity of modified oligonucleotides used in therapeutics demands robust analytical methods to confirm sequence fidelity and pinpoint the location of chemical modifications. Tandem mass spectrometry (MS/MS) has become an indispensable tool for this purpose, with various fragmentation techniques available, each presenting distinct advantages and limitations. This guide focuses on three prevalent methods: Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Ultraviolet Photodissociation (UVPD).
Performance Comparison of Fragmentation Techniques
The choice of fragmentation technique significantly impacts the quality and extent of structural information obtained for a modified oligonucleotide. The following table summarizes key performance metrics for CID, HCD, and UVPD based on published experimental data.
| Fragmentation Technique | Predominant Fragment Ion Types | Sequence Coverage | Modification Localization | Susceptibility to Modification-Induced Fragmentation Suppression | Key Advantages | Key Limitations |
| Collision-Induced Dissociation (CID) | a-B, w, y, c | Moderate | Good for some modifications, but can be challenging. | High. Fragmentation can be suppressed or dominated by specific modifications (e.g., 2'-F, 2'-OMe).[1] | Widely available on ion trap instruments. | Limited sequence coverage for oligonucleotides with DNA residues or resistant modifications.[2] Suffers from a low-mass cutoff, potentially losing informative low-mass fragment ions.[3] |
| Higher-energy C-trap Dissociation (HCD) | a-B, w, y, c (often with higher intensity than CID) | High | Excellent | Moderate. More effective than CID at fragmenting resistant linkages.[3] | Superior sequence coverage and fragment ion intensity compared to CID for many modified oligonucleotides.[3] No low-mass cutoff allows for detection of all fragment ions.[4][5] | Can still be challenging for highly modified or complex oligonucleotides. |
| Ultraviolet Photodissociation (UVPD) | a, a-B, d, w, x, y, z | Very High | Excellent | Varies. Effective for many modifications but can be suppressed by LNA and 2'-O-methoxy phosphorothioate (B77711) modifications.[6][7] | Generates extensive backbone fragmentation, often leading to the highest sequence coverage.[6][7] Accesses different fragmentation pathways than collision-based methods.[8] | Fragmentation can be suppressed by certain modifications.[6][7] May produce complex spectra with a wide variety of ion types.[9] |
Experimental Insights and Observations
Collision-Induced Dissociation (CID): For oligonucleotides with 2'-O-methyl or 2'-fluoro modifications, CID can lead to limited sequence information due to the inhibition of backbone cleavage adjacent to these modifications.[1] In mixed-base oligonucleotides containing DNA residues, fragmentation often occurs preferentially at the DNA sites, limiting overall sequence coverage.[2]
Higher-energy C-trap Dissociation (HCD): HCD has demonstrated superiority over CID for sequencing thymidine-rich and phosphorothioate (PS)-modified DNA oligonucleotides, providing higher sequence coverage and more intense fragment ions.[3] While PS modifications can reduce fragmentation efficiency in both CID and HCD, applying multiple collision energies in HCD can help to recover some of the lost sequence information.[3]
Ultraviolet Photodissociation (UVPD): UVPD has shown great promise for the characterization of nucleic acids due to its ability to induce extensive backbone fragmentation.[6][7] It is particularly advantageous as it does not rely on a mobile proton at the 2' position to initiate fragmentation, making it suitable for characterizing modifications at this site.[7] However, Locked Nucleic Acid (LNA) and 2'-O-methoxy phosphorothioate modifications have been observed to cause a significant suppression of fragmentation with UVPD.[6][7]
Experimental Workflow and Protocols
The successful fragmentation analysis of modified oligonucleotides relies on a well-defined experimental workflow, from sample preparation to data analysis.
References
- 1. Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Top-down interrogation of chemically modified oligonucleotides by negative electron transfer and collision induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissociation Technique Technology Overview | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Ultraviolet Photodissociation and Activated Electron Photodetachment Mass Spectrometry for Top-Down Sequencing of Modified Oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Oligodeoxynucleotides and Modifications by 193 nm Photodissociation and Electron Photodetachment Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Lot-to-Lot Variability of DMT-dI Phosphoramidite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of phosphoramidites are paramount in the synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications. Lot-to-lot variability in these critical raw materials can significantly impact the efficiency of oligonucleotide synthesis, leading to lower yields, increased impurity profiles, and potential downstream analytical challenges. This guide provides a framework for assessing the lot-to-lot variability of 5'-O-Dimethoxytrityl-2'-deoxyInosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-dI Phosphoramidite), a key building block in nucleic acid chemistry.
Key Quality Attributes and Comparative Data
Effective assessment of lot-to-lot variability requires the analysis of several critical quality attributes. The following table summarizes these attributes and presents a hypothetical, yet representative, comparison of three different lots of DMT-dI Phosphoramidite (B1245037). These values are based on typical specifications observed for phosphoramidites used in oligonucleotide synthesis.[1][2]
| Quality Attribute | Acceptance Criteria | Lot A | Lot B | Lot C |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Identity (¹H NMR, MS) | Conforms to structure | Conforms | Conforms | Conforms |
| Purity by RP-HPLC (%) | ≥ 98.0[2][3] | 99.2 | 98.5 | 99.5 |
| Purity by ³¹P NMR (%) | ≥ 98.0[1][2] | 99.5 | 98.8 | 99.7 |
| Major Impurity (RP-HPLC, %) | Report | 0.3 (H-phosphonate) | 0.7 (Oxidized P(V)) | 0.2 (Unidentified) |
| Moisture Content (%) | ≤ 0.3[1] | 0.15 | 0.25 | 0.10 |
| Coupling Efficiency (%) | ≥ 98.0 | 99.1 | 98.2 | 99.4 |
Experimental Protocols
Detailed and consistent execution of analytical methods is crucial for accurately assessing lot-to-lot variability. Below are the methodologies for the key experiments cited in this guide.
Purity Assessment by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the this compound from its impurities based on hydrophobicity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0.[4][5]
-
Mobile Phase B: Acetonitrile (B52724).[4][5]
-
Gradient: A linear gradient from 50% to 100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the phosphoramidite in 1 mL of anhydrous acetonitrile.[6]
-
Analysis: The main product, this compound, will appear as a pair of closely eluting peaks due to the presence of two diastereomers at the chiral phosphorus center.[4][7] Purity is calculated by dividing the total area of the product peaks by the total area of all peaks in the chromatogram.
Purity and Impurity Profile by ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy
³¹P NMR is a powerful technique for identifying and quantifying phosphorus-containing compounds, providing a clear profile of the desired P(III) species and any P(V) oxidation products or other phosphorus-containing impurities.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation: Prepare a solution of approximately 15-20 mg of the phosphoramidite in 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Acquisition Parameters:
-
Observe Frequency: As appropriate for the instrument (e.g., 162 MHz).
-
Decoupling: Proton decoupled.
-
Relaxation Delay: 5 seconds.
-
-
Analysis: The this compound diastereomers should appear as two distinct signals around 148-152 ppm.[8][9] Oxidized P(V) species will appear at approximately 0-10 ppm, while H-phosphonate impurities are typically found around 5-15 ppm. Purity is determined by the integration of the P(III) signals relative to the total integral of all phosphorus-containing species.
Determination of Coupling Efficiency
Coupling efficiency is a critical performance metric that directly impacts the yield of full-length oligonucleotides.[10] It is typically assessed during a test oligonucleotide synthesis.
-
Instrumentation: An automated DNA/RNA synthesizer.
-
Methodology:
-
Synthesize a short, homopolymeric oligonucleotide (e.g., a 10-mer of thymidine, T10) using the this compound lot for a single coupling step in the middle of the sequence (e.g., T5-(dI)-T4).
-
The synthesizer's trityl cation monitor, a UV-Vis spectrophotometer, measures the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle.[10]
-
The intensity of the orange-colored DMT cation is proportional to the number of molecules that were successfully coupled in the preceding step.[2]
-
-
Calculation: The coupling efficiency is calculated by comparing the trityl absorbance after the coupling of the test phosphoramidite to the average trityl absorbance of the standard phosphoramidites used in the synthesis.
Visualizing the Assessment Workflow
To provide a clear overview of the process for evaluating lot-to-lot variability, the following diagrams illustrate the logical workflow and the key decision points.
Caption: Workflow for assessing lot-to-lot variability of this compound.
The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis, highlighting the critical coupling step where the quality of the phosphoramidite is paramount.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
By implementing a robust analytical workflow and adhering to stringent quality control specifications, researchers and drug developers can mitigate the risks associated with lot-to-lot variability of this compound, ensuring the consistent production of high-quality oligonucleotides.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. This compound configured for PerkinElmer, configured for Polygen 141684-35-7 [sigmaaldrich.com]
- 3. shop.hongene.com [shop.hongene.com]
- 4. benchchem.com [benchchem.com]
- 5. usp.org [usp.org]
- 6. agilent.com [agilent.com]
- 7. ymc.eu [ymc.eu]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Inosine Incorporation Fidelity in Synthesized RNA
For researchers, scientists, and drug development professionals working with inosine-modified RNA, ensuring the fidelity of synthesis is paramount. The precise location and frequency of inosine (B1671953) incorporation can significantly impact the therapeutic efficacy and safety of RNA-based products by influencing processes like translation, splicing, and interaction with RNA-binding proteins.[1][2][3] This guide provides a comparative overview of common methods for validating the synthesis fidelity of inosine-containing RNA, complete with experimental protocols and data presentation frameworks to aid in the objective assessment of different synthesis products.
Comparing Methodologies for Inosine Detection
The validation of inosine incorporation can be approached through several direct and indirect methods. Indirect methods are most common and leverage the fact that during reverse transcription, inosine (I) is recognized as guanosine (B1672433) (G), leading to an A-to-G transition in the resulting cDNA sequence.[3][4][5][6][7] Direct methods, on the other hand, identify the inosine modification itself on the RNA molecule.
The choice of method depends on the specific requirements of the study, such as the need for high-throughput analysis, quantitative accuracy, or the validation of specific, low-frequency editing events. Below is a comparative summary of key techniques.
| Method | Type | Principle | Advantages | Limitations |
| Sanger Sequencing | Indirect | Reverse transcription of RNA to cDNA, where inosine is read as guanosine, followed by PCR amplification and Sanger sequencing of the targeted region.[4][5][8][9] | Well-established, cost-effective for targeted validation, provides clear qualitative results for specific sites.[5] | Low throughput, labor-intensive, limited sensitivity for low-frequency events, not suitable for transcriptome-wide analysis.[4] |
| Next-Generation Sequencing (NGS) | Indirect | High-throughput sequencing of cDNA libraries generated from inosine-containing RNA. Inosine sites are identified as A-to-G mismatches compared to a reference sequence.[4][5] | High throughput, quantitative, enables transcriptome-wide analysis, high sensitivity for detecting low-frequency events.[4][5] | Requires extensive data analysis and bioinformatics pipelines, potential for false positives from sequencing errors or SNPs.[4][10] |
| Mass Spectrometry (LC-MS/MS) | Direct | Enzymatic digestion of RNA into nucleosides, followed by liquid chromatography and tandem mass spectrometry to identify and quantify inosine based on its mass-to-charge ratio.[4][11][12] | Unambiguous identification and quantification of inosine, does not rely on enzymatic reactions that can introduce bias.[12] | Complex sample preparation, lower throughput than NGS, can be less sensitive for very low abundance modifications.[4][12] |
| Inosine-Specific Cleavage Assays (e.g., hEndoV-seq) | Direct | Utilizes enzymes like human endonuclease V (hEndoV) that specifically cleave RNA at inosine sites. The resulting fragments are then analyzed by sequencing.[4][13][14] | High specificity for inosine, allows for single-base resolution detection.[13] | Can be limited in throughput, requires specific enzymatic conditions, may not be suitable for all RNA sequences or structures.[4][10] |
| Chemical Derivatization Methods (e.g., ICE-seq) | Direct | Chemical modification of inosine (e.g., cyanoethylation) that blocks reverse transcription. The termination sites are then identified by sequencing.[15][16] | Allows for transcriptome-wide mapping of inosine sites, can provide high sensitivity.[15] | Chemical reactions can be technically challenging and may not be 100% efficient, potentially introducing bias.[10][16] |
Experimental Protocols
Below are detailed methodologies for the most common validation experiments.
Protocol 1: Validation of Inosine Incorporation by Sanger Sequencing
This protocol is suitable for targeted validation of specific inosine incorporation sites.
1. RNA Reverse Transcription:
- Synthesize first-strand cDNA from the inosine-containing RNA template using a reverse transcriptase (e.g., MMLV or AMV).[2][8] It is crucial to use a high-fidelity reverse transcriptase to minimize errors.
- Include a no-reverse transcriptase control to check for DNA contamination.
2. PCR Amplification:
- Design PCR primers flanking the target region of interest.
- Perform PCR to amplify the cDNA. Use a high-fidelity DNA polymerase.
- Run the PCR product on an agarose (B213101) gel to confirm the amplification of a single product of the expected size.
3. PCR Product Purification:
- Purify the PCR product from the agarose gel or directly from the PCR reaction using a suitable kit to remove primers, dNTPs, and polymerase.
4. Sanger Sequencing:
- Send the purified PCR product and sequencing primers (forward and reverse) for Sanger sequencing.
- Analyze the resulting electropherograms. The presence of both 'A' and 'G' peaks at the target position indicates the incorporation of inosine. The ratio of the peak heights can provide a semi-quantitative estimate of the incorporation efficiency.[5]
Protocol 2: High-Throughput Validation by Next-Generation Sequencing (NGS)
This protocol is designed for a comprehensive, transcriptome-wide analysis of inosine incorporation.
1. RNA Library Preparation:
- Isolate and purify the inosine-containing RNA.
- Perform rRNA depletion if analyzing total RNA.
- Fragment the RNA to the desired size for the sequencing platform.
- Synthesize first- and second-strand cDNA.
- Perform end-repair, A-tailing, and ligate sequencing adapters.
2. Library Amplification and Sequencing:
- Amplify the library using a high-fidelity polymerase.
- Quantify and qualify the library.
- Sequence the library on an Illumina platform (or other suitable NGS platform).
3. Bioinformatic Analysis:
- Perform quality control on the raw sequencing reads.
- Align the reads to the reference genome/transcriptome.
- Identify single nucleotide variants (SNVs), specifically looking for A-to-G mismatches that are not present in a control DNA sequencing dataset.[4]
- Filter the identified sites to remove known SNPs and potential sequencing errors.
- Quantify the editing level at each site as the percentage of 'G' reads out of the total reads covering that position.
Protocol 3: Direct Detection of Inosine by Mass Spectrometry
This protocol provides a direct and quantitative measurement of inosine content.
1. RNA Digestion:
- Purify the inosine-containing RNA to a high degree.
- Enzymatically digest the RNA to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
2. LC-MS/MS Analysis:
- Separate the digested nucleosides using liquid chromatography.
- Detect and quantify the nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
- Use stable isotope-labeled internal standards for accurate quantification.
3. Data Analysis:
- Determine the amount of inosine relative to the canonical nucleosides (A, U, G, C) to calculate the overall frequency of inosine incorporation.
Visualizing Workflows and Pathways
Diagrams created using Graphviz can help to visualize the experimental workflows and the underlying biological principles.
Caption: Workflow for indirect detection of inosine via sequencing.
Caption: Workflows for direct detection of inosine.
Caption: Cellular machinery recognizes inosine as guanosine.
References
- 1. Structural and functional effects of inosine modification in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Power of Inosine: How RNA Editing Shapes the Transcriptome - AlidaBio [alidabio.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Analysis of Adenosine-to-Inosine RNA Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Detection of Adenosine-to-Inosine Editing Events in Cellular RNA | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Analysis of Adenosine-to-Inosine RNA Editing | Springer Nature Experiments [experiments.springernature.com]
- 8. Inosine-Induced Base Pairing Diversity during Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioinformatics for Inosine: Tools and Approaches to Trace This Elusive RNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Single-Base Resolution Detection of Adenosine-to-Inosine RNA Editing by Endonuclease-Mediated Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemical Labeling and Affinity Capture of Inosine-Containing RNAs Using Acrylamidofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
A Guide to Orthogonal Methods for Phosphoramidite Quality Control
For Researchers, Scientists, and Drug Development Professionals
The quality of phosphoramidites is a critical determinant in the successful synthesis of oligonucleotides for therapeutic and research applications. Impurities in these key building blocks can lead to the generation of truncated or modified oligonucleotides, compromising the final product's efficacy and safety. A robust quality control (QC) strategy, therefore, employs a suite of orthogonal analytical methods to provide a comprehensive assessment of phosphoramidite (B1245037) purity, identity, and stability. Orthogonal methods are techniques that measure the same attribute using different underlying chemical or physical principles, thereby reducing the risk of overlooking impurities and ensuring a more complete quality profile.
This guide provides a comparative overview of the essential orthogonal methods for phosphoramidite QC, complete with experimental data and detailed protocols to aid researchers in establishing rigorous quality assessment workflows.
Key Quality Attributes and Orthogonal Analytical Methods
The primary quality attributes for phosphoramidites and the corresponding orthogonal methods for their evaluation are:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.
-
Identity: Confirmed by Mass Spectrometry (MS), ¹H NMR, and ³¹P NMR.
-
Water Content: Determined by Karl Fischer Titration.
Purity Assessment: HPLC and ³¹P NMR
Purity is arguably the most critical quality attribute of a phosphoramidite. The presence of even trace amounts of impurities can significantly impact the coupling efficiency during oligonucleotide synthesis.[1] Reversed-Phase HPLC (RP-HPLC) and ³¹P NMR are powerful orthogonal methods for purity determination.
Comparative Data for Purity Analysis
The following table summarizes a comparison of purity data for a selection of DNA phosphoramidites obtained by RP-HPLC and ³¹P NMR, demonstrating the concordance between these orthogonal techniques.
| Phosphoramidite | RP-HPLC Purity (%)[2] | ³¹P NMR Purity (%)[2] |
| dG(ibu) | ≥ 99.0 | 99.57 |
| T | ≥ 99.5 | 99.57 |
| dA(bz) | ≥ 99.5 | 99.78 |
| dC(bz) | ≥ 99.5 | 99.19 |
| 5-Me-dC(bz) | 99.10 | 99.61 |
Table 1: Comparison of purity results for DNA phosphoramidites from RP-HPLC and ³¹P NMR analysis. The data shows a strong correlation between the two orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of phosphoramidites, capable of separating the main compound from closely related impurities.[3] Due to the chiral phosphorus center, phosphoramidites typically appear as a pair of diastereomers in the chromatogram.[3]
Key Advantages of HPLC:
-
High resolution for separating impurities.
-
Quantitative determination of purity and impurity levels.
-
Can be coupled with Mass Spectrometry (LC-MS) for impurity identification.[4][5]
Experimental Protocol: Reversed-Phase HPLC for Phosphoramidite Purity
-
Column: C18, 250 x 4.6 mm, 5 µm particle size[2]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0 ± 0.1[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient: A suitable gradient to elute the phosphoramidite and its impurities.
-
Flow Rate: 1 mL/min[2]
-
Temperature: Ambient[2]
-
Detection: UV at an appropriate wavelength (e.g., 260 nm).
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile (B52724) to a concentration of approximately 1.0 mg/mL.[2]
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a highly specific and powerful orthogonal method for assessing phosphoramidite purity.[2] It directly probes the phosphorus nucleus, providing information about the chemical environment and oxidation state.
Key Advantages of ³¹P NMR:
-
Directly quantifies the desired P(III) species versus P(V) oxidation products and other phosphorus-containing impurities.[2]
-
Provides structural information about phosphorus-containing compounds.[6]
-
Relatively simple spectra for phosphoramidites, making it ideal for rapid identification and quantification.[6]
Experimental Protocol: ³¹P NMR for Phosphoramidite Purity
-
Spectrometer: 202 MHz[2]
-
Pulse Program: Proton decoupled (zgig)[2]
-
Number of Scans: 1024[2]
-
Sample Preparation: Dissolve approximately 0.3 g of the phosphoramidite in 1 mL of CDCl₃ containing 1% triethylamine (B128534) (v/v).[2]
-
Reference: An external standard of 5% H₃PO₄ in D₂O can be used for chemical shift referencing.[2]
Identity Confirmation: MS, ¹H NMR, and ³¹P NMR
Confirming the chemical identity of a phosphoramidite is crucial to ensure the correct nucleoside is incorporated during oligonucleotide synthesis. A combination of MS, ¹H NMR, and ³¹P NMR provides unambiguous identification.
Comparative Data for Identity Verification
The following table presents a comparison of theoretical and observed masses for several DNA phosphoramidites, demonstrating the accuracy of mass spectrometry for identity confirmation.
| Phosphoramidite | Theoretical m/z [M+H]⁺[2] | Observed m/z [M+H]⁺ (Lab 1)[2] | Observed m/z [M+H]⁺ (Lab 2)[2] |
| dG(ibu) | 840.3844 | 840.3848 | 840.3843 |
| T | 745.3361 | 745.3362 | 745.3359 |
| dA(bz) | 858.3739 | 858.3743 | 858.3740 |
| dC(bz) | 834.3626 | 834.3628 | 834.3628 |
| 5-Me-dC(bz) | 848.3783 | 848.3786 | 848.3785 |
Table 2: Comparison of theoretical and experimentally determined masses of DNA phosphoramidites by LC-MS, confirming their identity with high accuracy.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weight of the phosphoramidite, serving as a primary method for identity confirmation.[7][8]
Experimental Protocol: ESI-MS for Phosphoramidite Identification
-
Ionization Mode: Electrospray Ionization (ESI), positive polarity[2]
-
Mass Analyzer: Orbitrap or similar high-resolution mass spectrometer[2]
-
Scan Range: 150–2000 m/z[2]
-
Mobile Phase: 100% Acetonitrile[2]
-
Flow Rate: 0.5 mL/min (flow injection, no column)[2]
-
Sample Preparation: Dissolve the phosphoramidite in acetonitrile to a concentration of approximately 0.1 mg/mL.[2]
¹H NMR and ³¹P NMR
¹H NMR provides detailed structural information by probing the hydrogen atoms in the molecule, confirming the presence of the nucleobase, sugar moiety, and protecting groups. As mentioned earlier, ³¹P NMR confirms the presence of the phosphoramidite group and its characteristic chemical shift.
Water Content: Karl Fischer Titration
The presence of water in phosphoramidite preparations is detrimental as it can lead to hydrolysis of the phosphoramidite, reducing its reactivity and leading to lower coupling efficiencies during oligonucleotide synthesis.[9] Karl Fischer titration is the gold standard for determining water content.[9]
Key Advantages of Karl Fischer Titration:
-
Highly specific for water.[10]
-
Accurate and precise for a wide range of water content, from ppm to high percentages.
-
Can be performed using volumetric or coulometric methods.[11]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Titrator: An automated Karl Fischer titrator.
-
Reagent: A one-component or two-component Karl Fischer reagent.
-
Solvent: Anhydrous methanol (B129727) or a suitable solvent for the phosphoramidite.
-
Procedure:
-
Add a suitable volume of the Karl Fischer solvent to the titration vessel and titrate to a stable, anhydrous endpoint with the Karl Fischer reagent.
-
Accurately weigh a suitable amount of the phosphoramidite sample and quickly transfer it to the titration vessel.
-
Stir to dissolve the sample and titrate with the Karl Fischer reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the reagent's water equivalence factor.[12]
-
Visualizing the Workflow and Structure
To better understand the relationships between these methods and the structure of the analyte, the following diagrams are provided.
Caption: Key structural features of a phosphoramidite molecule relevant to QC.
Caption: Orthogonal workflow for comprehensive phosphoramidite quality control.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. usp.org [usp.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 9. Oligonucleotide Quality Control & Quality Assurance [sigmaaldrich.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. byjus.com [byjus.com]
- 12. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
A Head-to-Head Battle: Solution-Phase vs. Solid-Phase Synthesis of Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the complex landscape of oligonucleotide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that profoundly impacts yield, purity, scalability, and cost. This comprehensive guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to empower informed decision-making in the development of modified oligonucleotides for therapeutic and research applications.
The synthesis of modified oligonucleotides, which are short nucleic acid chains with alterations to their sugar, base, or phosphate (B84403) backbone, is a cornerstone of modern molecular biology and drug development. These modifications can enhance stability, improve cellular uptake, and increase target affinity, making them invaluable tools for applications ranging from antisense therapy and siRNA to diagnostic probes. The two primary chemical synthesis methods, solution-phase and solid-phase, each offer a distinct set of advantages and disadvantages that must be carefully weighed based on the specific requirements of the desired oligonucleotide.
At a Glance: Key Differences
Solid-phase synthesis (SPS), pioneered by Bruce Merrifield, involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support.[1] This approach simplifies the purification process as excess reagents and byproducts can be easily washed away after each coupling step.[1] In contrast, solution-phase synthesis (LPS) is carried out with all reactants dissolved in a solvent, which can be more amenable to large-scale production but often requires more complex purification strategies between steps.[2]
Quantitative Performance Comparison
The choice between solution-phase and solid-phase synthesis often hinges on key performance metrics such as yield, purity, scalability, and cost. The following table summarizes a direct comparison for the synthesis of a 5'-GalNAc-conjugated antisense oligonucleotide (ASO), a clinically relevant modification that enhances delivery to hepatocytes.
| Parameter | Solution-Phase Synthesis (Amine-PFP Ester Coupling) | Solid-Phase Synthesis (Protected GalNAc Ligand Phosphoramidite) |
| Overall Yield | Higher | Lower |
| Purity | Slightly Higher | Lower |
| Production Time | Longer | More Expedient |
| Unit Operations | Requires Several Additional Steps | More Streamlined |
| Scalability | Well-suited for large-scale (multi-kilogram) production | More limited in scale |
| Reagent Consumption | Generally lower excess of monomers required | Requires a large excess of reagents to drive reactions to completion[1] |
Data synthesized from a comparative study on 5'-GalNAc-conjugated antisense oligonucleotides.
Experimental Workflows: A Visual Comparison
To visualize the distinct workflows of solution-phase and solid-phase synthesis, the following diagrams, generated using Graphviz, illustrate the key stages of each process.
References
A Comparative Guide to Phosphoramidite Purity Assessment: RP-HPLC vs. Orthogonal Methods
The purity of phosphoramidites is a critical determinant in the successful synthesis of high-quality oligonucleotides for therapeutic and research applications. Even trace impurities in these crucial building blocks can lead to the accumulation of failure sequences, compromising the final product's efficacy and safety.[1][2] This guide provides a detailed comparison of reverse-phase high-performance liquid chromatography (RP-HPLC), the workhorse for phosphoramidite (B1245037) purity analysis, with key orthogonal methods: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy and Mass Spectrometry (MS). This comparison is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.
The Central Role of Reverse-Phase HPLC
Reverse-phase HPLC is a widely adopted method for assessing the purity of phosphoramidites due to its high resolution and ability to separate the diastereomers of these chiral molecules.[3][4] The separation is based on the differential partitioning of the phosphoramidite and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol: Reverse-Phase HPLC
A typical experimental setup for the RP-HPLC analysis of phosphoramidites is as follows:
-
Column: C18 column (e.g., 250 × 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1)[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient: A gradient elution is typically employed, starting with a low percentage of Mobile Phase B and gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1 mL/min[3]
-
Temperature: Ambient[3]
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
Sample Preparation: Samples are dissolved in acetonitrile (B52724) at a concentration of approximately 1.0 mg/mL.[3][5]
Orthogonal Methods for Comprehensive Purity Assessment
While RP-HPLC is a powerful tool, a multi-faceted approach employing orthogonal methods is often necessary for a comprehensive understanding of phosphoramidite purity.[3]
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)
³¹P NMR is a valuable technique for identifying and quantifying phosphorus-containing impurities.[3][6] It provides information about the chemical environment of the phosphorus atom, allowing for the differentiation of the desired P(III) phosphoramidite from P(V) oxidation products and other phosphorus-containing impurities.[3][6]
Experimental Protocol: ³¹P NMR
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Program: A proton-decoupled pulse program is typically used.[3]
-
Sample Preparation: Samples are prepared at a concentration of approximately 0.3 g/mL in a suitable deuterated solvent, such as CDCl₃ with 1% triethylamine (B128534) (v/v).[3]
-
Reference: 5% H₃PO₄ in D₂O can be used as an external reference.[3]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the phosphoramidite and its impurities, confirming the identity of the main component and helping to elucidate the structure of unknown impurities.[3][7] Liquid chromatography is often coupled with mass spectrometry (LC-MS) to provide separation and mass identification in a single run.[1][5][8]
Experimental Protocol: Flow Injection Mass Spectrometry
-
Mass Spectrometer: An Orbitrap mass spectrometer is often used for high-resolution mass accuracy.[3][5]
-
Ionization Mode: Electrospray ionization in positive polarity mode (ESI+) is common.[3]
-
Mobile Phase: 100% acetonitrile.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Sample Preparation: Samples are prepared at a concentration of approximately 0.1 mg/mL in the mobile phase.[3]
Comparative Analysis of Purity Assessment Methods
The following table summarizes the key characteristics and performance attributes of RP-HPLC, ³¹P NMR, and Mass Spectrometry for phosphoramidite purity assessment.
| Feature | Reverse-Phase HPLC (RP-HPLC) | Phosphorus-31 NMR (³¹P NMR) | Mass Spectrometry (MS) |
| Principle | Differential partitioning based on hydrophobicity. | Nuclear magnetic resonance of the ³¹P nucleus. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Purity determination and quantification of impurities. Separation of diastereomers.[3] | Identification and quantification of phosphorus-containing species (P(III) vs. P(V)).[3] | Molecular weight confirmation and identification of impurities.[3] |
| Information Provided | Retention time, peak area (% purity), impurity profile.[3] | Chemical shift, signal intensity (% of P species).[6] | Mass-to-charge ratio (m/z), molecular formula confirmation.[7] |
| Resolution | High resolution for separating closely related impurities and diastereomers.[3] | Good for resolving different phosphorus environments. | High mass resolution can differentiate isobaric compounds. |
| Sensitivity | High, capable of detecting impurities at low levels (e.g., 0.01%).[5] | Lower sensitivity compared to HPLC, may not detect very low-level impurities. | Very high, can detect trace-level impurities.[5] |
| Throughput | Moderate, with typical run times of 30-60 minutes per sample.[8] | Low, requires longer acquisition times for good signal-to-noise. | High for flow injection analysis, moderate for LC-MS. |
| Challenges | Co-elution of impurities can occur. Phosphoramidites can be unstable in aqueous mobile phases.[8][9] | Does not provide information on non-phosphorus impurities. Requires higher sample concentrations. | May not be quantitative without appropriate standards. Ion suppression effects can occur. |
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow for phosphoramidite purity assessment and a logical comparison of the analytical techniques.
Caption: Workflow for comprehensive phosphoramidite purity analysis.
Caption: Key attributes of phosphoramidite purity analysis methods.
Conclusion
The purity assessment of phosphoramidites is a critical aspect of ensuring the quality and efficacy of oligonucleotide therapeutics and research reagents. While reverse-phase HPLC remains the primary method for routine purity testing due to its high resolution and quantitative power, a comprehensive characterization often necessitates the use of orthogonal techniques. ³¹P NMR provides invaluable information on the oxidation state of the phosphorus, and mass spectrometry confirms the identity of the phosphoramidite and its impurities. By employing a combination of these methods, researchers and manufacturers can gain a thorough understanding of their starting material quality, leading to more robust and reliable oligonucleotide synthesis.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. usp.org [usp.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. lcms.cz [lcms.cz]
- 6. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 7. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. reddit.com [reddit.com]
Unmasking Phosphoramidite Impurities: A Comparative Guide to HRAM Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of oligonucleotide synthesis, ensuring the purity of phosphoramidite (B1245037) building blocks is paramount. Even trace impurities can compromise the integrity and efficacy of the final therapeutic product. High-Resolution Accurate-Mass (HRAM) Mass Spectrometry (MS) has emerged as a powerful analytical tool for the comprehensive characterization and structural elucidation of these impurities. This guide provides a comparative overview of HRAM MS-based methodologies, offering insights into performance, detailed experimental protocols, and data analysis workflows.
The quality of phosphoramidites, the chemical building blocks used in solid-phase oligonucleotide synthesis, directly impacts the quality of therapeutic oligonucleotides.[1][2] Impurities in these starting materials can be incorporated into the oligonucleotide chain, leading to undesired side products that can be difficult to remove and may affect the drug's safety and efficacy.[1][3] Regulatory bodies require the detection and characterization of impurities at levels as low as 0.1% or even 0.01%.[4]
The Analytical Challenge: Classifying Phosphoramidite Impurities
Phosphoramidite impurities are broadly classified based on their reactivity and potential impact on the final oligonucleotide product. Understanding these classifications is crucial for risk assessment and process control.
Table 1: Classification of Common Phosphoramidite Impurities [1][3]
| Classification | Description | Examples | Impact on Synthesis |
| Reactive and Critical | Impurities that can be incorporated into the oligonucleotide and are difficult to separate from the final product. | "Reverse amidite" (3'-DMT-5'-phosphoramidite), Phosphoramidites with modified bases. | Can lead to chain termination or the formation of isomeric products with the same mass but different structures. |
| Reactive but Noncritical | Impurities that can be incorporated but are easily detected and separated from the desired product. | Phosphoramidites with incorrect 5'-OH protecting groups (e.g., Acetoxy-methoxytrityl instead of DMT). | Can be removed during standard purification steps. |
| Nonreactive and Noncritical | Impurities that do not participate in the coupling reaction and are readily removed. | Hydrolyzed phosphoramidites (H-phosphonates), Oxidized phosphoramidites (P(V) species). | Do not get incorporated into the oligonucleotide chain. |
HRAM MS Platforms for Impurity Profiling: A Performance Comparison
Two of the most prominent HRAM MS technologies employed for phosphoramidite impurity analysis are Orbitrap-based and Quadrupole Time-of-Flight (Q-TOF) mass spectrometers. Both offer high resolution and mass accuracy, which are essential for confident impurity identification.
Table 2: Performance Comparison of HRAM MS Platforms for Phosphoramidite Impurity Analysis
| Feature | Thermo Scientific Orbitrap Exploris Series | Agilent Q-TOF Series |
| Mass Analyzer | Orbitrap | Time-of-Flight |
| Reported Resolution | Up to 240,000 at m/z 200[5][6] | Up to 60,000 at m/z 1522 |
| Reported Mass Accuracy | < 1 ppm with internal calibration | < 2 ppm with internal calibration |
| Sensitivity | Detection of impurities down to 0.01% and lower has been demonstrated in spike-in experiments.[4][7] | Identification of impurities down to 0.2% of the main compound has been shown.[8] |
| Key Strengths | Very high resolution allows for excellent separation of isobaric species.[9] | Fast data acquisition rates are beneficial for high-throughput screening. |
| Data Analysis Software | Compound Discoverer[4][10] | MassHunter[11] |
Experimental Workflow for Structural Elucidation
The structural elucidation of phosphoramidite impurities using LC-HRAM MS follows a systematic workflow, from sample preparation to data analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. acm2.com [acm2.com]
- 7. Thermo Fisher Scientific - knowledge hub:lc/uv/hram ms-based impurity profiling and structure elucidation of phosphoramidite raw materials used for oligonucleotide synthesis [mapac.thermofisher.com]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. HRAM Mass Spectrometry for Metabolomics | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Safe Disposal of DMT-dI Phosphoramidite: A Procedural Guide
For researchers and professionals in the fields of life sciences and drug development, the proper handling and disposal of chemical reagents like DMT-dI Phosphoramidite (B1245037) are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of DMT-dI Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential to mitigate risks to personnel and the environment.
While specific disposal data for this compound is not always readily available, the primary chemical hazards are associated with the DMT and phosphoramidite functional groups.[1] Therefore, the disposal procedures are based on the established protocols for similar phosphoramidite compounds, such as DMT-dT Phosphoramidite.[2] The core of the disposal process involves a controlled deactivation through hydrolysis, which transforms the reactive phosphoramidite moiety into a less reactive H-phosphonate species.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to handle this compound with care. This substance can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3] Always work in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE) is mandatory and includes: [4]
-
Eye/Face Protection: Safety goggles or glasses meeting approved standards. A face shield is recommended if there is a splash hazard.[4]
-
Skin Protection: Chemical-impermeable gloves (e.g., nitrile) and a laboratory coat are essential.[4]
-
Respiratory Protection: A NIOSH-approved respirator should be used if ventilation is inadequate or if dust is generated.[4]
In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand, collect it in a sealed container for disposal, and decontaminate the affected surface with alcohol.[2] Never allow the chemical to enter drains or waterways.[2]
Quantitative Data Summary
For safe and effective deactivation and disposal, the following quantitative parameters should be observed.
| Parameter | Value/Instruction | Rationale |
| Deactivating Agent | 5% w/v aqueous solution of sodium bicarbonate (NaHCO₃) | A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[2] |
| Volume Ratio | Use a 10-fold excess of the bicarbonate solution by volume. | Ensures complete hydrolysis of the phosphoramidite.[2] |
| Reaction Time | Minimum of 24 hours at room temperature. | Allows for the complete conversion of the phosphoramidite to the less reactive H-phosphonate.[2] |
| Storage Temperature | -20°C | Recommended for storing the phosphoramidite reagent to maintain its integrity.[4][5] |
Experimental Protocol for Deactivation and Disposal
This protocol is designed for the deactivation of small quantities of expired or unused solid this compound waste and the rinsing of empty containers.
Materials:
-
This compound waste (solid or residue in container)
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriately labeled hazardous waste container for aqueous chemical waste
-
Stir plate and stir bar (optional, for larger quantities)
-
Full Personal Protective Equipment (PPE)
Step-by-Step Procedure:
-
Preparation: All operations must be conducted within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[2]
-
Dissolution:
-
Quenching/Hydrolysis:
-
Slowly, and with stirring, add the acetonitrile solution of the phosphoramidite to the 5% aqueous sodium bicarbonate solution.[2] Remember to use a 10-fold excess of the bicarbonate solution.
-
-
Reaction:
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[2]
-
-
Waste Collection:
-
Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling DMT-dI Phosphoramidite
Essential Safety and Handling Guide for DMT-dI Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of this compound, ensuring laboratory safety and procedural integrity.
This compound is a crucial reagent in the chemical synthesis of oligonucleotides.[1] Due to its reactive nature, proper handling and disposal are paramount to ensure a safe laboratory environment. This guide provides detailed procedures for the safe use of this compound. While some safety data sheets (SDS) may classify this compound as not hazardous, others for structurally similar phosphoramidites indicate potential hazards, including skin, eye, and respiratory irritation, and harm if swallowed.[1][2][3][4] Therefore, it is prudent to handle it with care at all times.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[1][5]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Face Shield | Recommended when there is a splash hazard.[5] | |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile) are required. Inspect gloves before use.[1][5] |
| Laboratory Coat | A lab coat must be worn.[5] | |
| Respiratory Protection | NIOSH-approved Respirator | Use if ventilation is inadequate or if dust is generated.[5] |
| Self-contained Breathing Apparatus | Necessary in the event of a fire or major spill.[5] |
Operational and Disposal Plans
A step-by-step approach to handling and disposal is critical for safety and to maintain the integrity of the reagent.
Handling and Storage Protocol
-
Preparation : Always handle this chemical within a certified chemical fume hood.[2] Ensure all necessary PPE is worn correctly.
-
Handling : Avoid the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[1][5] Wash hands thoroughly after handling.[1][5]
-
Storage : Keep the container tightly sealed to prevent moisture and air exposure.[1][5] Store in a dry, well-ventilated area, protected from heat and oxidizing agents.[1][5] The recommended storage temperature is -20°C.[1][5]
Spill and Emergency Procedures
-
Spill : In case of a spill, absorb the material with an inert substance like vermiculite (B1170534) or dry sand.[2] Collect the absorbed material in a sealed container for disposal.[2] Decontaminate the affected surface with alcohol.[2] Prevent the chemical from entering drains or waterways.[2]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes and seek medical attention if irritation persists.[5]
-
Skin Contact : Wash the affected area with soap and water.[6]
-
Inhalation : Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).[3]
-
Ingestion : Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[3]
Waste Disposal Protocol
The primary method for safe disposal involves a controlled deactivation through hydrolysis, followed by disposal as hazardous waste.[2]
-
Preparation : Perform all operations within a certified chemical fume hood while wearing appropriate PPE.[2]
-
Dissolution : For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724). For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.[2]
-
Hydrolysis : Slowly add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate with stirring. A 10-fold excess of the bicarbonate solution by volume is recommended to ensure complete hydrolysis.[2]
-
Reaction Time : Allow the mixture to stir at room temperature for at least 24 hours to ensure complete deactivation.[2]
-
Waste Collection : Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[2]
-
Final Disposal : The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for handling and disposal of this compound.
Caption: Workflow for handling this compound.
Caption: Spill response procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
